Coenzyme Q8
Description
Ubiquinone-8 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Coenzyme Q8 has been reported in Hevea brasiliensis and Allochromatium vinosum with data available.
Properties
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H74O4/c1-36(2)20-13-21-37(3)22-14-23-38(4)24-15-25-39(5)26-16-27-40(6)28-17-29-41(7)30-18-31-42(8)32-19-33-43(9)34-35-45-44(10)46(50)48(52-11)49(53-12)47(45)51/h20,22,24,26,28,30,32,34H,13-19,21,23,25,27,29,31,33,35H2,1-12H3/b37-22+,38-24+,39-26+,40-28+,41-30+,42-32+,43-34+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFIZJQGJAJRSU-SGHXUWJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H74O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317994 | |
| Record name | Ubiquinone 8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2394-68-5 | |
| Record name | Ubiquinone 8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2394-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubiquinone 8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002394685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubiquinone 8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COENZYME Q8 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQA993F7P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and History of Coenzyme Q8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme Q8 (UQ-8), a vital lipid-soluble antioxidant and electron carrier, is a key component of the respiratory chain in many prokaryotes, most notably Escherichia coli. This technical guide provides a comprehensive overview of the discovery, history, and core functionalities of this compound. It details the biosynthetic pathway, summarizes key quantitative data, and provides detailed experimental protocols for its study. This document is intended to serve as a foundational resource for researchers and professionals in drug development and microbial metabolism, offering insights into the unique roles of this essential bioenergetic molecule.
Introduction
Coenzyme Q (CoQ), or ubiquinone, is a family of related lipid-soluble benzoquinones that are integral to cellular respiration and energy production. The numeral in their designation (e.g., CoQ10, CoQ8) refers to the number of isoprenoid units in their hydrophobic tail. While Coenzyme Q10 is the predominant form in humans, this compound is the principal homolog in many bacteria, including the model organism Escherichia coli.[1] Its primary functions include transferring electrons from Complex I and Complex II to Complex III in the electron transport chain and serving as a potent antioxidant in its reduced form, ubiquinol-8.[2] This guide delves into the specific history, biochemistry, and methodologies associated with this compound.
Discovery and Historical Context
The discovery of the Coenzyme Q family began in the 1950s. In 1955, Professor R.A. Morton's team in Liverpool isolated a lipid-soluble quinone from animal tissue and named it "ubiquinone" due to its ubiquitous presence.[3][4] Independently, in 1957, Dr. Frederick L. Crane and his colleagues at the University of Wisconsin isolated a yellow, fat-soluble substance from beef heart mitochondria that they named Coenzyme Q, recognizing its role as a coenzyme in the electron transport chain.[3][4][5]
The structural elucidation of these compounds was a major focus for Dr. Karl Folkers and his team at Merck. In 1958, they determined the chemical structure of Coenzyme Q10.[6][7] While much of the early focus was on the mammalian CoQ10, subsequent research identified homologs with varying isoprenoid tail lengths in different organisms.
The specific identification of this compound came into focus with the study of microbial and other non-mammalian systems. A notable 1970 publication by Folkers and his colleagues detailed the identification of ubiquinone-8 in various Plasmodium species, highlighting its presence in non-mammalian eukaryotes.[8] In the realm of bacteriology, it was established that Escherichia coli and other prokaryotes utilize this compound as their primary ubiquinone.[9] For instance, a study on Francisella novicida identified ubiquinone-8 as the major quinone in its membranes.[10] These findings underscored the diversity of the Coenzyme Q family and established CoQ8 as a critical area of study in microbial physiology.
Biosynthesis of this compound in Escherichia coli
The biosynthesis of this compound in E. coli is a multi-step process involving a series of enzymes encoded by the ubi genes. The pathway begins with chorismate, a key intermediate in the shikimate pathway, and results in the final ubiquinone-8 molecule.
Signaling Pathway Diagram
The following diagram illustrates the key steps in the this compound biosynthetic pathway in E. coli.
Caption: Biosynthetic pathway of this compound in E. coli.
Quantitative Data on this compound
The concentration of this compound in bacteria can vary depending on the species, growth conditions, and genetic modifications. The following tables summarize some of the available quantitative data.
Table 1: this compound Content in Escherichia coli Under Different Genetic and Culture Conditions
| E. coli Strain/Condition | CoQ8 Content (% of Control) | Reference |
| Wild Type (Control) | 100% | [11][12] |
| ΔmenA (Menaquinone synthesis blocked) | 181% | [11] |
| ΔmenA with dxs-ubiA co-expression | 225% | [11] |
| ΔmenA with pyruvate (B1213749) & pHBA supplementation | 159% | [11] |
| ΔmenA with dxs-ubiA co-expression and pyruvate & pHBA supplementation | 280% | [11][12] |
Table 2: this compound Content in Escherichia coli Under Different Osmotic Pressures
| Osmotic Pressure | Q8 Content (% of low osmolality) | Reference |
| Low Osmolality | 100% | [2] |
| High Osmolality | No significant difference | [2] |
Role in the Bacterial Respiratory Chain
This compound is a mobile electron carrier that shuttles electrons from NADH dehydrogenase (Complex I) and succinate (B1194679) dehydrogenase (Complex II) to the cytochrome bo or bd terminal oxidases (Complexes III and IV equivalents in bacteria). This process is essential for generating a proton motive force, which drives ATP synthesis.
Experimental Workflow: Bacterial Respiratory Chain
The following diagram illustrates a generalized workflow for studying the bacterial respiratory chain and the role of this compound.
Caption: Generalized workflow for studying the bacterial respiratory chain.
Experimental Protocols
Extraction and Quantification of this compound from Bacteria by HPLC
This protocol is adapted from methodologies described for the analysis of coenzymes Q from biological samples.[13][14][15]
Objective: To extract and quantify the amount of this compound from a bacterial cell culture.
Materials:
-
Bacterial cell pellet
-
Ice-cold 1X Phosphate (B84403) Buffered Saline (PBS)
-
n-propanol
-
n-hexane
-
Methanol
-
Ethanol
-
This compound standard
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and UV or electrochemical detector
-
Centrifuge
-
Vortex mixer
-
Nitrogen gas stream for evaporation
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with ice-cold PBS and determine the wet weight.
-
Extraction: a. Resuspend the cell pellet in 5 volumes of n-propanol. b. Vortex vigorously for 2 minutes. c. Add an equal volume of n-hexane and vortex for another 5 minutes to extract the lipids, including CoQ8. d. Centrifuge at 3000 x g for 10 minutes to separate the phases. e. Carefully collect the upper n-hexane layer containing the lipids. f. Repeat the hexane (B92381) extraction on the lower phase two more times, pooling the hexane layers.
-
Sample Preparation for HPLC: a. Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas. b. Re-dissolve the lipid residue in a known volume of ethanol. c. Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.
-
HPLC Analysis: a. Equilibrate the HPLC system with a mobile phase suitable for CoQ analysis (e.g., a mixture of methanol, ethanol, and a salt solution). b. Inject the prepared sample and a series of CoQ8 standards of known concentrations. c. Detect the CoQ8 peak at its characteristic UV absorbance wavelength (approximately 275 nm) or using an electrochemical detector. d. Quantify the amount of CoQ8 in the sample by comparing the peak area to the standard curve.
Measurement of Bacterial Respiratory Chain Activity
This protocol provides a general method for measuring oxygen consumption as an indicator of respiratory chain activity.[16][17][18][19]
Objective: To measure the rate of oxygen consumption by isolated bacterial membranes.
Materials:
-
Isolated bacterial membrane fraction
-
Respiration buffer (e.g., phosphate buffer with appropriate salts)
-
Substrates for the respiratory chain (e.g., NADH, succinate)
-
Oxygen electrode or other oxygen sensing system
-
Inhibitors of the respiratory chain (optional, e.g., potassium cyanide)
Procedure:
-
Prepare the Reaction Chamber: Add the respiration buffer to the oxygen electrode chamber and allow it to equilibrate to the desired temperature.
-
Add Membranes: Introduce a known amount of the isolated bacterial membrane fraction into the chamber and allow the baseline oxygen level to stabilize.
-
Initiate Respiration: Add a substrate (e.g., NADH or succinate) to initiate electron transport and oxygen consumption.
-
Measure Oxygen Consumption: Record the decrease in oxygen concentration over time. The rate of oxygen consumption is a measure of the respiratory chain activity.
-
(Optional) Use of Inhibitors: After measuring the basal respiratory rate, specific inhibitors can be added to determine the contribution of different parts of the respiratory chain. For example, adding a Complex I inhibitor will block NADH-dependent respiration.
Conclusion
This compound is a fundamental component of the bioenergetic machinery in a wide range of bacteria. Its discovery and characterization have been pivotal in understanding microbial metabolism and the diversity of cellular respiration strategies. The methodologies outlined in this guide provide a framework for the continued investigation of CoQ8, which is crucial for the development of novel antimicrobial agents that target bacterial energy metabolism and for biotechnological applications aimed at enhancing the production of valuable compounds. As research progresses, a deeper understanding of the regulation of CoQ8 biosynthesis and its precise roles in different physiological states will undoubtedly open new avenues for scientific and therapeutic exploration.
References
- 1. researchgate.net [researchgate.net]
- 2. Cultivation at high osmotic pressure confers ubiquinone 8–independent protection of respiration on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmanord.com [pharmanord.com]
- 4. The History of Coenzyme Q10 Research [pharmanord.com]
- 5. Discovery of ubiquinone (coenzyme Q) and an overview of function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Karl August Folkers - Wikipedia [en.wikipedia.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Coenzyme Q. CXXII. Identification of ubiquinone-8 biosynthesized by Plasmodium knowlesi, P. cynomolgi, and P. berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. The Biosynthetic Pathway of Ubiquinone Contributes to Pathogenicity of Francisella novicida - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving this compound production in Escherichia coli employing multiple strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid HPLC method reveals dynamic shifts in coenzyme Q redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. eaglebio.com [eaglebio.com]
- 16. Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. content.protocols.io [content.protocols.io]
An In-Depth Technical Guide to Coenzyme Q8: Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme Q8 (CoQ8), also known as Ubiquinone-8, is a vital lipid-soluble molecule integral to cellular respiration and antioxidant defense, particularly in prokaryotic organisms like Escherichia coli. This technical guide provides a comprehensive overview of the structure and chemical properties of this compound. It details experimental protocols for its biological synthesis, purification, and analytical quantification. Furthermore, this document explores the role of CoQ8 in the bacterial electron transport chain and its function as a potent antioxidant, complete with diagrams of relevant pathways and experimental workflows to facilitate a deeper understanding for research and development applications.
Introduction
Coenzyme Q (CoQ) is a family of lipophilic molecules composed of a 1,4-benzoquinone (B44022) head group and a variable-length isoprenoid tail. The number of isoprenoid units designates the specific Coenzyme Q molecule. This compound, with its eight-isoprenoid unit tail, is the predominant form found in many bacteria, including the widely studied model organism Escherichia coli.[1][2] Its primary function is to act as an electron carrier in the electron transport chain, facilitating the production of ATP.[1] Beyond its bioenergetic role, the reduced form of CoQ8, ubiquinol-8, is a potent antioxidant, protecting cellular components from oxidative damage.[3] A thorough understanding of CoQ8's structure, properties, and biological context is crucial for researchers in microbiology, biochemistry, and drug development, particularly for targeting bacterial metabolism and combating oxidative stress.
Structure and Chemical Properties
The chemical structure of this compound consists of a 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) ring attached to a 40-carbon polyprenyl tail composed of eight isoprene (B109036) units. This long, hydrophobic tail anchors the molecule within the lipid bilayer of cellular membranes, while the redox-active quinone headgroup participates in electron transfer reactions.
Chemical Structure
-
Systematic Name: 2-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-yl]-5,6-dimethoxy-3-methyl-2,5-cyclohexadiene-1,4-dione
-
Molecular Formula: C₄₉H₇₄O₄
-
Molecular Weight: 727.11 g/mol
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₉H₇₄O₄ | [4] |
| Molecular Weight | 727.11 g/mol | [4] |
| Appearance | Pale yellow, viscous oil | |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane (B92381), chloroform, ethanol) | [5] |
| Melting Point | Not well-defined due to its oily nature | |
| Boiling Point | > 600 °C (decomposes) | |
| logP (octanol-water partition coefficient) | ~10.9 | |
| UV-Vis λmax (in ethanol) | 275 nm | [6][7] |
Biological Synthesis of this compound in Escherichia coli
This compound is synthesized de novo in E. coli through a complex biosynthetic pathway involving at least twelve enzymes encoded by the ubi genes. The pathway can be broadly divided into three main stages: synthesis of the benzoquinone ring precursor, synthesis of the octaprenyl tail, and the subsequent condensation and modification of these two moieties.
Biosynthesis Pathway Overview
-
Benzoquinone Ring Synthesis: The aromatic precursor, 4-hydroxybenzoate (B8730719) (4-HB), is synthesized from chorismate, a key intermediate in the shikimate pathway. This reaction is catalyzed by chorismate-pyruvate lyase, encoded by the ubiC gene.
-
Octaprenyl Tail Synthesis: The isoprenoid tail is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially added to form octaprenyl pyrophosphate, a 40-carbon chain.
-
Condensation and Modification: 4-hydroxybenzoate is condensed with octaprenyl pyrophosphate by 4-hydroxybenzoate octaprenyltransferase (ubiA). The resulting intermediate undergoes a series of decarboxylation, hydroxylation, and methylation reactions, catalyzed by the products of the ubiD, ubiB, ubiG, ubiH, ubiE, and ubiF genes, to yield the final this compound molecule.[1][8]
Experimental Protocols
Extraction and Purification of this compound from E. coli
This protocol describes the extraction and purification of this compound from E. coli cell culture.
Materials:
-
E. coli cell paste
-
Methanol
-
Hexane
-
Acetone
-
Silica (B1680970) gel 60 for column chromatography
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Cell Lysis and Initial Extraction:
-
Resuspend 10 g of wet E. coli cell paste in 100 mL of methanol.
-
Sonicate the suspension on ice for 5 x 1-minute bursts with 1-minute intervals to lyse the cells.
-
Add 200 mL of hexane to the lysate and stir vigorously for 1 hour at room temperature.
-
Centrifuge the mixture at 5,000 x g for 15 minutes to separate the phases.
-
Collect the upper hexane phase. Repeat the hexane extraction on the lower phase and pool the hexane extracts.
-
-
Solvent Evaporation and Saponification:
-
Dry the pooled hexane extract over anhydrous sodium sulfate and filter.
-
Evaporate the hexane under reduced pressure using a rotary evaporator to obtain a lipid extract.
-
To remove contaminating lipids, the crude extract can be saponified by dissolving it in 50 mL of ethanol (B145695) containing 5% (w/v) potassium hydroxide (B78521) and heating at 60°C for 30 minutes. After cooling, the non-saponifiable lipids (including CoQ8) are extracted with hexane.
-
-
Silica Gel Chromatography:
-
Prepare a silica gel 60 column (2.5 cm x 30 cm) equilibrated with hexane.
-
Dissolve the lipid extract in a minimal volume of hexane and load it onto the column.
-
Elute the column with a gradient of diethyl ether in hexane (e.g., 0% to 10% diethyl ether).
-
Collect fractions and monitor the elution of CoQ8 by thin-layer chromatography (TLC) using a hexane:diethyl ether (9:1) solvent system and UV visualization.
-
Pool the fractions containing pure CoQ8.
-
-
Final Purification and Storage:
-
Evaporate the solvent from the pooled fractions under reduced pressure.
-
The resulting pure this compound should be a viscous, yellow oil.
-
Store the purified CoQ8 under argon or nitrogen at -20°C to prevent oxidation.
-
HPLC Analysis of this compound
This protocol outlines a method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
Purified this compound standard
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
2-Propanol (HPLC grade)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard in ethanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
-
-
Sample Preparation:
-
For purified samples, dissolve a known weight in the mobile phase to a final concentration within the calibration range.
-
For bacterial extracts, the lipid extract obtained from the purification protocol can be dissolved in the mobile phase and filtered through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of methanol, ethanol, and 2-propanol (e.g., 65:30:5 v/v/v). The exact ratio may need optimization depending on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 275 nm.[6]
-
-
Quantification:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Role in Bacterial Electron Transport and Redox Signaling
This compound is a central component of the aerobic respiratory chain in many bacteria. It functions as a mobile electron carrier, shuttling electrons from NADH dehydrogenase (Complex I) and succinate (B1194679) dehydrogenase (Complex II) to the cytochrome bc₁ complex (Complex III).
The redox state of the CoQ8 pool (the ratio of the reduced form, ubiquinol-8, to the oxidized form, ubiquinone-8) is a critical indicator of the cell's metabolic status and redox environment. A more reduced CoQ8 pool signifies a high electron flux and can lead to the generation of reactive oxygen species (ROS) if the electron transport chain becomes overloaded. Conversely, a more oxidized pool can indicate a lower metabolic rate or oxidative stress.
While specific signaling cascades directly initiated by CoQ8 are not as well-defined as in eukaryotes, the redox state of the CoQ8 pool plays a crucial role in redox signaling. It influences the activity of various redox-sensitive proteins and can impact the expression of genes involved in stress responses. For instance, changes in the CoQ8 redox state can affect the activity of two-component signaling systems, which are key regulatory networks in bacteria that respond to environmental stimuli.[9]
Conclusion
This compound is a multifaceted molecule with indispensable roles in bacterial bioenergetics and antioxidant defense. Its unique chemical structure, comprising a redox-active quinone head and a long isoprenoid tail, dictates its localization and function within the cell membrane. The experimental protocols provided in this guide offer a foundation for the isolation, purification, and quantification of CoQ8, enabling further research into its metabolism and physiological roles. A deeper understanding of CoQ8 biosynthesis and function will continue to be a valuable area of investigation for the development of novel antimicrobial strategies and for harnessing microbial metabolic engineering for the production of valuable compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive mass spectrometric assay for mitochondrial CoQ pool redox state in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Sensitive and Selective Determination of Redox States of Coenzymes Q9 and Q10 in Mice Tissues: Application of Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. rjptonline.org [rjptonline.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. web.biosci.utexas.edu [web.biosci.utexas.edu]
An In-depth Technical Guide to the Coenzyme Q8 Biosynthesis Pathway in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q8 (CoQ8), also known as ubiquinone-8, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in Escherichia coli. Its biosynthesis is a complex, multi-step process involving a series of enzymes encoded by the ubi gene family. This technical guide provides a comprehensive overview of the CoQ8 biosynthesis pathway in E. coli, detailing the core enzymes, their functions, and the intermediates involved. It further presents available quantitative data, detailed experimental protocols for studying the pathway, and visual representations of the key processes to facilitate a deeper understanding for research and drug development applications.
The Core Biosynthesis Pathway
The biosynthesis of CoQ8 in E. coli begins with chorismate, a key intermediate in the shikimate pathway, and octaprenyl diphosphate (B83284), the isoprenoid side chain. The pathway proceeds through a series of modifications to the aromatic ring, including prenylation, decarboxylation, hydroxylations, and methylations, to synthesize the final CoQ8 molecule. The enzymes involved are encoded by the ubi genes, with each enzyme catalyzing a specific step in the pathway.
Key Enzymes and Intermediates
The biosynthesis of CoQ8 from chorismate and octaprenyl diphosphate involves the following key enzymatic steps:
-
Chorismate Pyruvate Lyase (UbiC): This enzyme catalyzes the conversion of chorismate to 4-hydroxybenzoate (B8730719) (4-HB), the aromatic precursor of the quinone ring, and pyruvate.
-
4-Hydroxybenzoate Octaprenyltransferase (UbiA): UbiA is a membrane-bound enzyme that catalyzes the prenylation of 4-HB with octaprenyl diphosphate to form 3-octaprenyl-4-hydroxybenzoate. This is the first committed step in ubiquinone biosynthesis.[1][2][3]
-
3-Octaprenyl-4-hydroxybenzoate Decarboxylase (UbiD) and Flavin Prenyltransferase (UbiX): The decarboxylation of 3-octaprenyl-4-hydroxybenzoate to 2-octaprenylphenol (B1237511) is a complex step that requires two proteins, UbiD and UbiX.[4][5][6][7] UbiX is a flavin prenyltransferase that synthesizes a prenylated FMN cofactor.[5][7] This cofactor is then utilized by UbiD to catalyze the decarboxylation reaction.[5][6][7]
-
Hydroxylases (UbiB, UbiF, UbiH, UbiI): Three subsequent hydroxylation steps are required, catalyzed by a group of monooxygenases. UbiI is responsible for the C5-hydroxylation, UbiH for the C1-hydroxylation, and UbiF for the C6-hydroxylation of the aromatic ring.[8][9][10] UbiB is also implicated in the first monooxygenase step.[10] These reactions are oxygen-dependent.[8]
-
O-Methyltransferases (UbiG): UbiG is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase that catalyzes two O-methylation steps in the pathway.[11][12][13]
-
C-Methyltransferase (UbiE): UbiE is another SAM-dependent methyltransferase responsible for the C-methylation step in the biosynthesis of both ubiquinone and menaquinone.[14][15][16][17]
The sequence of these hydroxylation and methylation steps is crucial for the formation of the final CoQ8 molecule.
Quantitative Data
Quantitative analysis of the CoQ8 biosynthesis pathway provides valuable insights into its regulation and potential bottlenecks. While comprehensive kinetic data for all enzymes is not fully available, several studies have provided important quantitative information.
| Gene/Enzyme | Parameter | Value | Condition | Reference |
| ubiA | Gene Expression | Higher under aerobic conditions | Aerobic vs. Anaerobic | [18] |
| ubiC | Gene Expression | Higher under aerobic conditions | Aerobic vs. Anaerobic | [18] |
| ubiG | Gene Expression | Higher under aerobic conditions | Aerobic vs. Anaerobic | |
| ubiG | Gene Expression | Repressed by glucose | High glucose | |
| ΔubiA | CoQ8 level | Not detected | - | [1] |
| ΔubiD | CoQ8 level | ~20-25% of wild-type | - | [19] |
| ΔubiE | CoQ8 level | Not detected | - | [14][15][16] |
| ΔubiG | CoQ8 level | Severely reduced | - | [19] |
| ΔubiX | CoQ8 level | Very low levels | - | [19] |
| ΔmenA | CoQ8 content | 81% increase | - | [20] |
| dxs-ubiA overexpression | CoQ8 content | 125% increase in ΔmenA strain | - | [20] |
Table 1: Summary of Quantitative Data on CoQ8 Biosynthesis in E. coli
Experimental Protocols
This section provides an overview of key experimental protocols used to study the CoQ8 biosynthesis pathway in E. coli.
Cloning, Expression, and Purification of Ubi Proteins
A common workflow for obtaining purified Ubi proteins for in vitro assays is outlined below.
Detailed Steps:
-
Gene Cloning: The target ubi gene is amplified from E. coli genomic DNA using PCR and cloned into a suitable expression vector, often containing an affinity tag (e.g., His-tag) for purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli expression strain. The cells are grown to a desired optical density, and protein expression is induced.
-
Cell Lysis and Purification: Cells are harvested and lysed. The protein of interest is then purified from the cell lysate using affinity chromatography. The purity of the protein is assessed by SDS-PAGE.
In Vitro Enzyme Assays
a) UbiA (4-Hydroxybenzoate Octaprenyltransferase) Assay:
This assay measures the transfer of the octaprenyl group from octaprenyl diphosphate to 4-hydroxybenzoate.
-
Reaction Mixture: A typical reaction mixture contains purified UbiA, 4-hydroxybenzoate, octaprenyl diphosphate, MgCl₂, and a suitable buffer (e.g., Tris-HCl).
-
Detection: The product, 3-octaprenyl-4-hydroxybenzoate, can be extracted and quantified by HPLC with UV or mass spectrometric detection.[1]
b) UbiD/UbiX (Decarboxylase) Assay:
This assay measures the decarboxylation of 3-octaprenyl-4-hydroxybenzoate.
-
Reaction Mixture: The assay requires both purified UbiD and UbiX, along with the substrate 3-octaprenyl-4-hydroxybenzoate, FMN, and a suitable buffer.
-
Detection: The formation of the product, 2-octaprenylphenol, can be monitored by HPLC.[6][21] Alternatively, the release of ¹⁴CO₂ from a radiolabeled substrate can be measured.
c) UbiG and UbiE (Methyltransferase) Assays:
These assays measure the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the respective substrates.
-
Reaction Mixture: The reaction contains the purified methyltransferase (UbiG or UbiE), the appropriate polyprenylated substrate, and [³H-methyl]-SAM in a suitable buffer.
-
Detection: The incorporation of the radiolabeled methyl group into the lipid-soluble product is measured by scintillation counting after extraction.[11]
d) UbiB, UbiF, UbiH, and UbiI (Hydroxylase) Assays:
These assays are more challenging due to the membrane-bound nature of the enzymes and the requirement for an electron donor system.
-
Reaction Mixture: A reconstituted system with the purified hydroxylase, its polyprenylated substrate, a suitable buffer, and an electron donor system (e.g., NADPH and a reductase) is required.
-
Detection: The formation of the hydroxylated product can be analyzed by HPLC-MS.[8]
In Vivo Analysis of CoQ8 and Intermediates
a) Extraction of Quinones from E. coli
-
Grow E. coli cultures to the desired growth phase.
-
Harvest cells by centrifugation.
-
Extract lipids from the cell pellet using a mixture of organic solvents (e.g., methanol/petroleum ether or chloroform/methanol).
-
Evaporate the solvent and resuspend the lipid extract in a suitable solvent for analysis.
b) HPLC-MS/MS Analysis
-
The extracted lipids are separated by reverse-phase HPLC.
-
The eluting compounds are detected and quantified by mass spectrometry (MS) or tandem mass spectrometry (MS/MS) to identify and measure the levels of CoQ8 and its biosynthetic intermediates.[22]
References
- 1. Biochemical and genetic studies on ubiquinone biosynthesis in Escherichia coli K-12:4-hydroxybenzoate octaprenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. UbiX is a flavin prenyltransferase required for bacterial ubiquinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of ubiquinone in Escherichia coli K-12: location of genes affecting the metabolism of 3-octaprenyl-4-hydroxybenzoic acid and 2-octaprenylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ubiI, a New Gene in Escherichia coli Coenzyme Q Biosynthesis, Is Involved in Aerobic C5-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ubiI, a new gene in Escherichia coli coenzyme Q biosynthesis, is involved in aerobic C5-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 12. uniprot.org [uniprot.org]
- 13. Yeast and rat Coq3 and Escherichia coli UbiG polypeptides catalyze both O-methyltransferase steps in coenzyme Q biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 15. A C-methyltransferase involved in both ubiquinone and menaquinone biosynthesis: isolation and identification of the Escherichia coli ubiE gene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A C-methyltransferase involved in both ubiquinone and menaquinone biosynthesis: isolation and identification of the Escherichia coli ubiE gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
- 18. Aerobic and anaerobic regulation of the ubiCA operon, encoding enzymes for the first two committed steps of ubiquinone biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of UbiX in Escherichia coli Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improving this compound production in Escherichia coli employing multiple strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Role of Coenzyme Q8 in bacterial electron transport chain
An In-depth Technical Guide on the Role of Coenzyme Q8 in the Bacterial Electron Transport Chain
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (Q8), also known as ubiquinone-8, is a vital lipid-soluble molecule embedded in the cytoplasmic membrane of many bacterial species, most notably Escherichia coli. It functions as a crucial mobile electron carrier in the electron transport chain (ETC), linking the oxidation of various substrates to the reduction of terminal electron acceptors. This process is fundamental for generating the proton motive force that drives ATP synthesis and other essential cellular activities. Beyond its bioenergetic role, the reduced form of Q8, ubiquinol-8 (B1264034), is a potent antioxidant that protects cellular components from oxidative damage. The biosynthesis and functional pathways of Q8 are distinct from those of its longer-tailed homologs in eukaryotes, presenting a promising avenue for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the structure, biosynthesis, and function of Q8 in bacterial respiratory chains, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to this compound (Ubiquinone-8)
Coenzyme Q (CoQ), or ubiquinone, is a family of lipid-soluble benzoquinones found in organisms from bacteria to mammals.[1][2] These molecules are characterized by a redox-active quinone head group and a hydrophobic polyisoprenoid tail. The length of this tail varies among species; in Escherichia coli and many other proteobacteria, the predominant form possesses a tail of eight isoprene (B109036) units, hence the name this compound (Q8).[1]
In the bacterial cytoplasmic membrane, Q8 serves two primary functions:
-
Electron and Proton Carrier: It acts as a mobile shuttle, transferring electrons from dehydrogenase complexes (which oxidize substrates like NADH and succinate) to terminal oxidase or reductase complexes.[3][4][5] This electron flow is coupled to the translocation of protons across the membrane, establishing the proton motive force essential for cellular energy production.[6][7]
-
Antioxidant: The fully reduced form, ubiquinol-8 (Q8H₂), is an effective antioxidant that protects membrane lipids and other cellular components from oxidative damage caused by reactive oxygen species (ROS).[2][3][5]
The bacterial ETC is highly branched and adaptable, allowing bacteria to respire using a variety of electron donors and acceptors depending on environmental conditions.[8] Q8 is a central component of this adaptability, particularly under aerobic conditions.[4]
Structure and Redox Chemistry of this compound
This compound consists of a 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) head and an octaprenyl tail. The redox activity is confined to the quinone ring, which can exist in three distinct states, allowing it to participate in both one- and two-electron transfer reactions.[2][9][10]
-
Oxidized Form (Ubiquinone, Q8): The fully oxidized state.
-
Semiquinone Radical (Semiquinone, •Q8⁻): A partially reduced, unstable radical intermediate formed by the acceptance of a single electron.
-
Reduced Form (Ubiquinol, Q8H₂): The fully reduced state, having accepted two electrons and two protons.[2]
This reversible redox cycle is fundamental to its function, enabling it to collect electrons from various dehydrogenases and transfer them to subsequent components of the ETC.[11][12]
The Biosynthesis of this compound in E. coli
The biosynthesis of Q8 is a complex, multi-step process involving a series of enzymes encoded by the ubi genes. The pathway begins with precursors from the shikimate pathway (chorismate) and the non-mevalonate pathway (octaprenyl diphosphate).[1] In E. coli, the process involves at least twelve gene products (UbiA-K and UbiX) that assemble and modify the final molecule.[1] Recent studies suggest these enzymes may form a metabolon, a transient structural complex that enhances catalytic efficiency through substrate channeling.[11][13]
The key steps in the pathway are:
-
Head Group Synthesis: Chorismate is converted to 4-hydroxybenzoate (B8730719) (4-HB), the aromatic ring precursor, by the enzyme chorismate-pyruvate lyase (UbiC).[1]
-
Prenylation: The octaprenyl tail is attached to 4-HB by 4-hydroxybenzoate octaprenyltransferase (UbiA).[1]
-
Ring Modifications: A series of hydroxylation, methylation, and decarboxylation reactions, catalyzed by enzymes including UbiH, UbiG, UbiF, and UbiE, modify the aromatic ring to produce the final Q8 molecule.[1][14] Accessory factors like UbiJ and UbiK are also essential for the stability and function of the biosynthetic complex.[11][15]
Caption: The biosynthetic pathway of this compound in E. coli.
The Central Role of the Q8-Pool in the Electron Transport Chain
The bacterial ETC is embedded in the cytoplasmic membrane and is responsible for oxidative phosphorylation.[6] Unlike the uniform mitochondrial chain, bacterial ETCs are often branched, allowing for adaptation to different oxygen levels and the use of alternative electron acceptors.[8]
In facultative anaerobes like E. coli, the Q8-pool is the central hub for electron distribution.[16]
-
Electron Entry: Q8 accepts electrons from various dehydrogenases. The primary entry points under aerobic conditions are:
-
Complex I (NADH:ubiquinone oxidoreductase): Oxidizes NADH produced during glycolysis and the TCA cycle, transferring two electrons to Q8.[17] This process is coupled to proton pumping.
-
Complex II (Succinate dehydrogenase): Oxidizes succinate (B1194679) to fumarate (B1241708) in the TCA cycle, passing electrons to Q8 without directly pumping protons.
-
-
Electron Exit: The reduced ubiquinol (B23937) (Q8H₂) diffuses laterally through the membrane to donate its electrons to one of several terminal oxidases:
-
Cytochrome bo₃ oxidase (CyoABCD): A high-affinity oxidase that is expressed under high-aeration conditions. It reduces oxygen to water and contributes significantly to the proton motive force.
-
Cytochrome bd oxidase (CydAB): A very high-affinity oxidase expressed under microaerobic conditions. It is less efficient in proton pumping but highly effective at scavenging oxygen.[16]
-
This branched structure allows the cell to modulate its respiratory activity and energy production efficiency in response to oxygen availability.
Caption: The central role of the this compound pool in the E. coli ETC.
Quantitative Data
The function of Q8 in the ETC is governed by its physicochemical properties and its interactions with respiratory enzymes.
| Parameter | Value | Organism/Condition | Significance |
| Redox Potential (E'₀) | +113 mV | E. coli | The positive redox potential allows Q8 to effectively accept electrons from lower-potential donors like the NADH/NAD⁺ couple (-320 mV) and donate them to higher-potential acceptors like the terminal oxidases.[4] |
| Q8 Content | ~180 nmol/g (dry weight) | E. coli (aerobic, exponential phase) | The concentration of Q8 in the membrane is not static and can be influenced by growth conditions, such as oxygen availability and osmotic stress.[18] |
| Redox State (% Reduced) | Varies (e.g., 15-40%) | E. coli | The ratio of Q8H₂ to total Q8 reflects the metabolic state of the cell. A more reduced pool indicates a high influx of electrons and can lead to increased ROS production.[9][19] |
| Kₘ for Ubiquinone (Complex I) | ~5-15 µM | Bacterial Complex I (general) | This Michaelis-Menten constant reflects the affinity of Complex I for its ubiquinone substrate. Lower values indicate higher affinity. |
| kcat (Complex I) | ~200-700 s⁻¹ | Bacterial Complex I (general) | This turnover number represents the maximum number of NADH molecules oxidized per second, indicating the catalytic efficiency of the enzyme. |
Note: Kinetic parameters can vary significantly based on the specific bacterial species, purification methods, and assay conditions.[20][21]
Key Experimental Protocols
Protocol: Extraction and Quantification of this compound
This protocol describes a standard method for extracting Q8 from bacterial cells and quantifying it using High-Performance Liquid Chromatography (HPLC).
1. Cell Harvesting and Lysis: a. Grow bacterial culture to the desired optical density (e.g., mid-log phase). b. Harvest a known volume of cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C). c. Wash the cell pellet with a suitable buffer (e.g., PBS) and resuspend in water. d. Lyse the cells using a method such as sonication or bead beating.
2. Lipid Extraction: a. To the cell lysate, add 3 volumes of a 2:1 (v/v) mixture of n-hexane and isopropanol. b. Add an internal standard (e.g., Coenzyme Q10) if precise quantification is required. c. Vortex vigorously for 2-3 minutes to ensure thorough mixing and extraction. d. Centrifuge at 3,000 x g for 5 minutes to separate the phases. e. Carefully collect the upper organic phase containing the lipids.
3. Sample Preparation: a. Evaporate the organic solvent to dryness under a stream of nitrogen gas. b. Reconstitute the lipid extract in a small, known volume of mobile phase (e.g., ethanol (B145695) or methanol). c. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
4. HPLC Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: Methanol/Ethanol mixture (e.g., 65:35 v/v). c. Detection: UV detector set to ~275 nm (for ubiquinone) or an electrochemical detector for measuring redox state. d. Quantification: Compare the peak area of Q8 to a standard curve generated with purified Q8 standards.
Protocol: Measurement of Bacterial Oxygen Consumption
This method measures the overall respiratory rate of intact bacterial cells using an oxygen sensor.[22][23]
1. Cell Preparation: a. Grow bacteria to the desired growth phase. b. Harvest cells by centrifugation and wash them with a respiration buffer (e.g., M9 salts without a carbon source). c. Resuspend the cells in the respiration buffer to a known cell density (e.g., OD₆₀₀ of 1.0).
2. Measurement: a. Calibrate the oxygen sensor (e.g., a Clark-type electrode or an optical sensor) according to the manufacturer's instructions. b. Add a known volume of the cell suspension to the sealed, temperature-controlled chamber of the respirometer. c. Allow the baseline oxygen level to stabilize. d. Initiate respiration by adding a specific substrate (e.g., glucose or succinate) to the chamber. e. Record the decrease in dissolved oxygen concentration over time.
3. Data Analysis: a. The rate of oxygen consumption is the slope of the linear portion of the oxygen depletion curve. b. Normalize the rate to cell number or total protein to get a specific respiration rate (e.g., in nmol O₂/min/mg protein).
Caption: Workflow for assessing the impact of a potential inhibitor.
Conclusion: Q8 as a Target for Antimicrobial Development
The central role of this compound in bacterial bioenergetics makes it and its biosynthetic pathway attractive targets for the development of new antibiotics.[24] Since the enzymes in the bacterial ubi pathway have significant structural differences from their homologs in the eukaryotic coenzyme Q10 pathway, inhibitors can be designed for high specificity, potentially reducing off-target effects in the host. Disrupting Q8 synthesis or function would cripple the bacterium's ability to generate energy via aerobic respiration, leading to growth inhibition or cell death. This technical guide underscores the fundamental importance of Q8, providing the foundational knowledge necessary for researchers and drug developers to explore this promising therapeutic avenue.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. The Roles of Coenzyme Q in Disease: Direct and Indirect Involvement in Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. All three quinone species play distinct roles in ensuring optimal growth under aerobic and fermentative conditions in E. coli K12 | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VetBact [vetbact.org]
- 7. droracle.ai [droracle.ai]
- 8. biologydiscussion.com [biologydiscussion.com]
- 9. Editorial: Coenzyme Q Redox State and Cellular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. article.imrpress.com [article.imrpress.com]
- 11. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Structure of bacterial respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cultivation at high osmotic pressure confers ubiquinone 8–independent protection of respiration on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid HPLC method reveals dynamic shifts in coenzyme Q redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Parameter Reliability and Understanding Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Progress curve analysis for enzyme and microbial kinetic reactions using explicit solutions based on the Lambert W function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New and Fast Method To Quantify Respiration Rates of Bacterial and Plankton Communities in Freshwater Ecosystems by Using Optical Oxygen Sensor Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bacterial Respiration Used as a Proxy to Evaluate the Bacterial Load in Cooling Towers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Coenzyme Q8: A Lipophilic Antioxidant Shield in Bacteria
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: December 4, 2025
Abstract
Coenzyme Q8 (CoQ8), a vital component of the electron transport chain in many prokaryotes, is increasingly recognized for its crucial role as a lipophilic antioxidant. This technical guide provides a comprehensive overview of CoQ8's function in bacterial antioxidant defense, its biosynthesis, and the mechanisms by which it protects cellular components from oxidative damage. Detailed experimental protocols for the extraction, quantification, and assessment of CoQ8's antioxidant activity are presented, alongside quantitative data on its cellular concentrations. Furthermore, this guide illustrates key biosynthetic and functional pathways using Graphviz diagrams, offering a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and exploit the antioxidant properties of CoQ8.
Introduction
In the aerobic lifestyle of many bacteria, the generation of reactive oxygen species (ROS) is an unavoidable consequence of metabolic processes.[1] These ROS, including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), can inflict significant damage on essential cellular components such as lipids, proteins, and DNA, leading to impaired cellular function and ultimately cell death.[2] To counteract this oxidative stress, bacteria have evolved a sophisticated arsenal (B13267) of antioxidant defense mechanisms. Among these, the lipophilic quinone, this compound (CoQ8), has emerged as a critical player, particularly in the protection of cellular membranes.
CoQ8, also known as ubiquinone-8, is a benzoquinone molecule with a side chain of eight isoprenyl units.[3] While its primary and most well-understood function is as an electron carrier in the respiratory chain, shuttling electrons between dehydrogenase complexes, its reduced form, ubiquinol-8 (B1264034) (CoQ8H₂), is a potent antioxidant.[2] Its hydrophobic nature ensures its localization within cellular membranes, placing it at the frontline of defense against lipid peroxidation, a destructive chain reaction that can compromise membrane integrity and function.[4]
This guide delves into the multifaceted role of CoQ8 as a bacterial antioxidant. It will cover the genetic and biochemical pathways of CoQ8 biosynthesis, its mechanism of action in quenching free radicals, and its interplay with other cellular antioxidant systems. For the benefit of researchers, detailed experimental methodologies are provided for the analysis of CoQ8 and its antioxidant functions.
This compound Biosynthesis Pathway
The biosynthesis of CoQ8 in bacteria, extensively studied in Escherichia coli, is a complex process involving a series of enzymatic reactions encoded by the ubi genes.[5] The pathway commences with chorismate, a key intermediate in the shikimate pathway, and culminates in the formation of CoQ8. The benzoquinone ring is derived from 4-hydroxybenzoate (B8730719) (4-HB), and the octaprenyl side chain is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway.
The key steps in the CoQ8 biosynthetic pathway in E. coli are as follows:
-
Synthesis of the Benzoquinone Ring Precursor: Chorismate is converted to 4-hydroxybenzoate (4-HB) by chorismate-pyruvate lyase, encoded by the ubiC gene.
-
Synthesis of the Isoprenoid Side Chain: The octaprenyl diphosphate (B83284) side chain is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), products of the MEP pathway.
-
Prenylation: 4-HB is prenylated with octaprenyl diphosphate by 4-hydroxybenzoate octaprenyltransferase, encoded by ubiA.
-
Modification of the Benzoquinone Ring: A series of hydroxylation, methylation, and decarboxylation reactions, catalyzed by enzymes encoded by ubiB, ubiD, ubiE, ubiF, ubiG, ubiH, and ubiI, modify the ring to form the final CoQ8 molecule.[5] The UbiJ and UbiK proteins are also known to be essential for this process under aerobic conditions.[6]
Figure 1: Simplified biosynthetic pathway of this compound in E. coli.
Mechanism of Antioxidant Action
The antioxidant prowess of CoQ8 lies in the redox properties of its benzoquinone head group. The fully reduced form, ubiquinol-8 (CoQ8H₂), can donate electrons to neutralize free radicals, thereby terminating damaging chain reactions.[2]
The primary antioxidant mechanisms of CoQ8H₂ include:
-
Direct Radical Scavenging: CoQ8H₂ can directly react with and neutralize lipid peroxyl radicals (LOO•), the key propagators of lipid peroxidation. This reaction regenerates the lipid molecule (LOOH) and forms the ubisemiquinone (B1233062) radical (CoQ8•⁻), a relatively stable and less reactive species.
-
Regeneration of Other Antioxidants: CoQ8H₂ can regenerate other antioxidants, such as vitamin E (α-tocopherol), from their radical forms. This synergistic interaction enhances the overall antioxidant capacity of the cell membrane.
-
Prevention of Protein and DNA Oxidation: By scavenging ROS within the membrane and its vicinity, CoQ8H₂ helps protect membrane-associated proteins and DNA from oxidative damage.[2]
Figure 2: Mechanism of CoQ8 as a lipophilic antioxidant.
Quantitative Data on this compound
The cellular concentration of CoQ8 can vary between bacterial species and is influenced by growth conditions, such as oxygen availability and the presence of oxidative stressors. Metabolic engineering strategies have been shown to significantly increase CoQ8 content in E. coli.
| Bacterial Species | Condition | CoQ8 Content | Reference |
| Escherichia coli (Wild Type) | Aerobic growth | Baseline | [6] |
| Escherichia coli (ΔubiK) | Aerobic growth | 18% of wild type | [6] |
| Escherichia coli (ΔmenA) | Aerobic growth | 81% increase vs. wild type | [7] |
| Escherichia coli (ΔmenA with metabolic engineering) | Aerobic growth | 4.06-fold increase vs. wild type | [7] |
| Salmonella enterica | Aerobic growth | Present | [8] |
| Salmonella enterica | Anaerobic growth | Reduced levels | [9] |
| Pseudomonas aeruginosa | Aerobic growth | Present | [6] |
Table 1: Cellular Content of this compound in Various Bacteria.
| Assay | Parameter | Result | Reference |
| DPPH Radical Scavenging | IC₅₀ of Ubiquinol | Lower than α-tocopherol | [10] |
| Ferric Reducing Antioxidant Power (FRAP) | Reducing Power of Ubiquinol | Higher than α-tocopherol | [10] |
| Lipid Peroxidation Inhibition (TBARS assay) | MDA formation | Reduced in the presence of CoQ10 | [5] |
| Protein Oxidation Inhibition (Carbonyl assay) | Carbonyl formation | Reduced in the presence of CoQ10 | [11] |
Table 2: In Vitro Antioxidant Activity of Coenzyme Q Analogs.
Experimental Protocols
Extraction and Quantification of this compound from Bacteria
This protocol outlines the extraction of CoQ8 from bacterial cells and its quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bacterial cell pellet
-
HPLC-grade methanol, ethanol, hexane (B92381), and isopropanol
-
CoQ8 standard
-
Glass beads (0.1 mm diameter)
-
Bead beater
-
Centrifuge
-
HPLC system with a C18 column and UV detector
Procedure:
-
Cell Lysis: Resuspend a known weight of the bacterial cell pellet in methanol. Add an equal volume of glass beads and disrupt the cells using a bead beater for 5-10 cycles of 30 seconds on and 30 seconds off, keeping the sample on ice.
-
Extraction: Add a 2:1 (v/v) mixture of hexane:isopropanol to the lysed cells. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Collection: Carefully collect the upper hexane layer containing the lipid-soluble components, including CoQ8.
-
Drying and Reconstitution: Evaporate the hexane under a stream of nitrogen gas. Reconstitute the lipid extract in a known volume of ethanol.
-
HPLC Analysis: Inject the reconstituted sample into an HPLC system equipped with a C18 column. Use an isocratic mobile phase of methanol:ethanol (1:1, v/v) at a flow rate of 1 ml/min. Detect CoQ8 by UV absorbance at 275 nm.
-
Quantification: Create a standard curve using known concentrations of a CoQ8 standard. Calculate the concentration of CoQ8 in the sample by comparing its peak area to the standard curve.
Figure 3: Workflow for CoQ8 extraction and quantification.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
Bacterial cell lysate or membrane fraction
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Trichloroacetic acid (TCA) solution (15% w/v)
-
Butylated hydroxytoluene (BHT)
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Spectrophotometer
Procedure:
-
Sample Preparation: To the bacterial lysate, add BHT to prevent further oxidation during the assay.
-
Protein Precipitation: Add an equal volume of TCA solution to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.
-
Reaction: Collect the supernatant and add two volumes of TBA solution.
-
Incubation: Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Measurement: Cool the samples to room temperature and measure the absorbance of the pink-colored adduct at 532 nm.
-
Quantification: Prepare a standard curve using the MDA standard. Calculate the concentration of TBARS in the sample, expressed as MDA equivalents.
Protein Carbonylation Assay
This method detects carbonyl groups introduced into proteins as a result of oxidative damage.
Materials:
-
Bacterial cell lysate
-
2,4-dinitrophenylhydrazine (DNPH) solution
-
Trichloroacetic acid (TCA) solution
-
Guanidine (B92328) hydrochloride
-
Spectrophotometer
Procedure:
-
Derivatization: Incubate the protein sample with DNPH solution to form protein hydrazones.
-
Protein Precipitation: Precipitate the proteins with TCA.
-
Washing: Wash the protein pellet repeatedly with ethanol:ethyl acetate (B1210297) (1:1, v/v) to remove excess DNPH.
-
Solubilization: Dissolve the protein pellet in guanidine hydrochloride solution.
-
Measurement: Measure the absorbance of the protein hydrazones at 370 nm.
-
Quantification: Calculate the carbonyl content using the molar extinction coefficient of DNPH.
Conclusion and Future Directions
This compound is a multifaceted molecule in bacteria, serving not only as a crucial component of cellular respiration but also as a potent lipophilic antioxidant. Its strategic location within cellular membranes allows it to effectively protect against lipid peroxidation and other forms of oxidative damage. Understanding the biosynthesis and regulatory mechanisms of CoQ8 production in bacteria, particularly under conditions of oxidative stress, opens avenues for the development of novel strategies to enhance bacterial resilience or, conversely, to design new antimicrobial agents that target this essential pathway.
Future research should focus on elucidating the precise regulatory networks that govern CoQ8 biosynthesis in response to environmental cues. Furthermore, exploring the diversity of CoQ isoforms and their specific antioxidant capacities across a broader range of bacterial species will provide a more complete picture of the role of these fascinating molecules in the microbial world. For drug development professionals, the enzymes of the CoQ8 biosynthetic pathway represent potential targets for the development of novel antibiotics. By inhibiting CoQ8 synthesis, it may be possible to compromise both the respiratory capacity and the antioxidant defenses of pathogenic bacteria, rendering them more susceptible to host immune responses and conventional antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative Stress Response in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Metabolic and Gut Microbiome Responses to Paraquat Administration in Male Wistar Rats: Implications for Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salmonella enterica serovar Typhimurium uses anaerobic respiration to overcome propionate-mediated colonization resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 11. Coenzyme Q and protein/lipid oxidation in a BSE-infected transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic regulation of Coenzyme Q8 synthesis
An In-depth Technical Guide to the Genetic Regulation of Coenzyme Q8 Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q (CoQ), or ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain, crucial for cellular energy production. The length of its isoprenoid tail varies among species, with this compound (CoQ8) being the predominant form in Escherichia coli. In eukaryotes like yeast (Saccharomyces cerevisiae) and humans, other forms such as CoQ6 and CoQ10 are synthesized, respectively. However, the fundamental biosynthetic pathway and its genetic regulation are highly conserved. This guide provides a detailed examination of the genes and regulatory mechanisms governing CoQ8 synthesis, with a focus on the central regulatory protein CoQ8 (also known as UbiB in prokaryotes and ADCK3/COQ8A in humans), quantitative data from key studies, detailed experimental protocols, and visual diagrams of the relevant pathways.
The Coenzyme Q Biosynthetic Pathway
The synthesis of CoQ involves two main stages: the formation of the benzoquinone ring from a precursor like 4-hydroxybenzoate (B8730719) (4-HB) and the synthesis of the polyisoprenoid tail. These two structures are then condensed, followed by a series of modifications to the ring, including hydroxylations, methylations, and a decarboxylation.[1][2]
In E. coli, at least eleven ubi genes (ubiA, B, C, D, E, F, G, H, I, J, X) are required for the biosynthesis of CoQ8.[2] In eukaryotes, homologous genes, designated COQ, are responsible for this process.[2][3] A key feature of eukaryotic CoQ synthesis is the assembly of most of the biosynthetic enzymes into a multi-subunit complex in the inner mitochondrial membrane, known as the "CoQ synthome" or "Complex Q".[3][4]
Below is a diagram illustrating the core biosynthetic pathway for CoQ8 in E. coli.
References
Subcellular Localization of Coenzyme Q8 in Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coenzyme Q8 (Q8), a vital component of the electron transport chain in many bacteria, is predominantly localized within the inner bacterial membrane. This localization is critical for its function in cellular respiration and energy production. This technical guide provides a comprehensive overview of the subcellular distribution of Q8 in bacteria, focusing on the model organism Escherichia coli. It details the experimental protocols required to determine this localization, including subcellular fractionation, and Q8 extraction and quantification. Furthermore, this guide presents visual representations of the experimental workflow and the functional placement of Q8 within the inner membrane's respiratory chain to aid in research and drug development targeting bacterial bioenergetics.
Subcellular Distribution of this compound
This compound is a lipid-soluble molecule, and its hydrophobic nature dictates its localization to cellular membranes. Overwhelming evidence from decades of research points to the inner membrane as the primary site of this compound in Gram-negative bacteria like E. coli. The inner membrane houses the protein complexes of the electron transport chain, for which Q8 serves as a crucial mobile electron carrier.[1] While the outer membrane of Gram-negative bacteria is a significant barrier, it is not typically involved in respiratory energy transduction and is not considered a major site of Q8 localization.
The biosynthesis of this compound, orchestrated by the "Ubi" proteins, is also intimately associated with the inner membrane. Several key enzymes in the Q8 biosynthetic pathway are either integral membrane proteins or are part of a complex that assembles at the inner membrane. This co-localization of biosynthesis and function ensures the efficient delivery of newly synthesized Q8 to the respiratory chain.
While direct quantitative data comparing the absolute concentration of Q8 in the inner versus the outer membrane is not extensively reported in readily available literature, the functional context strongly supports its overwhelming presence in the inner membrane. The expected distribution is summarized in the table below.
Data Presentation
| Subcellular Fraction | Expected this compound Concentration | Rationale |
| Cytoplasm | Negligible | Q8 is highly hydrophobic and insoluble in aqueous environments. |
| Inner Membrane | High | Location of the electron transport chain components that utilize Q8 as an electron carrier. Site of Q8 biosynthesis. |
| Periplasm | Negligible | Aqueous compartment; Q8 is lipid-soluble. |
| Outer Membrane | Very Low to Negligible | Lacks the respiratory complexes that functionally interact with Q8. Primarily serves as a protective barrier. |
Experimental Protocols
Determining the subcellular localization of this compound involves a multi-step process encompassing bacterial cell culture and harvesting, subcellular fractionation to isolate the inner and outer membranes, extraction of the lipid-soluble quinones, and subsequent quantification, typically by High-Performance Liquid Chromatography (HPLC).
Protocol for Subcellular Fractionation of E. coli to Separate Inner and Outer Membranes
This protocol is adapted from established methods utilizing sucrose (B13894) density gradient centrifugation.
Materials:
-
E. coli cell culture
-
Tris-HCl buffer (pH 7.5-8.0)
-
Sucrose solutions (e.g., 20%, 30%, 35%, 40%, 45%, 50%, 55% w/v in Tris-HCl buffer)
-
DNase I
-
EDTA (optional, can be omitted if it interferes with downstream applications)
-
Ultracentrifuge and appropriate rotors
-
French press or sonicator
-
Dounce homogenizer
Procedure:
-
Cell Lysis:
-
Harvest bacterial cells from culture by centrifugation.
-
Resuspend the cell pellet in a buffer containing sucrose and Tris-HCl.
-
Add lysozyme and incubate on ice to digest the peptidoglycan layer.
-
(Optional) Add EDTA to destabilize the outer membrane.
-
Lyse the resulting spheroplasts by osmotic shock (e.g., dilution in cold water) or mechanical disruption (French press or sonication).
-
Add DNase I to reduce the viscosity of the lysate from released DNA.
-
-
Isolation of Total Membranes:
-
Centrifuge the cell lysate at low speed to remove unlysed cells and debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the total membrane fraction.
-
-
Sucrose Gradient Centrifugation:
-
Resuspend the total membrane pellet in a low-concentration sucrose buffer.
-
Prepare a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering sucrose solutions of decreasing density (e.g., 55% at the bottom to 30% at the top).
-
Carefully layer the resuspended membrane fraction on top of the sucrose gradient.
-
Centrifuge at high speed for a prolonged period (e.g., 100,000 x g for 18-24 hours).
-
-
Fraction Collection:
-
After centrifugation, distinct bands corresponding to the inner and outer membranes will be visible. The inner membrane, being less dense, will be in a band in the lower sucrose concentration region, while the denser outer membrane will be in a band in the higher sucrose concentration region.
-
Carefully collect the separated membrane fractions using a syringe or by fractionating the gradient from the top or bottom.
-
-
Washing the Fractions:
-
Dilute the collected fractions with buffer to reduce the sucrose concentration.
-
Pellet the membranes by ultracentrifugation.
-
Resuspend the pellets in a suitable buffer for storage or immediate use.
-
Protocol for Extraction of this compound from Membrane Fractions
Materials:
-
Isolated inner and outer membrane fractions
-
Hexane (B92381) (or other non-polar solvent like petroleum ether)
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Solvent Extraction:
-
To a known amount of membrane fraction (e.g., based on protein concentration), add a mixture of methanol and hexane (e.g., 2:5 v/v).
-
Vortex vigorously for several minutes to ensure thorough extraction of the lipids, including Q8.
-
-
Phase Separation:
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
Carefully collect the upper organic phase containing the extracted Q8.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a small, known volume of a suitable solvent for HPLC analysis (e.g., ethanol (B145695) or isopropanol).
-
Protocol for Quantification of this compound by HPLC
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of ethanol, methanol, and isopropanol)
-
This compound standard for calibration
Procedure:
-
Chromatographic Conditions:
-
Equilibrate the C18 column with the mobile phase.
-
Set the UV detector to a wavelength at which Q8 has maximum absorbance (typically around 275 nm).
-
-
Standard Curve Generation:
-
Prepare a series of known concentrations of the this compound standard.
-
Inject each standard onto the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the reconstituted lipid extracts from the inner and outer membrane fractions onto the HPLC system.
-
Identify the Q8 peak based on its retention time compared to the standard.
-
Determine the peak area for Q8 in each sample.
-
-
Quantification:
-
Use the standard curve to calculate the concentration of this compound in each extract.
-
Normalize the amount of Q8 to the amount of protein or total lipid in the original membrane fraction to determine the concentration of Q8 per unit of membrane.
-
Mandatory Visualizations
Experimental Workflow for Determining Subcellular Localization of this compound
References
An In-depth Technical Guide to Coenzyme Q8 Precursors and Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Coenzyme Q8 (CoQ8), with a particular focus on its precursors and intermediates in the model organism Escherichia coli. This document is intended to serve as a valuable resource for researchers in academia and industry, offering detailed information on the metabolic pathway, quantitative data, experimental protocols, and visual representations of the key processes.
Introduction to this compound Biosynthesis
Coenzyme Q (CoQ), or ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in both prokaryotes and eukaryotes. The subscript in CoQ denotes the number of isoprenyl units in its tail, which varies between species. In Escherichia coli, the predominant form is CoQ8.[1]
The biosynthesis of CoQ8 is a complex process that involves two main components: the assembly of a benzoquinone ring and the synthesis of an octaprenyl side chain. These two moieties are then condensed and subsequently modified through a series of hydroxylation, methylation, and decarboxylation reactions to form the final CoQ8 molecule.
The CoQ8 Biosynthetic Pathway in E. coli
The biosynthesis of CoQ8 in E. coli begins with precursors from two major metabolic pathways: the shikimate pathway for the benzoquinone ring and the non-mevalonate pathway for the isoprenoid tail.
2.1. Precursors
-
Benzoquinone Ring Precursor: The aromatic head group of CoQ8 is derived from chorismate , an intermediate in the shikimate pathway. Chorismate is converted to 4-hydroxybenzoic acid (4-HB) by the enzyme chorismate pyruvate-lyase, encoded by the ubiC gene.[2] 4-HB serves as the primary ring precursor for CoQ8 synthesis.
-
Isoprenoid Tail Precursor: The octaprenyl tail is synthesized from the isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) , which are produced via the non-mevalonate (DXP) pathway. The enzyme octaprenyl diphosphate (B83284) synthase (IspB) catalyzes the sequential condensation of IPP units with DMAPP to form the 40-carbon octaprenyl diphosphate .
2.2. Key Intermediates and Enzymatic Steps
The following diagram and table outline the key enzymatic steps and intermediates in the CoQ8 biosynthetic pathway, starting from the condensation of 4-HB and octaprenyl diphosphate.
Figure 1: this compound Biosynthesis Pathway in E. coli . This diagram illustrates the sequential conversion of precursors into CoQ8, highlighting the enzymes responsible for each step.
2.3. The Ubi Metabolon
In E. coli, several of the enzymes involved in the later stages of CoQ8 biosynthesis are thought to form a multi-enzyme complex known as the "Ubi metabolon". This complex is believed to include UbiE, UbiG, UbiF, UbiH, UbiI, UbiJ, and UbiK.[3][4] The formation of this metabolon is thought to enhance the efficiency of the pathway by channeling the hydrophobic intermediates between the active sites of the enzymes.[4] UbiJ and UbiK are accessory proteins that are crucial for the stability and function of the complex.[1]
Quantitative Data
Table 1: Reported Concentrations of CoQ8 and Precursors in E. coli
| Compound | Concentration | Strain/Condition | Reference |
| 4-Hydroxybenzoic Acid (4-HBA) | 723.5 mg/L | Engineered E. coli overexpressing ubiC | [2] |
| 4-Hydroxybenzoic Acid (4-HBA) | 1.37 ± 0.02 g/L | Engineered E. coli with a multi-enzyme cascade | [5] |
| This compound (CoQ8) | Increased by 81% | E. coli ΔmenA mutant | [4] |
| This compound (CoQ8) | Increased by 125% | E. coli ΔmenA with dxs-ubiA co-expression | [4] |
Note: Absolute intracellular concentrations of all intermediates in wild-type E. coli are not well-documented. The data presented often reflects engineered strains designed for overproduction.
Table 2: Cofactors for Key Enzymes in CoQ8 Biosynthesis
| Enzyme | Cofactor(s) | Function | Reference |
| UbiF, UbiH, UbiI | O₂, FAD | Hydroxylation | [3][6][7] |
| UbiG, UbiE | S-adenosylmethionine (SAM) | Methylation | [8][9] |
| UbiB | ATP | ATPase activity, thought to be regulatory | [3] |
| UbiX/UbiD | FMN | Decarboxylation | [10] |
Note: While a comprehensive list of kinetic parameters (Km, kcat) for all Ubi enzymes is not available in a single source, some studies have characterized individual enzymes. Researchers are encouraged to consult specific literature for the enzyme of interest.
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of CoQ8 and for assaying the activity of a key enzyme in the biosynthetic pathway.
4.1. Protocol for Extraction and Quantification of CoQ8 by HPLC-UV
This protocol is a synthesis of methods described in the literature for the analysis of CoQ compounds.[11][12]
4.1.1. Experimental Workflow
Figure 2: Workflow for CoQ8 Extraction and HPLC Analysis . This diagram outlines the major steps from cell culture to quantification.
4.1.2. Materials and Reagents
-
E. coli cell culture
-
Methanol (HPLC grade)
-
Acetone (p.a. grade)
-
Dichloromethane (p.a. grade)
-
This compound standard
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
4.1.3. Procedure
-
Cell Harvesting:
-
Transfer 10 mL of E. coli culture to a 15 mL polypropylene (B1209903) tube.
-
Harvest the cells by centrifugation at 4,000 x g for 4 minutes at 4°C.
-
Discard the supernatant.
-
Perform a second centrifugation at 11,000 x g for 1 minute at 4°C to remove any remaining medium and discard the supernatant.
-
-
Extraction:
-
Place the cell pellet on ice.
-
Add 200 µL of pre-chilled methanol and resuspend the pellet completely by alternating between vortexing (10 seconds) and sonication in an ultrasonic bath (10 seconds). Keep the sample on ice between steps.
-
Add 200 µL of pre-chilled acetone and mix thoroughly using the same vortexing/sonication procedure.
-
Add 200 µL of pre-chilled dichloromethane and mix again.
-
Incubate the tube on ice for 2 minutes.
-
-
Sample Clarification:
-
Centrifuge the extract at 11,000 x g for 4 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A mixture of methanol and n-hexane (e.g., 72:28 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 20-100 µL.
-
-
Quantification:
-
Prepare a standard curve using a known concentration range of CoQ8 standard dissolved in the mobile phase.
-
Calculate the concentration of CoQ8 in the sample by comparing the peak area to the standard curve.
-
4.2. Protocol for UbiG Methyltransferase Activity Assay
This protocol is based on general methods for assaying S-adenosylmethionine (SAM)-dependent methyltransferases.[10][13]
4.2.1. Experimental Workflow
Figure 3: Workflow for a Methyltransferase Activity Assay . This diagram shows the general steps for measuring the activity of a SAM-dependent methyltransferase like UbiG.
4.2.2. Principle The activity of UbiG, a methyltransferase, can be measured by quantifying the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction. This can be achieved using a coupled-enzyme assay that leads to a detectable colorimetric or luminescent signal.
4.2.3. Materials and Reagents
-
Purified UbiG enzyme
-
Methyl-acceptor substrate (e.g., 2-octaprenyl-6-hydroxyphenol or a suitable analog)
-
S-adenosylmethionine (SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Commercial methyltransferase assay kit (colorimetric or fluorometric) containing coupling enzymes and detection reagents.
-
96-well microplate
-
Microplate reader
4.2.4. Procedure
-
Reagent Preparation:
-
Prepare all reagents as per the manufacturer's instructions of the methyltransferase assay kit.
-
Prepare a stock solution of the UbiG substrate in a suitable solvent (e.g., ethanol).
-
Prepare a stock solution of SAM.
-
Prepare a dilution series of SAH to be used as a standard curve.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions:
-
Sample wells: Assay buffer, UbiG substrate, SAM, and purified UbiG enzyme.
-
Negative control (no enzyme): Assay buffer, UbiG substrate, and SAM.
-
Negative control (no substrate): Assay buffer, SAM, and UbiG enzyme.
-
Standard curve wells: Assay buffer and the SAH dilution series.
-
-
-
Reaction:
-
Prepare a master mix containing the assay buffer, substrate, and coupling enzymes from the kit.
-
Aliquot the master mix into the wells.
-
Initiate the reaction by adding SAM and the UbiG enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and develop the signal according to the kit manufacturer's protocol.
-
Read the absorbance or fluorescence on a microplate reader.
-
-
Data Analysis:
-
Subtract the background readings (negative controls) from the sample readings.
-
Use the SAH standard curve to determine the amount of SAH produced in the enzymatic reaction.
-
Calculate the specific activity of UbiG (e.g., in nmol/min/mg).
-
Conclusion
The biosynthesis of this compound in E. coli is a well-studied pathway that serves as an excellent model for understanding CoQ production in other organisms. This guide has provided a detailed overview of the precursors, intermediates, and enzymes involved, along with available quantitative data and experimental protocols. The visualization of the pathway and experimental workflows aims to facilitate a deeper understanding for researchers. Further investigation into the precise kinetics of all Ubi enzymes and the absolute quantification of all pathway intermediates in wild-type cells will continue to enhance our knowledge in this field and support the development of novel therapeutics targeting this essential metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubiquinone Biosynthesis over the Entire O2 Range: Characterization of a Conserved O2-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. S-Adenosyl Methionine Cofactor Modifications Enhance the Biocatalytic Repertoire of Small Molecule C-Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction and Analysis of Carotenoids from Escherichia coli in Color Complementation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.wiki [static.igem.wiki]
- 13. bioscience.co.uk [bioscience.co.uk]
The Physiological Role of Coenzyme Q8 in Microbial Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme Q8 (CoQ8), a vital lipid-soluble antioxidant, is a key player in the metabolic processes of numerous microorganisms. Predominantly recognized for its indispensable role in the electron transport chain, CoQ8 functions as an electron carrier, facilitating the generation of a proton motive force for ATP synthesis. Beyond its bioenergetic functions, CoQ8 contributes to mitigating oxidative stress and is implicated in various cellular processes. This technical guide provides a comprehensive overview of the physiological significance of CoQ8 in microbial metabolism, detailing its biosynthetic pathway, functional roles, and the experimental methodologies employed in its study. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using DOT language diagrams to offer a clear and in-depth understanding for researchers, scientists, and professionals in drug development.
Introduction
Coenzyme Q (CoQ), or ubiquinone, is a family of lipid-soluble molecules composed of a benzoquinone ring and a polyisoprenoid tail. The length of this tail varies among species, and in many bacteria, such as Escherichia coli, the predominant form possesses eight isoprene (B109036) units, hence the designation this compound (CoQ8). The primary and most well-understood function of CoQ8 is its role as a mobile electron carrier in the electron transport chain (ETC), where it shuttles electrons from complexes I and II to complex III.[1] This process is fundamental to aerobic respiration and the generation of cellular energy in the form of ATP.[2]
Beyond its central role in bioenergetics, the reduced form of CoQ8, ubiquinol-8, is a potent antioxidant, protecting cellular components from damage by reactive oxygen species (ROS).[3][4] This antioxidant function is crucial for microbial survival, particularly under conditions of oxidative stress. The biosynthesis of CoQ8 is a complex, multi-step process involving a series of enzymes encoded by the ubi genes.[5][6] Understanding the physiological roles and biosynthetic pathway of CoQ8 in microbes is of significant interest for basic research and has potential applications in drug development, particularly in the context of targeting bacterial metabolism.
This compound Biosynthesis Pathway
The biosynthesis of CoQ8 in bacteria, most extensively studied in Escherichia coli, is a complex process that begins with the precursor chorismate, a key intermediate in the shikimate pathway. The pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the ubi gene cluster.
The key steps in the CoQ8 biosynthetic pathway are:
-
Synthesis of the Benzoquinone Ring Precursor: The pathway initiates with the conversion of chorismate to 4-hydroxybenzoate (B8730719) (4-HB) by the enzyme chorismate pyruvate-lyase, encoded by the ubiC gene.
-
Addition of the Octaprenyl Tail: The enzyme 4-hydroxybenzoate octaprenyltransferase, encoded by ubiA, catalyzes the attachment of an eight-isoprene unit side chain from octaprenyl diphosphate (B83284) to the 4-HB ring, forming 3-octaprenyl-4-hydroxybenzoate.
-
Modifications of the Benzoquinone Ring: A series of subsequent enzymatic modifications, including decarboxylation, hydroxylations, and methylations, are carried out by the products of the ubiD, ubiI, ubiG, ubiH, ubiE, and ubiF genes to produce the final this compound molecule.[6][7][8] The accessory proteins UbiJ and UbiK are also crucial for this process, likely playing a role in the assembly or stability of the biosynthetic complex.[5][9]
Physiological Functions of this compound
Role in the Electron Transport Chain
The primary physiological role of CoQ8 is as a mobile electron carrier in the microbial electron transport chain (ETC). Located within the cytoplasmic membrane, CoQ8 accepts electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) and transfers them to Complex III (cytochrome bc1 complex).[1] This electron transfer is coupled to the translocation of protons across the membrane, generating a proton motive force that drives ATP synthesis via ATP synthase. The redox cycling of CoQ8 between its oxidized (ubiquinone) and reduced (ubiquinol) forms is central to this process.
Antioxidant Activity
The reduced form of CoQ8, ubiquinol-8, is a potent lipid-soluble antioxidant. It can directly scavenge reactive oxygen species (ROS) and regenerate other antioxidants, such as vitamin E, from their radical forms.[3][4] This protective role is critical for microbial cells, which are often exposed to oxidative stress from both endogenous metabolic processes and external environmental factors.
Anaerobic Respiration
While CoQ8 is primarily associated with aerobic respiration, some facultative anaerobes like E. coli also utilize it under anaerobic conditions when alternative electron acceptors such as nitrate (B79036) are available.[10] In these conditions, CoQ8 can transfer electrons to the appropriate terminal reductase. However, under strictly fermentative conditions, other quinones like menaquinone (Vitamin K2) often play a more dominant role.[11]
Quantitative Data on this compound
The intracellular concentration of CoQ8 can vary depending on the microbial species, growth phase, and environmental conditions such as oxygen availability.
| Microorganism | Condition | CoQ8 Concentration (nmol/g dry cell weight) | Reference |
| Escherichia coli K12 MG1655 | Aerobic, exponential growth | 1090 | [11] |
| Escherichia coli K12 MG1655 | Anaerobic, exponential growth | ~150 | [11] |
The impact of mutations in the ubi genes on CoQ8 levels in E. coli highlights the essentiality of these genes for its biosynthesis.
| E. coli Mutant | Effect on CoQ8 Content (Aerobic conditions) | Reference |
| ΔubiJ | Not detected | [9] |
| ΔubiK | Reduced to 18% of wild-type | [12] |
| ΔubiI | Low level of Q8 | [6] |
| ΔmenA (menaquinone synthesis blocked) | Increased by 81% | [13] |
Note: Specific kinetic parameters (Km and Vmax) for microbial respiratory enzymes utilizing CoQ8 as a substrate are not extensively documented in readily available literature. Determining these parameters would require specialized enzymatic assays.
Experimental Protocols
Extraction of this compound from Microbial Cells
This protocol outlines a general method for the extraction of CoQ8 from bacterial cells for subsequent quantification.
-
Cell Culture and Harvest: Grow the microbial culture to the desired growth phase (e.g., mid-logarithmic or stationary). Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer. Cell disruption can be achieved through various methods, including sonication, bead beating, or chemical lysis using solvents like a methanol (B129727)/chloroform mixture or isopropanol (B130326) and hexane.[14]
-
Lipid Extraction: Add a mixture of organic solvents (e.g., hexane:isopropanol, 3:2 v/v) to the lysed cells. Vortex vigorously to ensure thorough mixing and extraction of the lipophilic CoQ8.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. The upper organic phase containing the lipids, including CoQ8, is carefully collected.
-
Solvent Evaporation: Evaporate the organic solvent from the collected phase, typically under a stream of nitrogen gas, to obtain the lipid extract.
-
Resuspension: Re-dissolve the dried lipid extract in a solvent compatible with the subsequent analytical method, such as ethanol (B145695) or the HPLC mobile phase.
Quantification of this compound by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantification of CoQ8.
-
Chromatographic System: An HPLC system equipped with a C18 reverse-phase column and a UV detector is typically used.
-
Mobile Phase: A common mobile phase is a mixture of methanol and ethanol or acetonitrile (B52724) and isopropanol.[15]
-
Detection: CoQ8 is detected by its absorbance in the UV range, typically at 275 nm.
-
Quantification: A standard curve is generated using known concentrations of a CoQ8 standard. The concentration of CoQ8 in the extracted samples is then determined by comparing the peak area of the sample to the standard curve.
-
Data Analysis: The amount of CoQ8 is often normalized to the dry cell weight or total protein content of the initial cell pellet to allow for comparison between different samples.
Experimental Workflow and Logical Relationships
Workflow for Comparing CoQ8 Levels in Wild-Type and Mutant Strains
This workflow illustrates the typical steps involved in a study comparing CoQ8 production between a wild-type microorganism and a mutant with a deletion in a ubi gene.
References
- 1. researchgate.net [researchgate.net]
- 2. colourcontrast.cc [colourcontrast.cc]
- 3. researchgate.net [researchgate.net]
- 4. Improving this compound production in Escherichia coli employing multiple strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Graphviz [graphviz.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative genomics of wild-type and laboratory-evolved biofilm-overproducing Deinococcus metallilatus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cultivation at high osmotic pressure confers ubiquinone 8–independent protection of respiration on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Determination of Coenzyme Q10 and Ubiquinol on Primesep D Column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
Coenzyme Q8 vs. Coenzyme Q10 in Cellular Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coenzyme Q (CoQ), or ubiquinone, is a lipophilic molecule essential for cellular respiration and antioxidant defense. The two most relevant forms in biological systems are Coenzyme Q8 (CoQ8) and Coenzyme Q10 (CoQ10), distinguished by the length of their isoprenoid side chains, with eight and ten units, respectively. While CoQ10 is the predominant form in humans and most mammals, CoQ8 is the primary form in many prokaryotes, such as Escherichia coli. This guide provides a detailed comparative analysis of CoQ8 and CoQ10, focusing on their distinct roles in cellular function, their efficacy in the electron transport chain, their antioxidant capacities, and their influence on cellular signaling pathways. This document is intended to serve as a technical resource for researchers and professionals in drug development, offering insights into the nuanced differences between these two vital quinones and providing detailed experimental protocols for their study.
Structural and Physicochemical Differences
The fundamental difference between CoQ8 and CoQ10 lies in the length of their polyisoprenoid tail, which has significant implications for their physicochemical properties and their localization and mobility within cellular membranes.
| Property | This compound | Coenzyme Q10 | Reference(s) |
| Chemical Formula | C49H74O4 | C59H90O4 | General Knowledge |
| Molecular Weight | 727.1 g/mol | 863.3 g/mol | General Knowledge |
| Isoprenoid Units | 8 | 10 | [1] |
| LogP (estimated) | ~12 | ~15 | General Knowledge |
| Predominant Organism | Prokaryotes (e.g., E. coli) | Eukaryotes (e.g., humans) | [1] |
| Membrane Localization | Primarily plasma membrane in prokaryotes | Primarily inner mitochondrial membrane in eukaryotes | [2] |
Comparative Cellular Functions
Role in the Mitochondrial Electron Transport Chain (ETC)
Both CoQ8 and CoQ10 are essential mobile carriers in the ETC, shuttling electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (ubiquinol:cytochrome c oxidoreductase).[3] The length of the isoprenoid tail influences the molecule's position and dynamics within the inner mitochondrial membrane, which may affect the kinetics of electron transfer.
While direct comparative kinetic studies of CoQ8 and CoQ10 in the same eukaryotic mitochondrial system are limited, studies on CoQ analogues with varying chain lengths suggest that the longer tail of CoQ10 may provide more stable integration into the lipid bilayer, potentially influencing its interaction with the ETC supercomplexes.[4] Shorter-chain analogues, due to their increased water solubility, are often used in in vitro studies.[5]
| Parameter | This compound | Coenzyme Q10 | Reference(s) |
| Electron Transfer Efficiency | Efficient in prokaryotic respiratory chains. Limited data in eukaryotes. | Highly efficient in eukaryotic mitochondrial ETC. | [2][3] |
| Interaction with Supercomplexes | Not extensively studied in eukaryotes. | Thought to be crucial for the stability and function of respiratory supercomplexes. | [6] |
| Redox Potential (E°') | Approximately +0.1 V (in ethanol) | Approximately +0.1 V (in ethanol) | General Knowledge |
Antioxidant Properties
In its reduced form (ubiquinol), CoQ is a potent lipid-soluble antioxidant that protects cellular membranes from lipid peroxidation.[7] Some in vitro studies suggest that the antioxidant efficacy of CoQ analogues may increase as the length of the isoprenoid chain decreases. However, the in vivo relevance of this is complex, as the chain length also dictates membrane localization and interaction with other cellular components.
One study demonstrated that only CoQ10, and not shorter-chain ubiquinones (B1209410) like CoQ9, CoQ6, or CoQ2, could protect endothelial cells from amyloid-beta-induced damage by preventing its entry into the mitochondria, highlighting a specific protective role for the longer isoprenoid tail.[8]
| Parameter | This compound | Coenzyme Q10 | Reference(s) |
| In Vitro Antioxidant Capacity (e.g., ORAC) | Data not widely available for direct comparison. Shorter chain analogues show high activity. | Established potent antioxidant. | [9][10] |
| Protection against Lipid Peroxidation | Effective in prokaryotic membranes. | A primary defender against lipid peroxidation in mitochondrial and other cellular membranes. | [7] |
| Specific Protective Roles | Less studied in eukaryotes. | Shows specific protective effects not observed with shorter-chain analogues in certain cellular stress models. | [8] |
Signaling Pathways and Gene Expression
Coenzyme Q10 is known to influence the expression of hundreds of genes and modulate various signaling pathways, thereby impacting inflammation, cell metabolism, and transport.[11][12] The effect of CoQ8 on signaling pathways in eukaryotes is not well-documented.
Coenzyme Q10-Modulated Signaling Pathways
CoQ10 has been shown to modulate several key signaling pathways, including:
-
NF-κB Pathway: CoQ10 can suppress the activation of NF-κB, a key regulator of inflammation, leading to reduced expression of pro-inflammatory cytokines.[13]
-
Nrf2/ARE Pathway: CoQ10 can activate the Nrf2 transcription factor, which upregulates the expression of antioxidant enzymes.
-
PI3K/Akt Pathway: This pathway is involved in cell growth, proliferation, and survival, and can be influenced by the cellular redox state, which is modulated by CoQ10.
References
- 1. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Intracellular reduction of coenzyme Q homologues with a short isoprenoid side chain induces apoptosis of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of Coenzyme Q10 Intake and Moderate Physical Activity Counteracts Mitochondrial Dysfunctions in a SAMP8 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grc.com [grc.com]
- 8. Polyisoprenoid epoxides stimulate the biosynthesis of coenzyme Q and inhibit cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coenzyme Q10 administration suppresses both oxidative and antioxidative markers in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Ubiquinone-Ubiquinol Redox Cycle and Its Clinical Consequences: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Divergence and Functional Significance of Coenzyme Q Forms
An In-depth Technical Guide on the Evolutionary Significance of Different Coenzyme Q Forms for Researchers, Scientists, and Drug Development Professionals
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble molecule essential for cellular energy production and antioxidant defense.[1][2] Its structure consists of a benzoquinone head, which is the redox-active component, and a polyisoprenoid tail of varying length.[3][4] This variation in the isoprenoid chain length gives rise to different forms of CoQ, with the number of isoprene (B109036) units denoted by a numeral, such as CoQ10 in humans.[4][5] The evolutionary conservation of CoQ from bacteria to humans underscores its fundamental importance in cellular metabolism.[6] This technical guide provides a comprehensive overview of the evolutionary significance of different CoQ forms, their biosynthetic pathways, and their roles in cellular signaling.
Core Functions of Coenzyme Q
Coenzyme Q plays a central role in mitochondrial oxidative phosphorylation, acting as an electron carrier in the electron transport chain (ETC).[7][8] It shuttles electrons from Complex I and Complex II to Complex III, a process crucial for the generation of ATP.[1][9] Beyond its role in the ETC, the reduced form of CoQ, ubiquinol, is a potent antioxidant that protects cellular membranes and lipoproteins from oxidative damage.[2][9] CoQ is also involved in other cellular processes, including pyrimidine (B1678525) biosynthesis, fatty acid metabolism, and the modulation of apoptosis.[1][6]
Evolutionary Variation in Coenzyme Q Forms
The length of the isoprenoid tail of CoQ is species-specific.[10] For instance, Saccharomyces cerevisiae primarily synthesizes CoQ6, Escherichia coli produces CoQ8, rodents have CoQ9 as their predominant form, and humans synthesize CoQ10.[10][11] Recent research in plant metabolomics has revealed that CoQ10 is the ancestral form in flowering plants, with CoQ9 having emerged independently in certain lineages like grasses.[12] This evolutionary divergence is linked to mutations in the Coq1 gene, which encodes the enzyme responsible for the elongation of the polyisoprenoid chain.[12] The specific amino acid residues in the Coq1 enzyme have been identified as critical determinants of the final chain length.[12]
The evolutionary significance of these different forms likely relates to the specific metabolic and environmental conditions of each organism. The length of the isoprenoid tail influences the molecule's hydrophobicity and its interaction with the mitochondrial membrane, which could have implications for the efficiency of electron transport and antioxidant activity.
Quantitative Data on Coenzyme Q
The following tables summarize key quantitative data regarding the distribution and analysis of different CoQ forms.
Table 1: Distribution of Predominant Coenzyme Q Forms in Various Organisms
| Organism/Group | Predominant CoQ Form |
| Saccharomyces cerevisiae (Yeast) | CoQ6[10] |
| Escherichia coli | CoQ8[10] |
| Rodents (e.g., mice, rats) | CoQ9[11] |
| Humans | CoQ10[11] |
| Flowering Plants (ancestral) | CoQ10[12] |
Table 2: Typical Coenzyme Q10 Concentrations in Human Tissues
| Tissue | Concentration (µg/g tissue) |
| Heart | 114[5] |
| Kidney | 66.5[5] |
| Liver | 54.9[5] |
Table 3: Comparison of Analytical Methods for Coenzyme Q10 Quantification
| Method | Detection Principle | Limit of Detection (LOD) | Key Advantages |
| HPLC-UV | UV Absorbance at ~275 nm | ~0.02 µM[13] | Widely available, robust[14] |
| HPLC-ECD | Electrochemical Detection | Not explicitly stated, but highly sensitive | High sensitivity for redox-active forms[14] |
| HPLC-MS/MS | Mass Spectrometry | ~1 ng/mL[14] | High sensitivity and specificity[14][15] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Coenzyme Q10 in Human Plasma
This protocol provides a general framework for the determination of CoQ10 in human plasma using high-performance liquid chromatography with ultraviolet detection.
1. Sample Preparation: a. Thaw frozen plasma samples on ice. To minimize oxidation of the reduced form (ubiquinol), it is recommended to process samples immediately after thawing.[16] b. To 100 µL of plasma, add 200 µL of 1-propanol (B7761284) to precipitate proteins.[16] c. Vortex the mixture vigorously for 30 seconds. d. Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins. e. Carefully transfer the supernatant to a clean tube. f. For analysis of total CoQ10, an oxidation step can be included. Add a small volume of 0.1% ferric chloride in ethanol (B145695) to the supernatant to convert any reduced CoQ10 to the oxidized form.[17] g. Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.[17]
2. HPLC-UV Analysis: a. HPLC System: A standard HPLC system with a UV detector is required. b. Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[14] c. Mobile Phase: A mixture of methanol (B129727) and water (e.g., 98:2, v/v) is a typical mobile phase.[13] d. Flow Rate: A flow rate of 1.0 mL/min is often employed.[18] e. Detection Wavelength: Set the UV detector to 275 nm for the detection of CoQ10.[13][18] f. Injection Volume: Inject 20 µL of the prepared sample. g. Quantification: Create a standard curve using known concentrations of a CoQ10 standard. The concentration of CoQ10 in the plasma sample can be determined by comparing its peak area to the standard curve.
Protocol 2: General Workflow for Genetic Analysis of CoQ Biosynthesis Genes
This protocol outlines the general steps for investigating the genes involved in CoQ biosynthesis.
1. DNA/RNA Extraction: a. Isolate genomic DNA or total RNA from the cells or tissues of interest using appropriate commercial kits.
2. Polymerase Chain Reaction (PCR) and Sequencing: a. Design primers specific to the COQ genes of interest (e.g., COQ1, COQ2, etc.).[19][20] b. Amplify the target gene sequences from the genomic DNA using PCR. c. Purify the PCR products and send them for Sanger sequencing to identify any mutations.
3. Gene Expression Analysis (Quantitative PCR): a. Synthesize complementary DNA (cDNA) from the extracted total RNA using reverse transcriptase. b. Perform quantitative PCR (qPCR) using primers specific to the COQ genes to determine their relative expression levels.
Visualizations of Pathways and Workflows
Coenzyme Q Biosynthesis Pathway
Caption: A simplified diagram of the Coenzyme Q biosynthesis pathway.
Evolutionary Divergence of Coenzyme Q Forms
Caption: Evolutionary divergence of Coenzyme Q forms across different lineages.
Coenzyme Q10 and the Nrf2 Signaling Pathway
Caption: Coenzyme Q10's modulation of the Nrf2 antioxidant signaling pathway.[21]
Experimental Workflow for HPLC Analysis of Coenzyme Q10
References
- 1. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 5. Coenzyme Q10: The essential nutrient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Understanding coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Analytical Methods for Quantitative Determination of Coenzyme Q10 in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How Evolutionary Blueprints Are Paving the Way for Nutrient-Rich CoQ10 Crops - MetwareBio [metwarebio.com]
- 13. researchgate.net [researchgate.net]
- 14. article.imrpress.com [article.imrpress.com]
- 15. Assay to measure oxidized and reduced forms of CoQ by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Coenzyme Q10 analyzed with HPLC - AppNote [mtc-usa.com]
- 19. researchgate.net [researchgate.net]
- 20. Genetics of Coenzyme Q10 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of Coenzyme Q8 using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-008
Introduction
Coenzyme Q (CoQ) is a vital lipophilic molecule that functions as an electron carrier in the mitochondrial respiratory chain, essential for ATP synthesis.[1] It also acts as a potent antioxidant. The length of the isoprenoid side chain of CoQ is species-specific, with Coenzyme Q8 (CoQ8) being predominantly found in bacteria like E. coli.[2] Accurate quantification of CoQ8 is crucial for research in microbiology, metabolic engineering, and drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of CoQ8 in biological samples.
Principle
This method employs reversed-phase HPLC (RP-HPLC) to separate this compound from other cellular components. The lipophilic nature of CoQ8 allows for strong retention on a nonpolar stationary phase (such as C8 or C18). Elution is achieved using a non-aqueous mobile phase. Quantification is performed by UV detection at 275 nm, where the benzoquinone ring of the CoQ molecule exhibits maximum absorbance.[1][3] For samples containing both the oxidized (ubiquinone) and reduced (ubiquinol) forms, a pre-analytical oxidation step can be included to measure the total CoQ8 content, or electrochemical detection can be used for simultaneous measurement.[3]
Experimental Protocols
Apparatus and Materials
-
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.[1][4]
-
Analytical balance (readability ±0.01 mg).
-
Homogenizer (e.g., Polytron®).[1]
-
Centrifuge.
-
Nitrogen gas evaporator.
-
Vortex mixer.
-
Syringe filters (0.45 µm, PTFE).[1]
-
HPLC vials.
-
-
Chemicals and Reagents
-
This compound standard (if available). Alternatively, Coenzyme Q10 or Q9 can be used for method development and as an internal standard.[1]
-
HPLC-grade n-hexane.[1]
-
HPLC-grade ethanol (B145695).[1]
-
HPLC-grade methanol.[1]
-
HPLC-grade acetonitrile.[4]
-
HPLC-grade isopropyl alcohol (IPA).[4]
-
Ultrapure water.
-
Sodium perchlorate (B79767) (NaClO₄).[1]
-
Perchloric acid (HClO₄).[1]
-
Standard Solution Preparation
-
Primary Stock Solution (approx. 1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of ethanol. Sonicate if necessary to ensure complete dissolution. Store this solution in an amber vial at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase. A typical calibration curve range could be from 0.5 µg/mL to 100 µg/mL.
Sample Preparation (from Bacterial or Tissue Homogenates)
This protocol is adapted from a method for CoQ homologues in animal tissues.[1]
-
Homogenization: Homogenize the sample (e.g., bacterial cell pellet or ~300 mg of tissue) in 8 volumes of ice-cold distilled water using a Polytron® homogenizer for approximately 20 seconds at 4°C under a stream of nitrogen to prevent oxidation.[1]
-
Ethanol Addition: Transfer 1 mL of the homogenate to a screw-cap test tube and add 2 mL of ethanol to precipitate proteins.[1]
-
Hexane (B92381) Extraction: Add 5 mL of n-hexane to the tube and shake vigorously for 10 minutes.[1]
-
Phase Separation: Centrifuge the mixture at 750 x g for 5 minutes.[1]
-
Collection of Supernatant: Carefully collect the upper n-hexane layer and transfer it to a clean, dark-colored tube under a nitrogen atmosphere.[1]
-
Repeat Extraction: Repeat the hexane extraction (steps 3-5) two more times, combining the n-hexane layers.[1]
-
Evaporation: Evaporate the pooled n-hexane extract to dryness under a gentle stream of nitrogen.[1]
-
Reconstitution: Re-dissolve the dried residue in a known volume (e.g., 0.5 - 1.0 mL) of the mobile phase or ethanol.[1]
-
Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.[1]
HPLC Chromatographic Conditions
Two potential methods are presented below, as different solvent systems can be employed for the separation of CoQ homologues.[1][4]
Table 1: HPLC Chromatographic Conditions
| Parameter | Method A | Method B |
|---|---|---|
| HPLC Column | Kromasil C8 (250 x 4.6 mm, 5 µm)[4] | Chemcosorb ODS-H (C18) (250 x 4.6 mm, 7 µm)[1] |
| Mobile Phase | Acetonitrile : Isopropyl Alcohol (84:16, v/v)[4] | 0.7% (w/v) NaClO₄ in Ethanol : Methanol : 70% HClO₄ (700:300:1, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[4] | 1.2 mL/min[1] |
| Column Temp. | 50°C[4] | Ambient |
| Detection | UV at 210 nm or 275 nm[1][4] | UV at 275 nm[1] |
| Injection Vol. | 20 µL | 10 µL[1] |
| Run Time | ~20 minutes | ~20 minutes |
Note: this compound, being less hydrophobic than CoQ10 due to its shorter side chain, will have a shorter retention time. Method optimization may be required.
Data Presentation
Quantitative data for method validation should be established to ensure reliability. The following table provides typical validation parameters based on similar HPLC methods for CoQ homologues.
Table 2: Method Validation Parameters (Representative)
| Parameter | Typical Value |
|---|---|
| Linearity Range | 0.5 - 300 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | < 0.1 µg/mL[4] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2.0%[4] |
| Accuracy (% Recovery) | 95 - 105%[4] |
Visualizations
Below are diagrams illustrating the experimental workflow and the logical arrangement of the HPLC system.
Caption: Experimental workflow for CoQ8 quantification.
Caption: Logical diagram of the HPLC system components.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. mdpi.com [mdpi.com]
- 3. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
Application Note: Quantitative Analysis of Ubiquinone-8 in Bacterial Lysates by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquinone-8 (UQ-8), a key electron carrier in the respiratory chain of many bacteria, including Escherichia coli, plays a vital role in cellular energy production and protection against oxidative stress.[1][2] Its abundance can be indicative of the metabolic state of the bacteria and their response to environmental stimuli or therapeutic agents. For instance, studies have shown a significant accumulation of UQ-8 in E. coli under hyperosmotic stress, suggesting a role in membrane stabilization. This makes the accurate quantification of UQ-8 in bacterial lysates a critical aspect of microbiology, systems biology, and drug discovery research targeting bacterial respiration. This application note provides a detailed protocol for the extraction and quantification of UQ-8 from bacterial lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway: Ubiquinone-8 Biosynthesis in E. coli
The biosynthesis of Ubiquinone-8 in Escherichia coli is a multi-step enzymatic pathway. It begins with chorismate, a key intermediate in the shikimate pathway, and involves a series of modifications to the benzoquinone ring and the attachment of an octaprenyl side chain. Understanding this pathway is crucial for interpreting changes in UQ-8 levels and for identifying potential drug targets.
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of UQ-8 from bacterial lysates involves several key steps, from sample collection to data analysis.
References
Application Notes and Protocols for Coenzyme Q8 Extraction from Escherichia coli
Introduction
Coenzyme Q8 (CoQ8), also known as ubiquinone-8, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in Escherichia coli. It plays a crucial role in cellular respiration and energy generation. The extraction and quantification of CoQ8 from E. coli are critical for various research applications, including metabolic engineering to enhance CoQ8 production, studies on microbial physiology, and drug development targeting bacterial respiratory pathways. This document provides a detailed protocol for the extraction and quantification of CoQ8 from E. coli, intended for researchers, scientists, and drug development professionals.
This compound Biosynthesis in Escherichia coli
This compound synthesis in E. coli is a multi-step enzymatic process. The pathway begins with the formation of a polyisoprenoid tail and a benzoquinone ring, which are then condensed and modified. The key precursors are octaprenyl diphosphate (B83284) and 4-hydroxybenzoate (B8730719) (4-HB). A series of hydroxylation, methylation, and decarboxylation reactions, catalyzed by enzymes encoded by the ubi genes, leads to the final CoQ8 molecule.
Experimental Workflow
The overall workflow for CoQ8 extraction and quantification involves several key stages: cultivation and harvesting of E. coli, cell lysis to release intracellular components, solvent extraction of lipids including CoQ8, and finally, quantification using High-Performance Liquid Chromatography (HPLC).
Detailed Experimental Protocols
E. coli Cultivation and Harvesting
This protocol describes the cultivation of E. coli in a standard rich medium to achieve high cell density for subsequent metabolite extraction.
Materials:
-
E. coli strain (e.g., DH5α, BL21)
-
Incubator shaker (37°C, 250-300 rpm)[1]
-
Sterile culture flasks
-
Centrifuge and sterile centrifuge tubes
Protocol:
-
Inoculate a single colony of E. coli from a fresh agar (B569324) plate into 5 mL of LB broth in a culture tube.
-
Incubate the starter culture at 37°C for approximately 8 hours with shaking at 250-300 rpm.[1]
-
Dilute the starter culture 1:1000 into a larger volume of LB broth in an Erlenmeyer flask (the flask volume should be at least 4 times the culture volume to ensure proper aeration).
-
Incubate the large culture at 37°C for 12-16 hours (overnight) with shaking at 250-300 rpm.[1]
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet by resuspending it in an equal volume of sterile water or phosphate-buffered saline (PBS).
-
Centrifuge again at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
The resulting cell pellet can be used immediately or stored at -80°C until further use.
Cell Lysis
Cell lysis is a critical step to release the intracellular CoQ8. Both mechanical and chemical methods can be employed. Sonication is a widely used and effective mechanical method.
Materials:
-
E. coli cell pellet
-
Phosphate-buffered saline (PBS), pH 7.4
-
Probe sonicator
-
Ice bath
Protocol (Sonication):
-
Resuspend the cell pellet in ice-cold PBS. A common ratio is 1 gram of wet cell pellet to 5 mL of buffer.
-
Place the cell suspension in an ice bath to prevent overheating during sonication.
-
Insert the sonicator probe into the cell suspension, ensuring the tip is submerged but not touching the bottom or sides of the tube.
-
Sonicate the sample using short bursts to disrupt the cells. A typical setting is 30-second bursts at high intensity, followed by 30-second cooling periods on ice, repeated for a total of 5-10 minutes of sonication time.[3]
-
Monitor the lysis progress by observing a decrease in the turbidity of the suspension.
-
The resulting cell lysate is now ready for the extraction step.
This compound Extraction
CoQ8 is a non-polar molecule and can be efficiently extracted from the aqueous cell lysate using a biphasic solvent system, typically involving a mixture of a polar and a non-polar solvent.
Materials:
-
Cell lysate
-
Methanol (B129727) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Vortex mixer
-
Centrifuge
Protocol:
-
To the cell lysate, add methanol to achieve a final methanol-to-lysate ratio of 2:1 (v/v). For example, to 1 mL of lysate, add 2 mL of methanol.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins and facilitate lipid release.
-
Add hexane to the mixture at a 1:1 ratio with the lysate (e.g., 1 mL of hexane).
-
Vortex vigorously for 2 minutes to partition the non-polar lipids, including CoQ8, into the upper hexane phase.
-
Centrifuge the mixture at 3,000 x g for 10 minutes to achieve clear phase separation.
-
Carefully collect the upper hexane layer, which contains the CoQ8, and transfer it to a new clean tube.
-
Repeat the hexane extraction (steps 3-6) on the lower aqueous phase to maximize the recovery of CoQ8.
-
Combine the hexane fractions.
Sample Preparation for HPLC
The extracted CoQ8 in hexane needs to be dried and reconstituted in a solvent compatible with the HPLC system.
Materials:
-
Combined hexane extract
-
Nitrogen gas stream or centrifugal vacuum concentrator (SpeedVac)
-
Ethanol (B145695) or mobile phase for HPLC
Protocol:
-
Evaporate the hexane from the combined extracts under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator. Avoid overheating the sample.
-
Once the solvent is fully evaporated, a yellowish lipid film will be visible at the bottom of the tube.
-
Reconstitute the dried lipid extract in a small, precise volume (e.g., 100-200 µL) of a suitable solvent like ethanol or the HPLC mobile phase.
-
Vortex thoroughly to ensure the complete dissolution of the lipid film.
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
Quantification by HPLC
Reverse-phase HPLC with UV detection is the standard method for quantifying CoQ8.
Protocol:
-
HPLC System: A standard HPLC system equipped with a UV detector is required.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A mixture of ethanol and methanol (e.g., 70:30 v/v) or acetonitrile (B52724) and isopropanol (B130326) can be used as the mobile phase.[4] The system is run isocratically.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: CoQ8 is detected by its UV absorbance at 275 nm.[5]
-
Injection Volume: Inject 20 µL of the filtered sample.
-
Quantification: Create a standard curve using known concentrations of a CoQ8 standard. The concentration of CoQ8 in the sample is determined by comparing its peak area to the standard curve.
Data Presentation
The following tables summarize comparative data for different methodologies and potential yields.
Table 1: Comparison of E. coli Cell Lysis Methods
| Method | Principle | Advantages | Disadvantages | Typical Efficiency |
| Sonication | High-frequency sound waves create cavitation and shear forces. | High efficiency, suitable for small to medium volumes. | Generates heat, potential for protein denaturation. | >95%[6] |
| Bead Milling | Agitation with small beads disrupts cells through shear force.[7] | Very high efficiency, suitable for tough cells.[7] | Can be harsh, may require specialized equipment. | >99%[6] |
| High-Pressure Homogenization | Forces cell suspension through a narrow valve at high pressure. | Highly efficient and scalable for industrial applications.[7] | High equipment cost, generates heat. | >99.9%[6] |
| Chemical Lysis (Detergents) | Solubilizes cell membranes. | Gentle, can preserve protein activity. | Reagents may interfere with downstream applications. | Variable, often used in combination with other methods.[8][9] |
| Freeze-Thaw | Repeated cycles of freezing and thawing create ice crystals that rupture cells.[7] | Simple and inexpensive. | Time-consuming, may be less efficient for bacteria.[7] | Variable |
Table 2: this compound Yield from E. coli
This table presents data on CoQ8 content in genetically modified E. coli strains, demonstrating the potential for yield improvement through metabolic engineering.
| E. coli Strain / Condition | Genetic Modification / Supplement | CoQ8 Content Increase (relative to control) | Reference |
| ΔmenA | Deletion of menA gene to block menaquinone synthesis. | 81% | [10][11][12] |
| ΔmenA | Co-expression of dxs-ubiA. | 125% | [10][11][12] |
| ΔmenA | Supplementation with pyruvate (B1213749) and p-hydroxybenzoic acid. | 59% | [10][11][12] |
| ΔmenA | Combination of dxs-ubiA co-expression and precursor supplementation. | 180% | [10][11][12] |
| Total Improvement | Combined strategies vs. wild-type. | 4.06-fold | [10][11][12] |
Note: Absolute yields of CoQ8 can vary significantly depending on the E. coli strain, culture conditions, and extraction efficiency. The data above illustrates the relative improvements achievable through metabolic engineering.
Conclusion
This application note provides a comprehensive and detailed protocol for the extraction and quantification of this compound from E. coli. The described methods, from cell cultivation to HPLC analysis, are robust and widely applicable in a research setting. The selection of the cell lysis technique can be adapted based on available equipment and the scale of the experiment. Furthermore, the provided data on yield improvements through metabolic engineering highlights the potential for optimizing E. coli as a production host for CoQ8. Adherence to these protocols will enable researchers to obtain reliable and reproducible measurements of CoQ8, facilitating advancements in microbiology, biotechnology, and drug discovery.
References
- 1. Microbial Growth Protocols [sigmaaldrich.com]
- 2. Recipes and tools for culture of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite Extraction [protocols.io]
- 4. lcms.cz [lcms.cz]
- 5. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Improving this compound production in Escherichia coli employing multiple strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Measuring the Coenzyme Q8 Redox State in Bacterial Membranes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coenzyme Q8 (CoQ8), also known as ubiquinone-8 (UQ8), is a vital lipid-soluble molecule embedded in the cell membranes of many bacteria, including Escherichia coli. It functions as a crucial electron carrier in the electron transport chain (ETC), shuttling electrons from various dehydrogenases to terminal oxidases. This process is fundamental for cellular respiration and ATP production. The redox state of the CoQ8 pool, defined by the ratio of its reduced form (ubiquinol-8, UQ8H2) to its oxidized form (ubiquinone-8, UQ8), is a dynamic indicator of the cell's metabolic and bioenergetic status.[1][2][3] Monitoring shifts in this redox balance provides critical insights into bacterial physiology, response to environmental stress, and the mechanism of action of antimicrobial agents that target cellular respiration. This note provides detailed protocols for the extraction and analysis of the CoQ8 redox state in bacteria using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.
Principle of the Method
The accurate measurement of the CoQ8 redox state is technically challenging due to the high susceptibility of the reduced form, ubiquinol, to auto-oxidation during sample preparation.[3][4][5] Therefore, the methodology is centered around two critical stages:
-
Rapid Quenching and Extraction: To preserve the in vivo redox state, bacterial metabolism must be instantly halted (quenched), and the CoQ8 pool must be rapidly extracted from the membrane into an organic solvent. A single-step extraction using a solvent like n-propanol or a hexane-ethanol mixture is employed to minimize handling and exposure to atmospheric oxygen.[4][6]
-
Chromatographic Separation and Detection: The extracted oxidized and reduced forms of CoQ8 are separated using reverse-phase HPLC. Quantification is then achieved using one of two highly sensitive methods:
-
Electrochemical Detection (ECD): This method is highly sensitive and selective for redox-active compounds. It directly measures both ubiquinone and ubiquinol.[4][7][8]
-
Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior specificity and sensitivity, allowing for the simultaneous and unambiguous identification and quantification of both CoQ8 and CoQ8H2 based on their distinct mass-to-charge ratios.[3][5][9]
-
The ratio of the quantified forms provides the redox state of the CoQ8 pool.
Experimental Workflow and Pathways
The overall experimental process from sample collection to data analysis is outlined below.
Caption: Experimental workflow for CoQ8 redox state analysis.
The central role of CoQ8 in the bacterial electron transport chain involves accepting electrons from dehydrogenases and transferring them to terminal oxidases, which is key to its function and the importance of its redox state.
Caption: Simplified CoQ8 redox cycle in the bacterial membrane.
Detailed Experimental Protocols
Protocol 1: Rapid Extraction of this compound
This protocol is optimized to minimize the auto-oxidation of ubiquinol-8. All steps should be performed quickly and on ice.
Materials and Reagents:
-
Bacterial culture (e.g., E. coli grown to mid-log phase)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
n-Propanol, HPLC grade
-
Hexane and Ethanol (B145695), HPLC grade
-
1.5 mL microcentrifuge tubes
-
Refrigerated centrifuge (4°C)
Procedure:
-
Harvesting: Transfer a calculated volume of bacterial culture (to yield ~5-10 mg wet cell weight) to a pre-chilled centrifuge tube.
-
Centrifugation: Pellet the cells by centrifugation at 4,000 x g for 5 minutes at 4°C.
-
Washing: Quickly discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again under the same conditions.
-
Extraction (Choose one method):
-
Method A: n-Propanol Extraction: Add 200 µL of ice-cold n-propanol directly to the cell pellet. Vortex vigorously for 1 minute to lyse the cells and extract the lipids.[4][6]
-
Method B: Hexane/Ethanol Extraction: Add 100 µL of ethanol to the pellet and vortex for 30 seconds. Then add 600 µL of hexane and vortex for an additional 1 minute.[7][8]
-
-
Clarification: Centrifuge the extract at 17,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Sample Collection: Carefully transfer the supernatant (the n-propanol or the upper hexane phase) to a new pre-chilled tube. If using the hexane/ethanol method, the sample can be dried under a stream of nitrogen and reconstituted in an appropriate solvent for analysis (e.g., methanol/isopropanol).[8] For the n-propanol method, the sample can often be injected directly.[4]
-
Storage: Analyze the samples immediately or store them at -80°C. Samples extracted into n-propanol have been shown to be stable for at least two weeks at -80°C.[4]
Protocol 2: Analysis by HPLC with Electrochemical Detection (HPLC-ECD)
Equipment and Conditions:
-
HPLC System: With a refrigerated autosampler.
-
Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A solution of lithium perchlorate (B79767) in an ethanol/methanol/2-propanol mixture is effective. A common mobile phase is methanol/ethanol (60:40 v/v) containing a supporting electrolyte.[10][11]
-
Flow Rate: 1.0 mL/min.[10]
-
Detector: Electrochemical detector with dual electrodes.
-
Electrode 1 (Reducing): Set to a potential to reduce UQ8 (e.g., -600 mV).
-
Electrode 2 (Oxidizing): Set to a potential to detect the newly reduced UQ8 and the endogenous UQ8H2 (e.g., +600 mV).
-
-
Injection Volume: 10-20 µL.
Procedure:
-
System Equilibration: Equilibrate the HPLC-ECD system with the mobile phase until a stable baseline is achieved.
-
Standard Curve: Prepare standards of pure UQ8 and UQ8H2 (can be prepared by reducing UQ8 with sodium borohydride). Inject a series of known concentrations to generate a calibration curve for each compound.
-
Sample Analysis: Inject the extracted samples.
-
Data Analysis: Identify the peaks for UQ8 and UQ8H2 based on their retention times compared to the standards. Quantify the peak areas and determine the concentration of each from the calibration curve.
-
Calculate Redox State:
-
Redox Ratio = [UQ8H2] / [UQ8]
-
Percent Reduced = ([UQ8H2] / ([UQ8] + [UQ8H2])) * 100
-
Protocol 3: Analysis by LC-MS/MS
LC-MS/MS provides higher specificity and is an excellent alternative to HPLC-ECD.[3][9]
Equipment and Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column suitable for mass spectrometry.
-
Mobile Phase: Methanol with a modifier like ammonium (B1175870) formate (B1220265) or acetate (B1210297) is commonly used.[5]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor > product ion transitions for UQ8 and UQ8H2 must be determined. For CoQ homologs, the product ion m/z 197.2 is a characteristic fragment.[3]
-
UQ8 Transition (Example): Determine the m/z of the protonated or adducted precursor ion and the characteristic product ion.
-
UQ8H2 Transition (Example): Determine the m/z of the protonated or adducted precursor ion and the characteristic product ion.[3]
-
Procedure:
-
Follow the same steps for system equilibration, standard curve generation, and sample analysis as in the HPLC-ECD protocol.
-
Optimize the MRM transitions and collision energies for UQ8 and UQ8H2 using pure standards.
-
Quantify the compounds based on the area under the curve for their specific MRM transitions.
-
Calculate the redox state as described previously.
Quantitative Data Summary
The redox state of the coenzyme Q pool is highly dynamic and varies depending on the bacterial species, growth phase, and environmental conditions, such as oxygen availability.[2][12] The table below summarizes representative data from the literature.
| Bacterial Species | Condition | UQH2 / UQ Ratio | % Reduced | Analytical Method | Reference |
| Rhodospirillum rubrum | Aerobic to Anaerobic Transition | ~2.0 - 4.0 (peak) | ~67% - 80% | HPLC-MS | [12][13] |
| Rhodospirillum rubrum | Steady-state Microaerophilic | ~1.0 - 2.0 | ~50% - 67% | HPLC-MS | [12][13] |
| Escherichia coli | Exponential Growth (Aerobic) | Variable, tends to be more oxidized | Not specified | HPLC | [2] |
| Escherichia coli | Transition to Low Oxygen | Becomes more reduced | Not specified | HPLC | [2] |
Note: Specific ratios for E. coli CoQ8 are highly dependent on the precise growth conditions and time of sampling. The literature indicates a dynamic shift toward a more reduced state when oxygen becomes limiting.[2]
Troubleshooting and Key Considerations
-
Auto-oxidation: The most significant challenge is preventing the artificial oxidation of UQ8H2. Work quickly, keep samples on ice or at 4°C at all times, and minimize exposure to air. Using de-gassed solvents can also help.
-
Extraction Efficiency: Ensure complete cell lysis and extraction. Sonication can be used to supplement vortexing for tougher cells, but must be done on ice to prevent heating.
-
Peak Identification: In complex biological samples, co-elution can be an issue. Confirm peak identity by comparing retention times with pure standards. For LC-MS/MS, the high specificity of MRM transitions minimizes this issue.
-
Detector Sensitivity: ECD is highly sensitive but can be prone to baseline drift. Ensure the system is well-equilibrated and the mobile phase is of the highest purity. LC-MS/MS offers high sensitivity and stability.[11]
References
- 1. Bacterial Oxidases of the Cytochrome bd Family: Redox Enzymes of Unique Structure, Function, and Utility As Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in the redox state and composition of the quinone pool of Escherichia coli during aerobic batch-culture growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive mass spectrometric assay for mitochondrial CoQ pool redox state in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid HPLC method reveals dynamic shifts in coenzyme Q redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid HPLC method reveals dynamic shifts in coenzyme Q redox state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparative Study on the Reduction Modes for Quinone to Determine Ubiquinone by HPLC with Luminol Chemiluminescence Detection Based on the Redox Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive mass spectrometric assay for mitochondrial CoQ pool redox state in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN101381747B - Method for extracting coenzyme Q10 from microorganism - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Redox-state dynamics of ubiquinone-10 imply cooperative regulation of photosynthetic membrane expression in Rhodospirillum rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Assays for Coenzyme Q8-Dependent Enzymes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q8 (CoQ8), also known as ubiquinone-8, is a vital lipid-soluble molecule that plays a crucial role as an electron carrier in the respiratory chain of many prokaryotes, including Escherichia coli. It participates in cellular respiration and other redox reactions essential for cell growth and metabolism. Enzymes that depend on CoQ8 are integral to these processes and represent potential targets for novel antimicrobial agents. This document provides detailed application notes and protocols for the spectrophotometric analysis of this compound-dependent enzymes, offering a robust methodology for academic research and drug development.
Spectrophotometric assays are fundamental tools for studying enzyme kinetics due to their simplicity, cost-effectiveness, and real-time monitoring capabilities.[1] These assays measure the change in absorbance of light of a specific wavelength as a substrate is converted to a product, allowing for the quantification of enzyme activity. For CoQ8-dependent enzymes, activity can be monitored directly by observing the change in the UV spectrum of CoQ8 as it is reduced or oxidized, or indirectly through coupled assays involving secondary enzymes or artificial electron acceptors.
Principle of the Assays
The spectrophotometric assay for this compound-dependent enzymes can be performed using one of two primary principles:
-
Direct Assay: Monitoring the Redox State of this compound. The oxidized (ubiquinone) and reduced (ubiquinol) forms of Coenzyme Q have distinct absorption spectra in the UV range. Oxidized ubiquinone has an absorption maximum around 275 nm, while the reduced form, ubiquinol (B23937), has its peak at approximately 290 nm. By monitoring the change in absorbance at these wavelengths, the rate of CoQ8 reduction or oxidation by an enzyme can be determined.
-
Indirect Assay: Coupled Enzyme Systems or Artificial Electron Acceptors.
-
Coupled Enzyme Assay: The activity of a CoQ8-dependent enzyme can be coupled to a second enzyme that utilizes a substrate with a convenient spectrophotometric signal. For instance, for NADH dehydrogenases that use CoQ8, the oxidation of NADH to NAD+ can be monitored by the decrease in absorbance at 340 nm.[2]
-
Artificial Electron Acceptors: An artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), can be used as a substitute for the natural electron acceptor. DCPIP is a redox indicator that is blue in its oxidized state and becomes colorless upon reduction.[3][4] The rate of its decolorization, measured at a wavelength of around 600 nm, is proportional to the enzyme's activity.[5]
-
Data Presentation
The following tables summarize key quantitative data for performing spectrophotometric assays of CoQ8-dependent enzymes.
| Parameter | Value | Wavelength (nm) | Reference |
| Molar Extinction Coefficient of NADH | 6.22 mM⁻¹ cm⁻¹ | 340 | [2][6] |
| Molar Extinction Coefficient of Oxidized DCPIP | ~19.1 mM⁻¹ cm⁻¹ | 600 | [7] |
Note: The molar extinction coefficient for this compound can vary depending on the solvent. It is recommended to determine this value experimentally for the specific buffer conditions of the assay.
Experimental Protocols
Protocol 1: Direct Spectrophotometric Assay of a CoQ8-Dependent Reductase
This protocol describes a method to directly measure the activity of an enzyme that reduces this compound.
Materials:
-
Purified CoQ8-dependent enzyme
-
This compound (Ubiquinone-8)
-
Reducing substrate (e.g., NADH, succinate)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA)
-
UV-transparent cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or a mixture of ethanol and a non-ionic detergent to aid solubility in aqueous buffer).
-
Prepare the assay buffer and equilibrate it to the desired temperature (e.g., 25°C or 37°C).
-
In a UV-transparent cuvette, prepare the reaction mixture containing the assay buffer and this compound at the desired final concentration.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum or absorbance at 275 nm.
-
Initiate the reaction by adding the purified enzyme to the cuvette and mix gently.
-
Immediately start monitoring the decrease in absorbance at 275 nm (for ubiquinone consumption) or the increase in absorbance at 290 nm (for ubiquinol formation) over time.
-
Record the data for a sufficient period to obtain a linear rate of absorbance change.
-
Calculate the initial reaction velocity from the linear portion of the curve using the Beer-Lambert law (ΔA = εbc), where ΔA is the change in absorbance, ε is the molar extinction coefficient of CoQ8, b is the path length of the cuvette, and c is the change in concentration.
Protocol 2: Indirect Assay using NADH Oxidation for a CoQ8-Dependent NADH Dehydrogenase
This protocol is adapted for enzymes like NADH:ubiquinone oxidoreductase (Complex I or NDH-2) that use NADH as a substrate and CoQ8 as an electron acceptor.[2][8]
Materials:
-
Mitochondrial membranes or purified NADH dehydrogenase
-
This compound
-
NADH
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA, 0.2 mM KCN to inhibit cytochrome c oxidase)[2]
-
UV-transparent cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a working solution of NADH in the assay buffer.
-
Prepare a stock solution of this compound.
-
In a cuvette, add the assay buffer, the enzyme preparation (mitochondrial membranes or purified enzyme), and this compound.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.
-
Initiate the reaction by adding NADH to the cuvette and mix.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Record the data continuously for several minutes to determine the initial rate.
-
The rate of NADH oxidation is calculated using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).[2][6] One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 nmol of NADH per minute.[2]
Protocol 3: Indirect Assay using DCPIP as an Artificial Electron Acceptor
This protocol is useful when direct measurement of CoQ8 is difficult or for enzymes where DCPIP can effectively act as an electron acceptor.[3][4]
Materials:
-
Purified CoQ8-dependent enzyme
-
Substrate for the enzyme (e.g., succinate (B1194679) for succinate dehydrogenase)
-
DCPIP solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Visible light spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of DCPIP in water or buffer.
-
In a cuvette, prepare the reaction mixture containing the assay buffer and DCPIP.
-
Add the enzyme to the cuvette and incubate for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the enzyme's primary substrate (e.g., succinate).
-
Monitor the decrease in absorbance at 600 nm as the blue DCPIP is reduced to its colorless form.
-
Record the absorbance change over time to determine the initial reaction rate.
-
Calculate the enzyme activity based on the rate of DCPIP reduction using its molar extinction coefficient.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the central role of this compound in the electron transport chain.
Caption: Workflow for the direct spectrophotometric assay of a CoQ8-dependent enzyme.
Caption: Workflow for the indirect spectrophotometric assay using DCPIP.
Caption: The central role of the this compound pool in the electron transport chain.
References
- 1. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 2. Differences in mitochondrial NADH dehydrogenase activities in trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. senecalearning.com [senecalearning.com]
- 4. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
- 5. Features of Using 2,6-Dichlorophenolindophenol as An Electron Acceptor in Photosynthesis Studies | CoLab [colab.ws]
- 6. Coenzyme Q1 redox metabolism during passage through the rat pulmonary circulation and the effect of hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones | MDPI [mdpi.com]
- 8. labcart.hk [labcart.hk]
Application Notes and Protocols for Isotopic Labeling Studies of Coenzyme Q8 Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting isotopic labeling studies to investigate the biosynthesis of Coenzyme Q8 (CoQ8), particularly in the model organism Escherichia coli. This guide is designed to assist researchers in tracing the metabolic pathways, quantifying flux, and identifying potential targets for drug development related to CoQ8 metabolism.
Introduction to this compound Biosynthesis and Isotopic Labeling
This compound (CoQ8), also known as ubiquinone-8, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in prokaryotes like E. coli. Its biosynthesis is a complex process involving a series of enzymatic reactions that modify a benzoquinone ring, which is attached to a polyisoprenyl tail. In E. coli, the biosynthesis of the benzoquinone ring originates from chorismate, a key intermediate in the shikimate pathway, which is then converted to 4-hydroxybenzoic acid (4-HB), the direct precursor to the CoQ8 head group.
Isotopic labeling is a powerful technique to elucidate biosynthetic pathways by tracing the incorporation of stable isotopes (e.g., ¹³C, ²H, ¹⁵N) from labeled precursors into downstream metabolites. By using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the fate of these isotopes, thereby mapping metabolic routes and quantifying the flow of metabolites, known as metabolic flux.
Key Applications of Isotopic Labeling in CoQ8 Biosynthesis Research
-
Pathway Elucidation: Confirming the sequence of enzymatic reactions and identifying intermediates in the CoQ8 biosynthetic pathway.
-
Metabolic Flux Analysis: Quantifying the rate of CoQ8 synthesis and the contribution of different precursors to its formation.
-
Enzyme Characterization: Studying the function and regulation of enzymes involved in the pathway, such as the "Ubi" proteins in E. coli.
-
Drug Discovery: Identifying potential enzymatic targets for the development of novel therapeutics that modulate CoQ8 levels.
Experimental Protocols
Protocol 1: ¹³C Labeling of CoQ8 in E. coli using a 4-Hydroxybenzoic Acid Auxotroph
This protocol describes the use of a genetically modified E. coli strain that is unable to synthesize 4-hydroxybenzoic acid (4-HB), the precursor to the CoQ8 head group. By supplying this strain with ¹³C-labeled 4-HB, the incorporation of the stable isotope into CoQ8 can be precisely measured.
1. Materials
-
E. coli ΔubiC strain (auxotrophic for 4-HB)
-
Luria-Bertani (LB) medium
-
M9 minimal medium supplemented with 0.4% glucose (or other carbon source)
-
[ring-¹³C₆]-4-hydroxybenzoic acid (¹³C₆-4-HB) or [¹³C₇]-4-hydroxybenzoic acid (¹³C₇-4-HB)
-
Unlabeled 4-hydroxybenzoic acid
-
Appropriate antibiotics for plasmid maintenance (if applicable)
-
Sterile culture flasks and tubes
-
Incubator shaker
-
Spectrophotometer
-
Centrifuge
2. Experimental Workflow
Caption: Workflow for ¹³C labeling and analysis of CoQ8.
3. Detailed Methodology
-
Strain Preparation: Obtain or generate an E. coli strain with a deletion in the ubiC gene, which encodes chorismate pyruvate-lyase, the enzyme responsible for 4-HB synthesis.
-
Pre-culture: Inoculate a single colony of the E. coli ΔubiC strain into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Labeling Culture:
-
Inoculate 50 mL of M9 minimal medium (supplemented with 0.4% glucose and any required amino acids) with the overnight culture to an initial OD₆₀₀ of ~0.05.
-
For the labeled sample, add [¹³C₇]-4-HB to a final concentration of 50 µM.
-
For the unlabeled control, add unlabeled 4-HB to the same final concentration.
-
-
Growth and Harvest:
-
Incubate the cultures at 37°C with vigorous shaking (200-250 rpm).
-
Monitor the cell growth by measuring the OD₆₀₀ periodically.
-
Harvest the cells in the late exponential growth phase (e.g., OD₆₀₀ of 0.8-1.0) by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with cold phosphate-buffered saline (PBS) and store at -80°C until extraction.
-
4. CoQ8 Extraction (Bligh-Dyer Method)
-
Resuspend the cell pellet in 1 mL of PBS.
-
Add 3.75 mL of a chloroform (B151607):methanol (B129727) (1:2, v/v) mixture and vortex vigorously for 15 minutes.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of water and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) into a new glass tube.
-
Dry the organic phase under a stream of nitrogen gas.
5. LC-MS/MS Analysis
-
Sample Preparation: Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as methanol or isopropanol.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Methanol:Isopropanol (1:1, v/v) with 0.1% formic acid and 5 mM ammonium acetate.
-
Gradient: A linear gradient from 50% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Ions to Monitor:
-
Unlabeled CoQ8 (M+H)⁺: m/z 727.5
-
¹³C₇-labeled CoQ8 (M+H)⁺: m/z 734.5
-
-
Data Presentation: Quantitative Analysis of Isotope Incorporation
The results of isotopic labeling experiments should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Incorporation of ¹³C₇-4-Hydroxybenzoic Acid into this compound in E. coli ΔubiC
| Growth Condition | Labeled CoQ8 (%) | Unlabeled CoQ8 (%) |
| Aerobic | 98.3 ± 0.2[1] | 1.7 ± 0.2 |
| Anaerobic | 97.3 ± 0.2[1] | 2.7 ± 0.2 |
Data represents the mean ± standard deviation from three independent experiments. The high percentage of labeled CoQ8 demonstrates that 4-HB is the direct precursor for the benzoquinone ring of CoQ8 under both aerobic and anaerobic conditions.[1]
Visualizing Biosynthetic Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures.
Caption: CoQ8 biosynthetic pathway in E. coli.
Further Applications and Considerations
-
¹³C-Glucose Labeling: To probe the central carbon metabolism's contribution to CoQ8 biosynthesis, uniformly labeled ¹³C-glucose can be used as the primary carbon source. This allows for the tracing of carbon atoms from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into the chorismate precursor.
-
Metabolic Flux Analysis (MFA): The quantitative data from isotopic labeling experiments can be used as input for computational models to perform ¹³C-MFA. This provides a detailed map of the metabolic fluxes throughout the central carbon metabolism and into the CoQ8 biosynthetic pathway.
-
Kinetic Studies: Pulse-chase experiments, where a pulse of labeled precursor is followed by a chase with an unlabeled precursor, can be used to study the kinetics of CoQ8 synthesis and turnover.
These application notes and protocols provide a solid foundation for researchers to design and execute isotopic labeling studies to investigate this compound biosynthesis. The ability to trace and quantify metabolic pathways at this level of detail is invaluable for basic research and for the development of novel therapeutic strategies.
References
Application Notes and Protocols for Genetic Manipulation of Coenzyme Q8 Production in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q8 (CoQ8), an essential component of the electron transport chain in many bacteria, plays a critical role in cellular respiration and antioxidant defense. Its isoprenoid side chain, composed of eight isoprene (B109036) units, anchors the molecule within the cellular membrane. Due to its physiological importance and potential therapeutic applications, there is significant interest in developing microbial systems for the high-level production of CoQ8. This document provides detailed application notes and protocols for the genetic manipulation of bacteria, primarily Escherichia coli, to enhance the biosynthesis of CoQ8.
Escherichia coli naturally produces CoQ8 and serves as an excellent model organism for metabolic engineering due to its well-characterized genetics and rapid growth. The strategies outlined below focus on redirecting metabolic flux towards CoQ8 by eliminating competing pathways and overexpressing key biosynthetic genes.
Key Genetic Manipulation Strategies
The biosynthesis of CoQ8 in E. coli involves two primary pathways that provide the precursors: the shikimate pathway, which produces the p-hydroxybenzoate (pHBA) head group, and the non-mevalonate (MEP) pathway, which synthesizes the octaprenyl diphosphate (B83284) (OPP) tail. Several genetic modifications can be implemented to enhance the production of CoQ8.
Blocking the Menaquinone Biosynthesis Pathway
Menaquinone (MK, or Vitamin K2) and CoQ8 share a common precursor, octaprenyl diphosphate (OPP). In E. coli, the enzyme 1,4-dihydroxy-2-naphthoate octaprenyltransferase, encoded by the menA gene, directs OPP towards MK synthesis. By deleting the menA gene, the metabolic flux of OPP can be redirected exclusively towards CoQ8 biosynthesis, leading to a significant increase in its production[1][2][3].
Overexpression of Rate-Limiting Enzymes
Increasing the expression of key enzymes in the CoQ8 biosynthetic pathway can alleviate potential bottlenecks. The co-expression of dxs (encoding 1-deoxy-D-xylulose-5-phosphate synthase, a key enzyme in the MEP pathway) and ubiA (encoding 4-hydroxybenzoate (B8730719) octaprenyltransferase, which catalyzes the condensation of pHBA and OPP) has been shown to substantially increase CoQ8 content[1][3]. The ubi gene cluster in E. coli contains several other genes involved in the modification of the benzoquinone ring, including ubiB, ubiD, ubiE, ubiF, ubiG, ubiH, ubiI, ubiJ, ubiK, and ubiX, which could also be targets for overexpression[4][5][6].
Supplementation with Precursors
The addition of exogenous precursors to the culture medium can further boost CoQ8 production, especially when combined with genetic modifications. Key precursors include pyruvate (B1213749), which feeds into the MEP pathway, and p-hydroxybenzoic acid (pHBA), the aromatic head group of CoQ8[1][2][3].
Data Presentation
The following tables summarize the quantitative data from studies on the genetic manipulation of CoQ8 production in E. coli.
Table 1: Effect of Genetic Modifications and Precursor Supplementation on CoQ8 Content in E. coli
| Strain/Condition | CoQ8 Content (mg/g DCW) | Fold Increase | Reference |
| Wild-type | ~0.31 | - | [2] |
| ΔmenA | ~0.56 | 1.81 | [2] |
| Wild-type + PYR & pHBA | ~0.52 | 1.68 | [2] |
| ΔmenA + PYR & pHBA | ~0.89 | 2.87 | [2] |
| ΔmenA + dxs-ubiA co-expression | ~1.26 | 4.06 | [2] |
| ΔmenA + dxs-ubiA co-expression + PYR & pHBA | ~1.57 | 5.06 | [2] |
DCW: Dry Cell Weight; PYR: Pyruvate; pHBA: p-hydroxybenzoic acid
Experimental Protocols
Protocol 1: Deletion of the menA Gene in E. coli
This protocol describes the deletion of the menA gene using the lambda Red recombinase system.
Materials:
-
E. coli strain (e.g., BW25113)
-
pKD46, pKD4, and pCP20 plasmids
-
Luria-Bertani (LB) medium
-
SOC medium
-
Electroporator and cuvettes
-
PCR reagents and primers specific for menA flanking regions and the kanamycin resistance cassette
Methodology:
-
Preparation of Electrocompetent Cells:
-
Inoculate a single colony of E. coli harboring the pKD46 plasmid into 5 mL of LB medium with ampicillin and grow overnight at 30°C.
-
Inoculate 1 mL of the overnight culture into 100 mL of LB with ampicillin and L-arabinose (to induce the Red recombinase). Grow at 30°C to an OD600 of 0.4-0.6.
-
Chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold sterile 10% glycerol.
-
Resuspend the final pellet in 100 µL of ice-cold 10% glycerol.
-
-
Generation of the Deletion Cassette:
-
Amplify the kanamycin resistance cassette from the pKD4 plasmid using PCR with primers containing homology extensions for the regions flanking the menA gene.
-
Purify the PCR product.
-
-
Electroporation and Recombination:
-
Add 100-200 ng of the purified PCR product to the electrocompetent cells.
-
Electroporate the mixture.
-
Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours.
-
Plate the cells on LB agar (B569324) plates containing kanamycin to select for transformants.
-
-
Verification of Gene Deletion:
-
Confirm the correct insertion of the resistance cassette and deletion of the menA gene by colony PCR using primers flanking the menA locus.
-
-
Removal of the Resistance Cassette:
-
Transform the mutant strain with the pCP20 plasmid (temperature-sensitive replication and FLP recombinase).
-
Select transformants on ampicillin plates at 30°C.
-
Induce the expression of the FLP recombinase by shifting the culture to 42°C to excise the kanamycin resistance cassette.
-
Cure the pCP20 plasmid by incubating at 37°C.
-
Verify the final markerless deletion by PCR.
-
Protocol 2: Overexpression of dxs and ubiA Genes
This protocol describes the co-expression of dxs and ubiA from a suitable expression vector.
Materials:
-
E. coli ΔmenA strain
-
Expression vector (e.g., pTrc99A)
-
Restriction enzymes and T4 DNA ligase
-
PCR reagents and primers for dxs and ubiA
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Methodology:
-
Cloning of dxs and ubiA:
-
Amplify the dxs and ubiA genes from E. coli genomic DNA using PCR with primers containing appropriate restriction sites.
-
Digest the PCR products and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested genes into the expression vector to create a co-expression plasmid.
-
Transform the ligation mixture into a suitable cloning strain of E. coli.
-
Verify the correct construct by restriction digestion and sequencing.
-
-
Transformation and Expression:
-
Transform the verified co-expression plasmid into the E. coli ΔmenA strain.
-
Grow the transformed cells in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 25-30°C) for several hours to overnight to allow for protein expression and CoQ8 accumulation.
-
Protocol 3: Cultivation with Precursor Supplementation
This protocol outlines the cultivation of engineered E. coli with the addition of CoQ8 precursors.
Materials:
-
Engineered E. coli strain (e.g., ΔmenA with dxs-ubiA overexpression)
-
Defined culture medium (e.g., M9 minimal medium)
-
Sterile stock solutions of sodium pyruvate (PYR) and p-hydroxybenzoic acid (pHBA)
Methodology:
-
Prepare the culture medium and sterilize.
-
Inoculate the medium with an overnight culture of the engineered E. coli strain.
-
When inducing protein expression with IPTG (as in Protocol 2), supplement the culture medium with sterile PYR and pHBA to final concentrations of approximately 2-5 g/L.
-
Incubate the culture under the same conditions as for protein expression.
Protocol 4: Extraction and Quantification of CoQ8
This protocol provides a general method for the extraction and quantification of CoQ8 from bacterial cells.
Materials:
-
Bacterial cell pellet
-
Solvents: acetone (B3395972), ethanol (B145695), hexane (B92381)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV or electrochemical detector
-
CoQ8 standard
Methodology:
-
Cell Disruption and Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with distilled water and lyophilize to determine the dry cell weight.
-
Resuspend a known weight of the lyophilized cells in a mixture of acetone and ethanol (e.g., 1:1 v/v).
-
Disrupt the cells by sonication or bead beating.
-
Extract the CoQ8 by adding hexane and vortexing vigorously.
-
Separate the phases by centrifugation.
-
Collect the upper hexane phase containing the lipids and CoQ8.
-
Repeat the hexane extraction to ensure complete recovery.
-
Evaporate the pooled hexane fractions to dryness under a stream of nitrogen.
-
-
Quantification by HPLC:
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., ethanol).
-
Inject an aliquot of the sample into the HPLC system.
-
Separate the components using a C18 column with a mobile phase typically consisting of a mixture of methanol, ethanol, and isopropanol.
-
Detect CoQ8 by its UV absorbance at approximately 275 nm.
-
Quantify the amount of CoQ8 by comparing the peak area to a standard curve generated with a pure CoQ8 standard.
-
Visualizations
References
- 1. Improving this compound production in Escherichia coli employing multiple strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering [frontiersin.org]
Application Notes & Protocols: Utilizing Coenzyme Q8 Mutants for Respiratory Chain Function Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble molecule primarily located in the inner mitochondrial membrane. It plays a crucial role in cellular bioenergetics by shuttling electrons from respiratory chain Complexes I and II to Complex III, a fundamental step in oxidative phosphorylation.[1][2][3] Beyond its role in electron transport, the reduced form of CoQ, ubiquinol, is a potent antioxidant that protects cellular membranes from oxidative damage.[1][2]
The biosynthesis of CoQ is a complex process involving a suite of nuclear-encoded proteins, many of which assemble into a high molecular mass multi-subunit complex in the mitochondrial matrix, known as the CoQ synthome or Complex Q.[4][5] Coq8 (known as ADCK3/COQ8A and ADCK4/COQ8B in humans) is an atypical protein kinase and a key member of this synthome.[4][6] It is essential for the stability and assembly of the CoQ synthome and the phosphorylation of other Coq proteins like Coq3, Coq5, and Coq7.[4][5][7]
Mutations in COQ8 abolish CoQ biosynthesis, leading to severe mitochondrial dysfunction and a range of clinical phenotypes, including cerebellar ataxia and encephalomyopathy.[1][4] The baker's yeast, Saccharomyces cerevisiae, which produces Coenzyme Q6 (CoQ6), serves as a powerful and genetically tractable model organism to study CoQ biosynthesis due to the high functional conservation of the CoQ biosynthetic pathway between yeast and humans.[4][8][9] Using coq8 null mutants (e.g., coq8Δ) in yeast allows researchers to dissect the intricate mechanisms of respiratory chain function, investigate the pathophysiology of CoQ deficiencies, and screen for potential therapeutic interventions.
Key Pathways and Logical Relationships
Coenzyme Q Biosynthesis Pathway in S. cerevisiae
The biosynthesis of CoQ involves a series of modifications to a 4-hydroxybenzoate (B8730719) (4-HB) precursor ring and the attachment of a polyisoprenoid tail. The Coq3-Coq9 and Coq11 polypeptides form the CoQ synthome, which carries out the later steps of the pathway.[4][5] Coq8 is critical for the structural integrity and function of this complex.[5][6]
Caption: Coenzyme Q6 biosynthesis pathway in yeast mitochondria.
Role of Coq8 in CoQ Synthome Stability
In the absence of any single Coq polypeptide (e.g., in a coq null mutant), the CoQ synthome often becomes unstable, leading to the degradation of other Coq protein members.[10] Overexpression of Coq8 can restore the steady-state levels of these unstable proteins, thereby stabilizing the complex and allowing for the accumulation of late-stage CoQ biosynthetic intermediates that are diagnostic of the specific missing enzyme.[7][10]
Caption: Coq8's role in stabilizing the CoQ synthome.
Quantitative Data Summary
Deficiencies in CoQ biosynthesis directly impair the activities of respiratory chain complexes that depend on CoQ as an electron carrier. The primary affected activities are Complex I + III and Complex II + III. Studies in various CoQ-deficient models provide quantitative insights into the severity of these defects.
Table 1: Impact of CoQ Deficiency on Respiratory Chain Function
| Model System | Genetic Defect | CoQ Level (% of Control) | Complex I+III Activity (% of Control) | Complex II+III Activity (% of Control) | Reference(s) |
| Human Fibroblasts | PDSS2 Mutations | 12% | Not Reported | 28% | [11] |
| Human Fibroblasts | COQ2 Mutations | 30% | Not Reported | 48% | [1][11] |
| S. cerevisiae | coq10Δ | Wild-Type Levels* | Reduced | Reduced | [12] |
| S. cerevisiae | coq8Δ | ~0% | Severely Reduced | Severely Reduced | [6] |
*Note: The coq10 mutant produces CoQ6 but cannot properly utilize it, resulting in a respiratory defect that phenocopies other coq mutants.[12]
Experimental Protocols
Protocol 1: Generation of S. cerevisiae coq8Δ Mutant Strain
Principle: This protocol describes the creation of a coq8 null mutant (coq8Δ) in S. cerevisiae using a PCR-based gene disruption method. A selectable marker gene (e.g., KanMX) is amplified with flanking regions homologous to the areas immediately upstream and downstream of the COQ8 open reading frame (ORF). Transformation of this PCR product into yeast allows for homologous recombination, replacing the native COQ8 gene with the marker.
Materials:
-
Wild-type S. cerevisiae strain (e.g., BY4741)
-
Plasmid pFA6a-KanMX4 as PCR template
-
Forward and reverse primers with homology to COQ8 flanking regions and the KanMX cassette
-
High-fidelity DNA polymerase and PCR reagents
-
YPD and YPG agar (B569324) plates
-
G418 (Geneticin)
-
Yeast transformation kit (e.g., Frozen-EZ Yeast Transformation II Kit)
-
Genomic DNA extraction kit
Procedure:
-
Primer Design: Design ~100 bp primers. The forward primer will have ~80 bp of homology to the region immediately upstream of the COQ8 start codon and ~20 bp that anneals to the KanMX cassette. The reverse primer will have ~80 bp of homology to the region immediately downstream of the COQ8 stop codon and ~20 bp that anneals to the other end of the KanMX cassette.
-
PCR Amplification: Perform PCR using the designed primers and the pFA6a-KanMX4 plasmid as a template to amplify the disruption cassette.
-
Gel Purification: Run the PCR product on an agarose (B213101) gel and purify the correctly sized band.
-
Yeast Transformation: Transform the purified PCR product into wild-type yeast cells following a standard lithium acetate (B1210297) or commercial kit protocol.
-
Selection: Plate the transformed cells onto YPD plates containing 200 µg/mL G418. Incubate at 30°C for 2-3 days. G418-resistant colonies are potential transformants.
-
Verification:
-
Phenotypic Screen: Streak G418-resistant colonies on a YPG (non-fermentable, glycerol-based) plate alongside a wild-type control. True coq8Δ mutants will fail to grow on YPG due to respiratory deficiency.
-
Genomic PCR: Isolate genomic DNA from candidate colonies. Perform PCR with primers flanking the COQ8 locus to confirm the replacement of the COQ8 ORF with the larger KanMX cassette.
-
Protocol 2: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
Principle: This protocol measures the rate of oxygen consumption in intact yeast cells to assess the overall function of the mitochondrial respiratory chain. A Seahorse XF Analyzer or a Clark-type oxygen electrode can be used. The sequential addition of mitochondrial inhibitors allows for the dissection of different respiratory parameters.[13][14]
Materials:
-
Wild-type and coq8Δ yeast strains
-
YPGal (non-repressive galactose medium) for pre-culture
-
Respiration buffer (e.g., 0.67% yeast nitrogen base, 2% potassium acetate, pH 5.0)
-
Oligomycin (B223565) (ATP synthase inhibitor)
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone; uncoupler)
-
Antimycin A (Complex III inhibitor)
-
Seahorse XF96 Extracellular Flux Analyzer or similar instrument
Procedure:
-
Cell Preparation: Grow yeast cultures overnight in YPGal medium to mid-log phase.
-
Seeding: Count cells and seed them onto a Seahorse XF96 cell culture plate at an optimized density (e.g., 1-2 x 10^7 cells/well). Adhere cells to the bottom of the plate using a cell-tak solution.
-
Equilibration: Replace growth media with pre-warmed respiration buffer and incubate at 30°C in a non-CO2 incubator for 1 hour.[13]
-
XF Analyzer Assay:
-
Load the prepared inhibitor compounds (Oligomycin, FCCP, Antimycin A) into the injector ports of the sensor cartridge.
-
Calibrate the sensor cartridge and load the cell plate into the XF Analyzer.
-
Run the assay protocol, which involves sequential injections and OCR measurements.
-
-
Data Analysis:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-Linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Non-Mitochondrial Respiration: The residual OCR after antimycin A injection.
-
Compare the respiratory profiles of the coq8Δ mutant with the wild-type strain. The coq8Δ strain is expected to have a near-zero basal and maximal OCR.[15]
-
Protocol 3: Assay of Complex II+III (Succinate-Cytochrome c Reductase) Activity
Principle: This spectrophotometric assay measures the CoQ-dependent transfer of electrons from succinate (B1194679) (Complex II substrate) to cytochrome c (Complex III substrate). The activity is measured by following the reduction of cytochrome c at 550 nm. This activity is expected to be severely deficient in coq8Δ mitochondria.
Materials:
-
Isolated mitochondria from wild-type and coq8Δ yeast
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, with 1 mM EDTA
-
Succinate
-
Cytochrome c (from horse heart)
-
Potassium cyanide (KCN) to inhibit Complex IV
-
Antimycin A (Complex III inhibitor)
-
Spectrophotometer capable of reading at 550 nm
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from yeast spheroplasts using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension (e.g., via Bradford assay).
-
Assay Setup: In a cuvette, add 1 ml of Assay Buffer, oxidized cytochrome c (final concentration ~50 µM), and KCN (final concentration ~1 mM).
-
Baseline Measurement: Add a small amount of isolated mitochondria (e.g., 20-50 µg protein) to the cuvette, mix, and record the baseline absorbance at 550 nm for 1-2 minutes.
-
Initiate Reaction: Add succinate (final concentration ~10 mM) to start the reaction.
-
Monitor Reaction: Record the increase in absorbance at 550 nm over 3-5 minutes. The rate of cytochrome c reduction is proportional to the enzyme activity.
-
Inhibitor Control: Repeat the assay in the presence of Antimycin A to measure the specific Complex III-inhibitable rate.
-
Calculation: Calculate the specific activity using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹) and normalize to the mitochondrial protein content. Compare the activity of coq8Δ mitochondria to wild-type.
Protocol 4: Quantification of Coenzyme Q6 Levels by HPLC
Principle: This protocol outlines the extraction of lipids, including CoQ6, from yeast cells and their quantification using High-Performance Liquid Chromatography (HPLC) coupled with a UV or electrochemical detector (ECD).[16][17]
Materials:
-
Yeast cell pellets (wild-type and coq8Δ)
-
Hexane (B92381) and isopropanol (B130326) (or ethanol)
-
HPLC system with a C18 reverse-phase column
-
UV detector (set to ~275 nm) or ECD
-
CoQ6 standard for calibration
Procedure:
-
Lipid Extraction:
-
Resuspend a known amount of yeast cell pellet in water.
-
Add a 5-10 fold excess volume of a hexane:isopropanol (e.g., 3:2 v/v) mixture.
-
Vortex vigorously for 5 minutes to extract lipids.
-
Centrifuge to separate the phases.
-
-
Sample Preparation:
-
Carefully collect the upper hexane layer containing the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Re-dissolve the lipid extract in a small, known volume of mobile phase (e.g., methanol/isopropanol).
-
-
HPLC Analysis:
-
Inject the re-dissolved sample into the HPLC system.
-
Separate the lipids on the C18 column using an appropriate mobile phase (e.g., methanol/isopropanol mixture with a salt like sodium perchlorate).[16]
-
Detect CoQ6 by its absorbance at ~275 nm or by its electrochemical properties.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a CoQ6 standard.
-
Determine the concentration of CoQ6 in the samples by comparing their peak areas to the standard curve.
-
Normalize the CoQ6 content to the initial cell mass or protein content. The coq8Δ mutant is expected to have undetectable levels of CoQ6.
-
Experimental Workflow and Applications
General Experimental Workflow
The study of coq8 mutants typically follows a logical progression from mutant creation to detailed biochemical and functional analysis. This workflow is crucial for understanding the impact of Coq8 loss and for testing potential rescue compounds.
Caption: Experimental workflow for studying coq8 mutants.
Applications in Drug Development
The respiratory-deficient phenotype of the coq8Δ yeast strain makes it an excellent high-throughput screening platform.
-
Compound Library Screening: Libraries of small molecules can be screened for their ability to rescue the growth of coq8Δ mutants on non-fermentable carbon sources (e.g., glycerol).
-
Bypass Therapies: Test the efficacy of CoQ analogs or compounds that can bypass the deficient step in the respiratory chain. For example, some CoQ analogs can partially restore electron flow.[18]
-
Mechanism of Action Studies: For any hit compounds identified, the protocols described above can be used to determine if the rescue occurs by restoring CoQ biosynthesis, stabilizing the CoQ synthome, or acting through an alternative mechanism.
-
Validating Human Mutations: The yeast model can be used to validate the pathogenicity of newly identified human COQ8A or COQ8B mutations by expressing the human variant in a coq8Δ background and assessing its ability to restore function.[4]
References
- 1. Coenzyme Q and Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of Coenzyme Q in Disease: Direct and Indirect Involvement in Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coenzyme Q biosynthesis and its role in the respiratory chain structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Intragenic suppressor mutations of the COQ8 protein kinase homolog restore coenzyme Q biosynthesis and function in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intragenic suppressor mutations of the COQ8 protein kinase homolog restore coenzyme Q biosynthesis and function in Saccharomyces cerevisiae | PLOS One [journals.plos.org]
- 7. Coenzyme Q supplementation or over-expression of the yeast Coq8 putative kinase stabilizes multi-subunit Coq polypeptide complexes in yeast coq null mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yeast as a system for modeling mitochondrial disease mechanisms and discovering therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Overexpression of the Coq8 kinase in Saccharomyces cerevisiae coq null mutants allows for accumulation of diagnostic intermediates of the coenzyme Q6 biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Respiratory chain dysfunction and oxidative stress correlate with severity of primary CoQ10 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eprints.victorchang.edu.au [eprints.victorchang.edu.au]
- 16. Method for detecting CoQ10 incorporation in the mitochondrial respiratory chain supercomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
Reconstitution of Coenzyme Q8 into Artificial Lipid Bilayers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble molecule essential for cellular energy production and antioxidant defense.[1][2][3] Its primary role is to act as an electron carrier within the mitochondrial electron transport chain (ETC), shuttling electrons from Complexes I and II to Complex III.[1][4][5] Coenzyme Q8 (CoQ8), specifically, is the predominant form found in bacteria like Escherichia coli.[2][6] The reconstitution of CoQ8 into artificial lipid bilayers, such as liposomes, provides a powerful in vitro system to study its function in a controlled membrane environment. This is crucial for understanding its role in bioenergetics, its interaction with membrane proteins, and for the development of drug delivery systems.[7][8] These application notes provide detailed protocols for the preparation, characterization, and functional analysis of CoQ8-containing liposomes.
Data Presentation
Table 1: Physicochemical Properties of Coenzyme Q-Containing Liposomes
| Formulation | Lipid Composition | Mean Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| CoQ10 Long-Circulating Liposomes | CoQ10, SP 98, DPPG, DSPE-PEG(2000), Cholesterol | 166.0 | -22.2 | 93.2 | [9][10] |
| Optimized CoQ10 Liposomes | Soy Phosphatidylcholine, Cholesterol, CoQ10, D-Panthenyl Triacetate | 161.6 ± 3.6 | - | 90.89 ± 3.61 | [11][12] |
Table 2: Functional Parameters of Reconstituted Systems
| System | Measurement | Value | Conditions | Reference |
| Reconstituted Complexes I and III with CoQ10 | Diffusion Coefficient | 10⁻⁶ cm²/s | Fluorescence quenching of pyrene (B120774) derivatives | [13] |
| CoQ10-containing Liposomes | Membrane Leakage Reduction (vs. control) | 45% | 0.4 M KCl stress at 24°C | [14] |
| CoQ10-containing Liposomes | Membrane Leakage Reduction (vs. control) | 32% | 0.4 M KCl stress at 37°C | [14] |
Experimental Protocols
Protocol 1: Preparation of CoQ8-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes containing CoQ8 using the thin-film hydration method followed by extrusion.
Materials:
-
Phospholipids (e.g., Soy Phosphatidylcholine (SPC) or a defined mixture like POPE/POPG)
-
Cholesterol
-
This compound
-
Chloroform (B151607) or a chloroform:methanol (B129727) mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 200 nm pore size)
-
Round-bottom flask
-
Nitrogen gas source
Procedure:
-
Lipid Mixture Preparation: Dissolve the desired lipids (e.g., SPC and cholesterol) and CoQ8 in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical molar ratio might be 50:49:1 (Lipid:Cholesterol:CoQ8). Ensure complete dissolution to form a clear solution.[11]
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45°C).[11] This will create a thin, uniform lipid film on the inner surface of the flask.
-
Solvent Removal: Dry the lipid film further under a stream of nitrogen gas, followed by placing it under high vacuum for at least 2 hours to remove any residual solvent.[11]
-
Hydration: Add the hydration buffer (e.g., PBS, pH 7.4) to the flask. Hydrate the lipid film by gentle rotation at a temperature above the lipid's phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).[11]
-
Size Reduction (Extrusion): For a uniform size distribution of large unilamellar vesicles (LUVs), subject the MLV suspension to extrusion. Pass the suspension through a mini-extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 200 nm). Perform 15-21 passes through the membrane to ensure homogeneity.[11]
-
Purification: To separate the incorporated CoQ8 in liposomes from any un-encapsulated material, centrifugation can be performed. Centrifuge the liposome (B1194612) suspension at 3,000 g for 10 minutes to pellet any large aggregates or excess lipid.[11] For separation of free drug, methods like protamine aggregation followed by centrifugation can be employed.[9][10]
-
Storage: Store the prepared liposomes at 4°C and use within a few days for functional studies.[11]
Protocol 2: Characterization of CoQ8-Liposomes
A. Determination of Size and Zeta Potential:
-
Dilute the liposome suspension with the hydration buffer.
-
Analyze the size distribution (mean diameter and polydispersity index) and zeta potential using a dynamic light scattering (DLS) instrument.
B. Determination of Encapsulation Efficiency:
-
Sample Preparation: Disrupt the liposomes by adding a suitable solvent like methanol to release the encapsulated CoQ8.
-
Quantification: Determine the concentration of CoQ8 using High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Encapsulation Efficiency (%) = (Amount of CoQ8 in liposomes / Total initial amount of CoQ8) x 100.
-
Visualizations
Caption: Workflow for CoQ8-Liposome Preparation.
Caption: Role of CoQ8 in the Electron Transport Chain.
Application Notes
-
Studying Electron Transport: Proteoliposomes, which are liposomes containing reconstituted membrane proteins, can be used to study the kinetics of electron transfer between respiratory complexes mediated by CoQ8.[13] By varying the concentration of CoQ8 and the lipid composition, researchers can investigate the "pool behavior" of ubiquinone in the membrane.[15]
-
Drug Delivery Systems: Due to its lipophilicity, CoQ encounters challenges in topical and systemic delivery.[8] Encapsulating CoQ in liposomes can enhance its stability, solubility, and bioavailability.[11][12] The protocols provided can be adapted for the development of liposomal formulations for pharmaceutical and cosmetic applications.
-
Membrane Stability and Permeability: Coenzyme Q has been shown to enhance the mechanical stability of membranes and protect them against peptide-induced permeabilization and osmotic stress.[14] The described liposome systems are excellent models for investigating how CoQ8 modulates the physical properties of lipid bilayers.
-
Interaction with Membrane Proteins: The activity of membrane-associated proteins can be influenced by the lipid environment.[16] Reconstituting proteins into CoQ8-containing liposomes allows for the study of specific lipid-protein interactions and the role of CoQ8 in modulating protein function. This is relevant for understanding the regulation of enzymes and transporters that rely on CoQ.
References
- 1. Understanding coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coenzyme Q supplementation or over-expression of the yeast Coq8 putative kinase stabilizes multi-subunit Coq polypeptide complexes in yeast coq null mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coenzyme Q and Its Role in the Dietary Therapy against Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coenzyme Q4 is a functional substitute for coenzyme Q10 and can be targeted to the mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Roles of Coenzyme Q in Disease: Direct and Indirect Involvement in Cellular Functions [mdpi.com]
- 6. Intragenic suppressor mutations of the COQ8 protein kinase homolog restore coenzyme Q biosynthesis and function in Saccharomyces cerevisiae | PLOS One [journals.plos.org]
- 7. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid nanoparticles containing coenzyme Q10 for topical applications: An overview of their characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and quality evaluation of coenzyme Q10 long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Design, optimization and characterization of coenzyme Q10- and D-panthenyl triacetate-loaded liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Localization and mobility of coenzyme Q in lipid bilayers and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The role of Coenzyme Q in mitochondrial electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conserved lipid and small molecule modulation of COQ8 reveals regulation of the ancient kinase-like UbiB family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of Enzymes in Coenzyme Q8 Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q8 (CoQ8), also known as ubiquinone-8, is an essential lipid-soluble antioxidant and a critical component of the electron transport chain in prokaryotes, particularly Escherichia coli. The biosynthesis of CoQ8 involves a series of enzymatic reactions catalyzed by the "Ubi" proteins. Understanding the function and kinetics of these enzymes is crucial for elucidating the mechanisms of CoQ8 production and for the development of novel therapeutics targeting bacterial metabolism. These application notes provide detailed protocols for in vitro assays of the key enzymes involved in the CoQ8 biosynthetic pathway.
This compound Biosynthesis Pathway
The biosynthesis of CoQ8 from chorismate and octaprenyl diphosphate (B83284) involves a multi-enzyme complex. The pathway, as understood in E. coli, is initiated by the synthesis of the benzoquinone ring from chorismate, followed by a series of modifications including prenylation, decarboxylation, hydroxylations, and methylations.
Caption: The this compound biosynthetic pathway in E. coli.
UbiA (4-hydroxybenzoate octaprenyltransferase)
Function: UbiA is a membrane-bound enzyme that catalyzes the prenylation of 4-hydroxybenzoate (4-HB) with octaprenyl diphosphate (OPP), a key committed step in CoQ8 biosynthesis.[1][2] This reaction attaches the hydrophobic polyprenyl tail to the aromatic ring precursor.[3]
Quantitative Data Summary:
| Substrate | Km | Vmax | Conditions | Reference |
| Geranyl diphosphate (GPP) | 0.255 mM | Not reported | Microsomal fraction, pH 7.8 | [4][5] |
| Farnesyl diphosphate (FPP) | 0.022 mM | Not reported | Microsomal fraction, pH 7.8 | [4] |
| Solanesyl diphosphate (SPP) | 0.031 mM | Not reported | Microsomal fraction, pH 7.8 | [4] |
| 4-Hydroxybenzoate (with GPP) | 0.2 mM | Not reported | Microsomal fraction, pH 7.8 | [5] |
Experimental Protocol: In Vitro UbiA Activity Assay
This protocol is adapted from methodologies using radiolabeled substrates and analysis by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Workflow:
Caption: Workflow for the in vitro UbiA activity assay.
Materials:
-
Enzyme Source: Microsomal fractions prepared from E. coli overexpressing UbiA.
-
Substrates:
-
[14C]4-hydroxybenzoate (radiolabeled)
-
Octaprenyl diphosphate (OPP)
-
-
Buffer and Reagents:
-
Tris-HCl buffer (pH 7.8)
-
Magnesium chloride (MgCl2)[1]
-
Dithiothreitol (DTT)
-
CHAPS (optional, can stimulate activity)[4]
-
Ethyl acetate (B1210297) for extraction
-
TLC plates (silica gel) and developing solvent (e.g., hexane:ethyl acetate)
-
HPLC system with a C18 column and a suitable mobile phase (e.g., methanol:isopropanol gradient)[6][7][8]
-
Procedure:
-
Enzyme Preparation: Prepare microsomal fractions from E. coli cells overexpressing the ubiA gene. Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 10% glycerol (B35011) and 1 mM DTT).
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
50 mM Tris-HCl, pH 7.8
-
10 mM MgCl2
-
1 mM DTT
-
50 µM [14C]4-hydroxybenzoate
-
50 µM Octaprenyl diphosphate
-
Microsomal protein (50-100 µg)
-
Total volume: 100 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination and Extraction: Stop the reaction by adding 200 µL of ethyl acetate. Vortex vigorously to extract the lipid-soluble product, 3-octaprenyl-4-hydroxybenzoate.[9] Centrifuge to separate the phases.
-
Analysis:
-
TLC: Spot the organic phase onto a silica (B1680970) gel TLC plate and develop the chromatogram. Visualize the radiolabeled product by autoradiography and quantify using a phosphorimager.
-
HPLC: Evaporate the organic phase to dryness and resuspend the residue in a suitable solvent for HPLC analysis. Inject the sample onto a C18 column and elute with an appropriate mobile phase. Detect the radiolabeled product using a radioactivity detector.
-
UbiD (3-octaprenyl-4-hydroxybenzoate decarboxylase)
Function: UbiD catalyzes the decarboxylation of 3-octaprenyl-4-hydroxybenzoate to produce 2-octaprenylphenol.[10][11][12] This enzyme requires a prenylated flavin mononucleotide (prFMN) cofactor, which is synthesized by UbiX.[13] For maximal activity, UbiD also requires a phospholipid, a metal ion, and dithiothreitol.[10]
Quantitative Data Summary:
Quantitative kinetic data for UbiD with its natural substrate is not extensively reported in the literature.
Experimental Protocol: In Vitro UbiD Activity Assay
This protocol is based on the use of crude cell extracts and analysis of the product by thin-layer chromatography (TLC).[13]
Workflow:
Caption: Workflow for the in vitro UbiD activity assay.
Materials:
-
Enzyme Source: Crude cell extract from a wild-type (ubi+) E. coli strain. A ubiD- strain should be used as a negative control.[13]
-
Substrate: 3-octaprenyl-4-hydroxybenzoate (synthesized or extracted from a ubiD mutant strain).
-
Buffer and Reagents:
-
Tris-HCl buffer
-
Phospholipid (e.g., cardiolipin)
-
Divalent metal ion (e.g., MgCl2)
-
Dithiothreitol (DTT)
-
Acetone for extraction
-
TLC plates (silica gel)
-
Diazotized p-nitroaniline spray reagent for visualization
-
Procedure:
-
Enzyme Preparation: Prepare a crude cell extract from E. coli by sonication or French press, followed by centrifugation to remove cell debris.
-
Reaction Mixture: In a glass tube, combine the following:
-
Tris-HCl buffer
-
Crude cell extract
-
3-octaprenyl-4-hydroxybenzoate
-
Cofactors (phospholipid, metal ion, DTT)
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours). Include a boiled enzyme control.[13]
-
Extraction: Lyophilize the reaction mixture and extract the lipids with acetone.[13]
-
Analysis: Concentrate the acetone extract and spot it on a silica gel TLC plate. Develop the chromatogram and visualize the product, 2-octaprenylphenol, by spraying with diazotized p-nitroaniline.[13] The product will appear as a colored spot.
UbiG and UbiE (Methyltransferases)
Function:
-
UbiG (O-methyltransferase): Catalyzes two O-methylation steps in the CoQ8 pathway.
-
UbiE (C-methyltransferase): Catalyzes the C-methylation of 2-octaprenyl-6-methoxy-1,4-benzoquinol.[14][15]
Both enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.
Quantitative Data Summary:
Experimental Protocol: In Vitro Methyltransferase Assay
This is a general protocol applicable to both UbiG and UbiE, using a radiolabeled methyl donor.
Workflow:
Caption: General workflow for in vitro methyltransferase assays.
Materials:
-
Enzyme Source: Purified recombinant UbiG or UbiE.
-
Substrates:
-
Appropriate CoQ intermediate for the specific enzyme.
-
[3H]S-adenosyl-L-methionine ([3H]SAM)
-
-
Buffer and Reagents:
-
Phosphate (B84403) or Tris-HCl buffer
-
HPLC system with a C18 column and a radioactivity detector.
-
Procedure:
-
Reaction Mixture: Prepare the reaction mixture containing the purified enzyme, the specific CoQ intermediate substrate, and [3H]SAM in a suitable buffer.
-
Incubation: Incubate at 37°C for a defined period.
-
Extraction: Stop the reaction and extract the lipid-soluble methylated product.
-
Analysis: Analyze the extracted product by HPLC with a radioactivity detector to quantify the amount of incorporated radiolabel.
Alternative Spectrophotometric Assay for SAM-dependent Methyltransferases:
A continuous enzyme-coupled spectrophotometric assay can also be used.[12][16] This assay measures the production of S-adenosyl-L-homocysteine (SAH), which is then converted through a series of enzymatic reactions to a product that can be monitored by a change in absorbance.
UbiI and UbiH (Hydroxylases)
Function:
-
UbiI: Catalyzes the C5-hydroxylation of 2-octaprenylphenol.[17]
-
UbiH: Catalyzes a hydroxylation step in the later stages of the pathway.[18]
Challenges in In Vitro Assays:
Obtaining active, purified UbiI and UbiH for in vitro assays has proven to be challenging.[17] Many studies have relied on in vivo complementation assays in yeast or E. coli mutants to confirm the function of these enzymes. For UbiI, a truncated form of the protein was found to be inactive in vitro.[17]
Suggested Approach: In Vivo Complementation Assay
-
Create a knockout mutant of the corresponding hydroxylase gene (ubiI or ubiH) in E. coli.
-
Transform the mutant strain with a plasmid expressing the wild-type hydroxylase.
-
Grow the wild-type, mutant, and complemented strains under appropriate conditions.
-
Extract lipids from the cells and analyze the CoQ8 and intermediate profiles by HPLC-MS.
-
Restoration of CoQ8 synthesis in the complemented strain confirms the function of the hydroxylase.
UbiB (Atypical Kinase)
Function: UbiB is an atypical kinase with ATPase activity that is essential for CoQ8 biosynthesis. It is thought to play a regulatory or chaperone-like role within the CoQ8 synthesis complex. Its ATPase activity is stimulated by cardiolipin (B10847521) and CoQ pathway intermediates.
Quantitative Data Summary:
Detailed kinetic parameters for UbiB ATPase activity are context-dependent and not compiled in a standardized format.
Experimental Protocol: In Vitro UbiB ATPase Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[14][19][20][21]
Workflow:
Caption: Workflow for the in vitro UbiB ATPase assay.
Materials:
-
Enzyme Source: Purified recombinant UbiB protein.
-
Substrate: Adenosine triphosphate (ATP).
-
Buffer and Reagents:
-
HEPES or Tris-HCl buffer
-
MgCl2
-
Cardiolipin liposomes (optional activator)
-
CoQ intermediate (e.g., 2-octaprenylphenol) (optional activator)
-
Malachite Green reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizer)[14][19]
-
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture:
-
Buffer (e.g., 50 mM HEPES, pH 7.5)
-
5 mM MgCl2
-
Purified UbiB enzyme
-
Activators (if desired)
-
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1 mM.
-
Incubation: Incubate the plate at 37°C for a set time course (e.g., 0, 15, 30, 60 minutes).
-
Color Development: Stop the reaction and initiate color development by adding the Malachite Green reagent to each well.
-
Measurement: After a short incubation at room temperature to allow color to develop, measure the absorbance at approximately 630 nm using a plate reader.
-
Quantification: Determine the amount of phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.
UbiJ and UbiK (Accessory Proteins)
Function: UbiJ and UbiK are accessory proteins that are essential for CoQ8 biosynthesis but do not have known catalytic activity. They are believed to form a complex that may serve as a scaffold for the assembly of other Ubi enzymes.
Experimental Approach: In Vitro Protein-Protein Interaction Assays
To study the interaction between UbiJ and UbiK, and their interactions with other Ubi proteins, several in vitro methods can be employed.[16][18][22][23]
-
Co-immunoprecipitation (Co-IP):
-
Co-express tagged versions of UbiJ and UbiK (e.g., His-tag and FLAG-tag) in E. coli.
-
Lyse the cells and perform immunoprecipitation using an antibody against one of the tags (e.g., anti-FLAG).
-
Analyze the immunoprecipitated proteins by Western blotting using an antibody against the other tag (e.g., anti-His). The presence of the second tagged protein indicates an interaction.
-
-
Pull-down Assay:
-
Immobilize a purified tagged protein (e.g., His-UbiJ) on a resin (e.g., Ni-NTA).
-
Incubate the immobilized protein with a cell lysate containing the potential interacting partner (e.g., UbiK).
-
Wash the resin to remove non-specific binders.
-
Elute the bound proteins and analyze by SDS-PAGE and Western blotting to detect the interacting partner.
-
-
Bacterial Two-Hybrid (B2H) System:
-
Clone the ubiJ and ubiK genes into the appropriate B2H vectors, creating fusions with the two domains of an adenylate cyclase.
-
Co-transform E. coli with the two constructs.
-
If UbiJ and UbiK interact, the adenylate cyclase domains will be brought into proximity, leading to the production of cAMP and the activation of a reporter gene (e.g., lacZ), which can be detected by a colorimetric assay.
-
References
- 1. Biochemical and genetic studies on ubiquinone biosynthesis in Escherichia coli K-12:4-hydroxybenzoate octaprenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. Structural and biochemical analysis of intramembrane prenyltransferases in the UbiA superfamiIy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. 3-Octaprenyl-4-hydroxybenzoate | C47H69O3- | CID 54685638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Bringing bioactive compounds into membranes: the UbiA superfamily of intramembrane aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. eubopen.org [eubopen.org]
- 15. Kinetic analysis of the inhibition mechanism of bovine mitochondrial F1-ATPase inhibitory protein using biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein-Protein Interaction in Vitro Analysis - Creative Proteomics [iaanalysis.com]
- 17. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 19. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 21. researchgate.net [researchgate.net]
- 22. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols: Coenzyme Q8 as a Biomarker for Bacterial Metabolic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q8 (CoQ8), a member of the ubiquinone family, is a vital lipid-soluble antioxidant and an essential electron carrier in the respiratory chains of many prokaryotes, including the model organism Escherichia coli.[1][2] Its primary role is to shuttle electrons from various dehydrogenases to terminal oxidases, a critical process for generating ATP through aerobic respiration.[1][3] The concentration of CoQ8 within the bacterial cell membrane is intrinsically linked to the status of the electron transport chain and, consequently, to the overall metabolic activity of the bacterium. This makes CoQ8 a compelling biomarker for assessing bacterial viability and metabolic function, with significant applications in antimicrobial drug development, microbial physiology research, and industrial microbiology.
These application notes provide a comprehensive overview of the use of this compound as a biomarker for bacterial metabolic activity, including detailed protocols for its extraction and quantification, and a summary of quantitative data correlating CoQ8 levels with metabolic states.
Principle
The rationale for using CoQ8 as a biomarker for metabolic activity lies in its central role in aerobic respiration.[3] A high level of CoQ8 is indicative of a robustly functioning electron transport chain, characteristic of metabolically active bacteria engaged in aerobic respiration. Conversely, a decrease in CoQ8 levels can signify a shift to anaerobic metabolism, a response to environmental stressors, or the effect of antimicrobial agents that target the respiratory chain.[4] Therefore, by quantifying the cellular concentration of CoQ8, researchers can gain valuable insights into the metabolic state of a bacterial population.
Data Presentation
The following table summarizes quantitative data on this compound levels in Escherichia coli under different growth conditions and in different genetic backgrounds. This data illustrates the correlation between the presence of oxygen, the integrity of the CoQ8 biosynthetic pathway, and the cellular concentration of CoQ8.
| Strain | Growth Condition | This compound (nmol/g of cell dry weight) | Menaquinone-8 (nmol/g of cell dry weight) | Demethylmenaquinone-8 (nmol/g of cell dry weight) | Reference |
| Wild Type | Aerobic | 134 ± 19 | 10 ± 1 | 3 ± 1 | [4] |
| Wild Type | Anaerobic | 8 ± 2 | 269 ± 25 | 114 ± 11 | [4] |
| ΔubiG | Aerobic | < 1 | 12 ± 1 | 12 ± 2 | [4] |
| ΔubiG | Anaerobic | < 1 | 245 ± 15 | 134 ± 14 | [4] |
| ΔyhbT | Aerobic | 128 ± 15 | 11 ± 2 | 4 ± 1 | [4] |
| ΔyhbT | Anaerobic | 2 ± 1 | 130 ± 12 | 225 ± 20 | [4] |
Note: The ubiG gene encodes a methyltransferase essential for CoQ8 biosynthesis. The yhbT gene is involved in the anaerobic biosynthesis of CoQ8.[4]
Experimental Protocols
I. Bacterial Culture and Sample Preparation
This protocol describes the general procedure for culturing bacteria and preparing samples for CoQ8 extraction.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Appropriate liquid culture medium (e.g., Luria-Bertani broth)
-
Incubator with shaking capabilities
-
Spectrophotometer
-
Centrifuge and centrifuge tubes
-
Phosphate-buffered saline (PBS), ice-cold
-
Dry ice or liquid nitrogen
Procedure:
-
Inoculate the desired bacterial strain into a suitable liquid medium.
-
Incubate the culture under appropriate conditions (e.g., 37°C with shaking for E. coli) until it reaches the desired growth phase (e.g., mid-logarithmic or stationary phase).
-
Monitor bacterial growth by measuring the optical density (OD) at 600 nm.
-
Harvest the bacterial cells by centrifugation at 4°C for 10 minutes at a speed sufficient to pellet the cells (e.g., 5,000 x g).
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Repeat the centrifugation and washing step.
-
Carefully remove all supernatant and flash-freeze the cell pellet in dry ice or liquid nitrogen.
-
Store the cell pellets at -80°C until required for CoQ8 extraction.
II. This compound Extraction
This protocol outlines the extraction of CoQ8 from bacterial cell pellets.
Materials:
-
Frozen bacterial cell pellets
-
Methanol (B129727), HPLC grade
-
n-Hexane, HPLC grade
-
Vortex mixer
-
Centrifuge
-
Glass vials
Procedure:
-
Resuspend the frozen bacterial cell pellet in a specific volume of methanol (e.g., 1 mL).
-
Vortex the suspension vigorously for 1 minute to ensure complete cell lysis and protein denaturation.
-
Add an equal volume of n-hexane to the methanol suspension (e.g., 1 mL).
-
Vortex the mixture vigorously for 2 minutes to extract the lipids, including CoQ8, into the hexane (B92381) phase.
-
Separate the phases by centrifugation at room temperature for 5 minutes at 2,000 x g.
-
Carefully transfer the upper hexane layer containing the CoQ8 to a clean glass vial.
-
Repeat the extraction of the methanol phase with another volume of n-hexane to maximize the yield.
-
Combine the hexane extracts.
-
Evaporate the hexane under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a known volume of a suitable solvent for HPLC analysis (e.g., ethanol (B145695) or mobile phase).
III. Quantification of this compound by HPLC-ECD
This protocol describes the quantification of CoQ8 using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
HPLC system equipped with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of methanol, ethanol, and a suitable salt like lithium perchlorate)[5]
-
This compound standard for calibration curve
-
Extracted CoQ8 sample
Procedure:
-
Prepare a series of CoQ8 standards of known concentrations in the mobile phase to generate a standard curve.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the electrochemical detector.
-
Set the electrochemical detector to a potential that allows for the sensitive detection of CoQ8.
-
Inject a known volume of each standard and the extracted sample onto the HPLC column.
-
Elute the column with the mobile phase at a constant flow rate.
-
Identify the CoQ8 peak in the chromatogram based on the retention time of the standard.
-
Quantify the amount of CoQ8 in the sample by comparing the peak area to the standard curve.
-
Normalize the amount of CoQ8 to the initial amount of bacterial biomass (e.g., cell dry weight or protein concentration).
Visualizations
Caption: Biosynthetic pathway of this compound in E. coli.
Caption: Experimental workflow for CoQ8 analysis.
Caption: CoQ8 as an indicator of metabolic state.
References
- 1. Recent advances in the metabolic pathways and microbial production of coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquinone biosynthesis in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Biosynthetic Pathway of Ubiquinone Contributes to Pathogenicity of Francisella novicida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Determination of Reduced and Oxidized Coenzyme Q10 in Canine Plasma and Heart Tissue by HPLC-ECD: Comparison with LC-MS/MS Quantification [mdpi.com]
Application Notes and Protocols: Coenzyme Q8 in Synthetic Biology Circuits
For Researchers, Scientists, and Drug Development Professionals
Date: December 4, 2025
Subject: Leveraging Coenzyme Q8 as a Redox-Responsive Element in Synthetic Gene Circuits
Introduction
This compound (CoQ8), a key component of the electron transport chain in Escherichia coli, presents a novel opportunity for the design and implementation of sophisticated synthetic biology circuits.[1][2] Its central role in cellular respiration and its dynamic redox state make it an ideal candidate for use as an endogenous biosensor of the cell's metabolic status. This application note details the conceptual framework, experimental protocols, and potential applications for utilizing CoQ8 as a regulatory node in synthetic genetic circuits. Such circuits can be engineered to respond to changes in cellular respiration, oxidative stress, and overall metabolic flux, opening new avenues for metabolic engineering, dynamic pathway regulation, and the development of smart therapeutic systems.
The primary advantage of using CoQ8 as an input for a synthetic circuit is that it provides a direct readout of the cell's respiratory activity. The ratio of the oxidized (ubiquinone) to the reduced (ubiquinol) form of CoQ8 is intrinsically linked to the electron flow through the respiratory chain.[1][2] This allows for the creation of circuits that can autonomously adjust gene expression in response to the metabolic state, without the need for external inducers.
This document provides detailed protocols for the design, construction, and characterization of a hypothetical CoQ8-responsive synthetic circuit in E. coli, based on the well-characterized Arc (anoxic redox control) two-component system.[1][2][3]
Principle of Operation: A CoQ8-Sensing Genetic Circuit
The proposed synthetic circuit leverages the native E. coli Arc two-component system, which is known to be regulated by the redox state of the quinone pool, including CoQ8.[1][3] The circuit is designed to produce a measurable output, such as a fluorescent protein, in response to changes in the intracellular concentration and redox state of CoQ8.
The core components of the circuit are:
-
ArcB: A transmembrane sensor kinase that is autophosphorylated under reducing conditions (high ubiquinol/ubiquinone ratio).[3]
-
ArcA: A response regulator that is phosphorylated by ArcB. Phosphorylated ArcA (ArcA-P) acts as a transcriptional repressor for a variety of operons.[3]
-
ParcA: A promoter that is repressed by ArcA-P.
-
Reporter Gene: A gene encoding a measurable output, such as Green Fluorescent Protein (GFP).
In this circuit, a high level of respiratory activity leads to a more oxidized CoQ8 pool, which in turn inhibits the autophosphorylation of ArcB. This leads to lower levels of ArcA-P, de-repression of the ParcA promoter, and expression of the reporter gene. Conversely, a decrease in respiratory activity results in a more reduced CoQ8 pool, activation of ArcB, phosphorylation of ArcA, repression of the ParcA promoter, and a decrease in reporter gene expression.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the proposed CoQ8-responsive circuit and the general experimental workflow for its construction and characterization.
References
- 1. Frontiers | All Three Endogenous Quinone Species of Escherichia coli Are Involved in Controlling the Activity of the Aerobic/Anaerobic Response Regulator ArcA [frontiersin.org]
- 2. All three quinone species play distinct roles in ensuring optimal growth under aerobic and fermentative conditions in E. coli K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinones as the redox signal for the arc two-component system of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Coenzyme Q8 Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain, crucial for cellular respiration and energy production.[1][2][3] The biosynthesis of CoQ is a complex, multi-step process involving a suite of enzymes. In organisms like Escherichia coli, the final product is Coenzyme Q8 (CoQ8), distinguished by its isoprenoid tail of eight units. The CoQ biosynthetic pathway has emerged as a promising target for therapeutic intervention in various diseases, including cancer and genetic disorders linked to CoQ deficiency.[3][4]
A key regulatory enzyme in this pathway is COQ8, a member of the UbiB protein kinase-like family.[5][6][7] In humans, there are two homologs, COQ8A and COQ8B.[6][8] Mutations in these genes are associated with conditions such as autosomal recessive cerebellar ataxia and steroid-resistant nephrotic syndrome.[6][8] Furthermore, inhibiting CoQ biosynthesis is being explored as an anti-cancer strategy, as some cancer cells rely on the oxidoreductase FSP1, which utilizes CoQ to prevent cell death.[4]
These application notes provide a comprehensive overview and detailed protocols for a high-throughput screening (HTS) campaign designed to identify and characterize novel inhibitors of CoQ8 biosynthesis.
Application Notes
Target Rationale
COQ8 is an attractive target for inhibition due to its essential role in the biosynthesis of CoQ.[6][9] While its precise molecular function is still under investigation, it is understood to possess ATPase activity and is crucial for the stability and function of the CoQ biosynthetic complex, often referred to as the "CoQ synthome".[5][10] The development of potent and selective COQ8 inhibitors provides valuable chemical tools to probe the biological functions of this enzyme and offers a potential therapeutic strategy for diseases where down-regulation of CoQ levels may be beneficial.[4][6]
Screening Strategy
A robust HTS workflow is essential for identifying and validating potential inhibitors from large compound libraries. The process begins with a primary screen to identify initial "hits," followed by secondary assays to confirm their activity and elucidate their mechanism of action. A typical cascade involves an initial biochemical assay followed by cell-based assays to confirm on-target effects in a more physiologically relevant context.
Assay Principles
Primary Screen: In Vitro COQ8A ATPase Activity Assay
The primary screen is designed to identify compounds that directly inhibit the enzymatic activity of COQ8A. Since COQ8A possesses ATPase activity, a common HTS approach is to measure the hydrolysis of ATP to ADP.[8][10] This can be achieved using various commercially available assay kits that detect either the amount of ADP produced or the remaining ATP. Luminescence-based ATP detection assays are frequently used due to their high sensitivity and signal-to-noise ratio. In such assays, a decrease in luminescence in the presence of a test compound indicates potential inhibition of COQ8A's ATPase activity.
Secondary Screen: Cellular De Novo CoQ Biosynthesis Assay
Hits from the primary screen are further evaluated in a cell-based assay to confirm their ability to inhibit CoQ biosynthesis within a cellular environment. This assay typically involves the use of a stable isotope-labeled precursor, such as 13C6-4-hydroxybenzoate (13C6-4-HB), which is incorporated into the CoQ molecule during its synthesis.[8] Cells are treated with the inhibitor, followed by incubation with the labeled precursor. The level of newly synthesized 13C-labeled CoQ10 (the human equivalent of CoQ8) is then quantified using liquid chromatography-mass spectrometry (LC-MS). A reduction in the amount of labeled CoQ10 in treated cells compared to control cells indicates that the compound inhibits the CoQ biosynthetic pathway.
Experimental Protocols
Protocol 1: High-Throughput Screening for COQ8A Inhibitors (Primary Screen)
This protocol describes a generic 384-well plate-based luminescence assay to screen for inhibitors of COQ8A ATPase activity.
Materials:
-
Recombinant human COQ8A protein
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
ATP (at a concentration equal to the Km)
-
Compound library dissolved in DMSO
-
ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white, opaque plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare the COQ8A enzyme solution by diluting the recombinant protein in assay buffer to the desired concentration.
-
Using an automated liquid handler, dispense 25-50 nL of each compound from the library into the wells of the 384-well plate. Also, include positive control wells (known inhibitor, if available) and negative control wells (DMSO only).
-
Add 10 µL of the COQ8A enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of the ATP detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound relative to the controls.
Protocol 2: Cellular Assay for De Novo CoQ10 Biosynthesis
This protocol details a method to measure the effect of inhibitors on CoQ biosynthesis in cultured human cells (e.g., HAP1 cells) using stable isotope labeling.[8]
Materials:
-
HAP1 cells (or other suitable cell line)
-
Cell culture medium (e.g., IMDM) supplemented with FBS and antibiotics
-
Test compounds dissolved in DMSO
-
13C6-4-hydroxybenzoate (13C6-4-HB)
-
6-well plates
-
LC-MS system for analysis
Procedure:
-
Seed HAP1 cells in 6-well plates and allow them to adhere and grow to approximately 80% confluency.
-
Treat the cells with varying concentrations of the test compound (or DMSO for control) for 24-48 hours.
-
Following compound treatment, replace the medium with fresh medium containing 13C6-4-HB at a final concentration of 10 µM.
-
Incubate the cells for an additional 24 hours to allow for the incorporation of the labeled precursor into CoQ10.
-
After incubation, wash the cells with PBS, and then harvest them by scraping.
-
Extract lipids from the cell pellets using a suitable organic solvent mixture (e.g., methanol/chloroform).
-
Dry the lipid extract under a stream of nitrogen and then resuspend it in a solvent compatible with LC-MS analysis.
-
Analyze the samples by LC-MS to quantify the amount of 13C6-CoQ10 produced.
-
Normalize the 13C6-CoQ10 levels to the total protein concentration or cell number for each sample.
-
Determine the dose-dependent effect of the inhibitor on de novo CoQ10 biosynthesis.
Data Presentation
The following table summarizes the quantitative data for recently identified COQ8A inhibitors.[8]
| Compound | Target | Assay | IC50 / Effect |
| UNC-CA157 | COQ8A | In vitro ATPase Assay | 580 nM |
| COQ8A | Cellular CoQ10 Biosynthesis | Significant decrease in 13C6-CoQ10 production in COQ8B knockout cells | |
| TPP-UNC-CA157 | Mitochondrially-targeted COQ8A | In vitro ATPase Assay | Lower potency than UNC-CA157 |
| Mitochondrially-targeted COQ8A | Cellular CoQ10 Biosynthesis | Robust and dose-dependent reduction in de novo CoQ production in HAP1 cells |
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary coenzyme Q10 deficiency due to COQ8A gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uef.fi [uef.fi]
- 5. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibition of the Archetypal UbiB protein COQ8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Researchers report discovery of small-molecule inhibitors of COQ8A | BioWorld [bioworld.com]
- 9. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Electrochemical Detection of Coenzyme Q8 and its Redox Forms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coenzyme Q8 (CoQ8), also known as Ubiquinone-8, is a vital lipid-soluble molecule integral to cellular respiration. It functions as an electron carrier within the mitochondrial electron transport chain, shuttling electrons from Complexes I and II to Complex III. CoQ8 exists in three primary redox states: the fully oxidized form (ubiquinone), an intermediate free-radical form (semiquinone), and the fully reduced form (ubiquinol).[1][2] The ratio of these forms, particularly the ubiquinol-to-ubiquinone ratio, is a critical indicator of mitochondrial function and cellular redox status.[3] Electrochemical methods offer a highly sensitive and selective approach to quantify these different redox states, providing valuable insights for research in metabolic diseases, aging, and drug development.[4][5]
This document provides detailed protocols for the electrochemical detection of CoQ8 and its redox forms using direct electrochemical techniques and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).
Quantitative Data Summary
Direct electrochemical detection of CoQ8 is less common in literature than for its human analogue, Coenzyme Q10 (CoQ10). However, the principles are directly transferable. The following table summarizes quantitative performance data from studies on CoQ10, which can be considered indicative for CoQ8 analysis.
| Method | Analyte | Electrode | Linear Range | Limit of Detection (LOD) | Reference |
| Differential Pulse Voltammetry (DPV) | CoQ10 | Silver Electrode | 1.00 x 10⁻⁷ to 1.00 x 10⁻³ M | 3.33 x 10⁻⁸ M | [6][7] |
| Liquid Chromatography-Electrochemical Detection (LCEC) | UQ/Ubiquinol (B23937) | Dual Working Electrode | Not Specified | 5 nM | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the redox cycling of Coenzyme Q and the general workflow for its electrochemical detection.
Caption: Redox cycle of this compound between its three forms.
Caption: General workflow for electrochemical analysis of CoQ8.
Experimental Protocols
Protocol 1: Direct Analysis using Differential Pulse Voltammetry (DPV)
This protocol is adapted from methods used for CoQ10 and is suitable for purified samples or extracts.[6][7]
1. Materials and Reagents:
-
This compound standard
-
Ethanol (B145695) (95%)
-
Deionized water
-
Supporting Electrolyte: e.g., 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) in an aprotic solvent or a suitable buffer for aqueous media.
-
Working Electrode (e.g., Silver or Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Voltammetric analyzer/potentiostat
2. Electrode Preparation:
-
Polish the working electrode with alumina (B75360) slurry on a polishing pad.
-
Rinse thoroughly with deionized water and ethanol.
-
Allow the electrode to dry completely before use.
3. Sample Preparation:
-
Prepare a stock solution of CoQ8 standard in 95% ethanol.
-
Create a series of calibration standards by diluting the stock solution with the electrolyte solution (e.g., 95% ethanol:5% water with 0.1 M supporting electrolyte).
-
For extracted samples, ensure the final solvent is compatible with the electrochemical system. The extraction from biological samples typically involves homogenization followed by liquid-liquid extraction with a solvent like hexane (B92381) or propanol.[3][9]
4. Electrochemical Measurement (DPV):
-
Pipette the sample or standard solution into the electrochemical cell.
-
De-gas the solution by bubbling with nitrogen for 5-10 minutes to remove oxygen, which can interfere with the measurement.[6]
-
Immerse the electrodes in the solution.
-
Apply the DPV waveform. Typical parameters (to be optimized) are:
-
Initial Potential: 0 V
-
Final Potential: -1.0 V (for reduction)
-
Pulse Amplitude: 50 mV
-
Scan Rate: 20 mV/s
-
-
Record the voltammogram. The peak current is proportional to the concentration of CoQ8.
5. Data Analysis:
-
Plot the peak current versus the concentration for the standards to generate a calibration curve.
-
Determine the concentration of CoQ8 in the unknown samples using the calibration curve.
Protocol 2: Analysis of Biological Samples using HPLC with Electrochemical Detection (HPLC-EC)
This method is highly sensitive and is the standard for quantifying CoQ redox forms in complex biological matrices like plasma, tissues, or cells.[8][10][11]
1. Materials and Reagents:
-
HPLC system with an electrochemical detector (equipped with, for example, a dual glassy carbon electrode).
-
C18 reverse-phase HPLC column (e.g., 150 mm length).
-
CoQ8 and CoQ8H₂ standards.
-
Internal Standard (e.g., Coenzyme Q9).
-
HPLC-grade methanol (B129727), ethanol, hexane, and propanol.
-
Mobile Phase: A mixture of methanol/ethanol and a supporting electrolyte (e.g., sodium perchlorate or ammonium (B1175870) formate) in a suitable buffer.
-
Extraction Buffer and Solvents.
2. Sample Preparation (from Plasma/Tissue):
-
Caution: Ubiquinol (CoQ8H₂) is highly susceptible to oxidation. All steps should be performed quickly and on ice.
-
To 100 µL of plasma or tissue homogenate, add the internal standard.
-
Add methanol or ethanol to precipitate proteins. Vortex vigorously.
-
Add hexane to extract the lipids, including CoQ8. Vortex for 2-3 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the phases.[3]
-
Carefully transfer the upper hexane layer to a new tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the HPLC system.
3. HPLC-EC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic flow, e.g., a mixture of methanol, ethanol, and perchloric acid. The exact composition must be optimized.
-
Flow Rate: Typically 1.0 mL/min.[10]
-
Injection Volume: 20-50 µL.[10]
-
Electrochemical Detector:
4. Data Analysis and Quantification:
-
Identify the peaks for ubiquinone and ubiquinol based on their retention times, determined by running pure standards.
-
Integrate the peak areas for each analyte and the internal standard.
-
Construct calibration curves for both ubiquinone and ubiquinol using the ratio of the analyte peak area to the internal standard peak area.
-
Calculate the concentrations in the biological samples and determine the ubiquinol/ubiquinone ratio.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive mass spectrometric assay for mitochondrial CoQ pool redox state in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Electrochemical Investigation of Coenzyme Q10 on Silver Electrode in Ethanol Aqueous Solution and Its Determination Using Differential Pulse Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Rapid HPLC method reveals dynamic shifts in coenzyme Q redox state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coenzyme Q10 Treatment Monitoring in Different Human Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20020125193A1 - Electrochemical analysis of coenzyme Q10 and reduced coenzyme Q10 - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting Coenzyme Q8 extraction from complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Coenzyme Q8 (CoQ8) from complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical steps to ensure accurate CoQ8 quantification?
A1: Proper sample handling before extraction is crucial to prevent the degradation and oxidation of CoQ8. Key steps include:
-
Rapid Freezing: Immediately snap-freeze tissue samples in liquid nitrogen after collection to halt metabolic activity.[1]
-
Cold Chain Maintenance: All subsequent steps, including homogenization and centrifugation, should be performed on ice or at 4°C to minimize enzymatic degradation and oxidation.[1][2]
-
Protection from Light: CoQ8 is light-sensitive, so samples should be protected from light exposure throughout the process, often by using amber tubes.[2]
-
Minimizing Oxidation: For accurate measurement of the reduced form (ubiquinol), the extraction process must be rapid, and antioxidants may be added. If only total CoQ8 is required, a mild oxidizing agent like benzoquinone can be added to convert all ubiquinol (B23937) to the more stable ubiquinone form.[3][4]
Q2: Which solvents are most effective for CoQ8 extraction?
A2: The choice of solvent is critical for achieving high extraction efficiency. CoQ8 is a highly lipophilic molecule, and various organic solvents and mixtures are used.[5][6]
-
Methanol (B129727):Hexane (B92381): This combination is widely used and has shown high efficiency, particularly for plasma samples. The methanol helps to precipitate proteins, releasing the CoQ8, which is then partitioned into the hexane layer.[7][8]
-
1-Propanol (B7761284) or 2-Propanol: These are also effective, especially for tissue samples, as they can both precipitate proteins and solubilize CoQ8.[9][10] 1-propanol has been shown to be superior to 2-propanol and hexane:ethanol mixtures for extracting both the reduced and oxidized forms of CoQ from heart tissue.[9]
-
Ethanol:Hexane: This is another common mixture used for liquid-liquid extraction of CoQ from various samples.[11]
Q3: How can I improve the recovery of CoQ8 from my samples?
A3: Low recovery is a common issue. Here are several strategies to improve it:
-
Tissue Homogenization: For solid samples like tissues, thorough homogenization is essential to break down cell membranes and release the CoQ8. Cryogenic milling or pulverizing frozen tissue in a mortar and pestle can be effective.[1]
-
Use of Surfactants: Adding surfactants like Tween-20 or Triton X-100 can help to break the bonds between CoQ8 and lipoproteins, increasing its availability for extraction.[2][7] One study found that 3% Tween-20 significantly improved CoQ10 recovery from plasma using a methanol:hexane method.[2][7]
-
Solvent-to-Sample Ratio: Optimizing the ratio of extraction solvent to sample volume is important. Insufficient solvent may lead to incomplete extraction.
-
Repeat Extractions: Performing the extraction two or three times with fresh solvent and combining the extracts can significantly increase the yield.[10]
Q4: My chromatograms show interfering peaks. How can I clean up my samples?
A4: Complex biological samples contain many lipids and other molecules that can interfere with CoQ8 analysis.[12]
-
Solid-Phase Extraction (SPE): SPE is a highly effective cleanup step. After an initial protein precipitation and liquid-liquid extraction, the extract can be passed through an SPE cartridge (e.g., C18 or specialized columns like Oasis PRiME HLB) to remove polar and some non-polar interferences.[3][8]
-
Saponification: For some sample types, saponification (hydrolysis with a strong base) can be used to break down triglycerides and other lipids. However, this is a harsh method and must be performed carefully to avoid degrading the CoQ8.
-
Chromatographic Optimization: Adjusting the mobile phase composition, gradient, or switching to a different column chemistry (e.g., a phenyl-hexyl column) can improve the resolution between CoQ8 and interfering peaks.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No CoQ8 Peak | 1. Incomplete cell lysis/homogenization. 2. Inefficient extraction solvent. 3. CoQ8 degradation (light, heat, oxidation). 4. Insufficient sample amount. | 1. Ensure thorough homogenization of tissue samples on ice.[1] 2. Optimize your extraction solvent. For plasma, a methanol:hexane mixture with a surfactant is effective. For tissues, 1-propanol is a good choice.[7][9] 3. Work quickly, on ice, and use amber tubes to protect from light.[2] Consider adding an antioxidant if measuring the reduced form. 4. Ensure you are starting with a sufficient amount of tissue or plasma. |
| Poor Reproducibility | 1. Inconsistent sample handling/storage. 2. Variable extraction times or temperatures. 3. Inconsistent solvent volumes. 4. Adsorption of CoQ8 to surfaces. | 1. Standardize your sample collection and storage protocol. 2. Ensure all samples are processed under identical conditions (e.g., vortexing time, centrifugation speed/time/temperature).[2][7] 3. Use calibrated pipettes for all solvent additions. 4. Polypropylene (B1209903) tubes have been shown to yield better reproducibility than glass for some methods.[2][7] |
| High Peak Tailing in LC Analysis | 1. Column contamination or degradation. 2. Incompatible injection solvent with mobile phase. 3. Presence of interfering matrix components. | 1. Wash the column with a strong solvent (e.g., isopropanol) or replace it. 2. Ensure the final extract is dissolved in a solvent compatible with the initial mobile phase conditions. 3. Incorporate a sample cleanup step like Solid-Phase Extraction (SPE).[3] |
| Baseline Noise in LC-MS | 1. Contaminated mobile phase or LC system. 2. Matrix effects from co-eluting compounds. 3. In-source degradation of CoQ8. | 1. Use fresh, high-purity solvents and flush the LC system. 2. Improve sample cleanup (SPE) to remove phospholipids (B1166683) and other interfering substances.[3] 3. Optimize mass spectrometer source parameters (e.g., temperature, voltages) to minimize fragmentation.[13] |
Quantitative Data Summary
Table 1: Comparison of Extraction Solvents for CoQ10 from Heart Tissue
| Extraction Solvent | Relative Peak Response (CoQ10H2) | Relative Peak Response (CoQ10) |
| 1-Propanol | Higher | Significantly Higher |
| 2-Propanol | Similar to 1-Propanol | Lower than 1-Propanol |
| Hexane:Ethanol (50:50, v/v) | Significantly Lower | Significantly Lower |
| Data adapted from a study on canine heart tissue, showing 1-propanol to be the most effective single solvent for both reduced (CoQ10H2) and oxidized (CoQ10) forms.[9] |
Table 2: Effect of Surfactants on CoQ10 Extraction from Human Plasma
| Surfactant (at optimal concentration) | Extraction Method | Observation |
| Tween-20 (3%) | Methanol:Hexane | Increased recovery and good reproducibility.[2][7] |
| Triton X-100 | Methanol:Hexane | Resulted in better recovery rates.[2] |
| SDS | Methanol:Hexane | Showed lower reproducibility and hindered phase separation.[2] |
| This table summarizes findings on using surfactants to improve the release of CoQ10 from lipoproteins in plasma.[2] |
Experimental Protocols
Protocol 1: CoQ8 Extraction from Plasma using Methanol:Hexane
This protocol is adapted from methods optimized for CoQ10 extraction from human plasma.[2][7]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a polypropylene tube, add 700 µL of plasma.
-
(Optional) Add 100 µL of 3% Tween-20 solution to aid in lipoprotein disruption.
-
-
Protein Precipitation & Extraction:
-
Add 1400 µL of cold methanol. Vortex for 1 minute to precipitate proteins.
-
Add 1500 µL of hexane. Vortex vigorously for 1 minute to extract the CoQ8.
-
-
Phase Separation:
-
Centrifuge the mixture at ~1750 x g for 10 minutes at 10°C.
-
-
Collection & Evaporation:
-
Carefully transfer the upper hexane layer to a new clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, precise volume of mobile phase (e.g., 100 µL) for LC-MS analysis.
-
Protocol 2: CoQ8 Extraction from Tissue using 1-Propanol
This protocol is based on methods developed for tissue analysis.[9]
-
Sample Preparation:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Pulverize the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic mill.[1]
-
-
Homogenization & Extraction:
-
Transfer the tissue powder to a homogenization tube.
-
Add cold 1-propanol at a ratio of 4:1 (v/w) relative to the tissue weight (e.g., 400 µL for 100 mg of tissue).
-
Homogenize thoroughly on ice using a bead beater or other mechanical homogenizer.
-
-
Centrifugation:
-
Centrifuge the homogenate at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Collection:
-
Transfer the supernatant containing the CoQ8 extract to a clean vial for direct injection or further cleanup if necessary.
-
Visualizations
Caption: Workflow for CoQ8 extraction from plasma samples.
Caption: Decision tree for troubleshooting low CoQ8 signal.
References
- 1. Protocol to extract and measure ubiquinone and rhodoquinone in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. waters.com [waters.com]
- 4. Sensitive and selective analysis of coenzyme Q10 in human serum by negative APCI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Four Main Methods for Extracting Coenzyme Q10 from Plants. [greenskybio.com]
- 6. researchgate.net [researchgate.net]
- 7. journal.einstein.br [journal.einstein.br]
- 8. Determination of coenzyme Q in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. article.imrpress.com [article.imrpress.com]
- 11. thescipub.com [thescipub.com]
- 12. Analytical problems with the determination of coenzyme Q10 in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Coenzyme Q8
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Coenzyme Q8 (CoQ8) from other quinones. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method development, troubleshooting, and best practices.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating Coenzyme Q homologs by reversed-phase HPLC?
A1: The separation of Coenzyme Q (CoQ) homologs, including CoQ8, by reversed-phase HPLC is primarily based on their hydrophobicity. CoQ molecules consist of a polar benzoquinone head group and a nonpolar isoprenoid side chain. In reversed-phase chromatography, where a nonpolar stationary phase (like C18 or C8) and a polar mobile phase are used, retention is driven by the hydrophobic interactions between the isoprenoid chain and the stationary phase. As the number of isoprenoid units in the side chain increases, the molecule becomes more hydrophobic, leading to a longer retention time. Therefore, the elution order for CoQ homologs is typically from the shortest to the longest isoprenoid chain (e.g., CoQ6, CoQ7, CoQ8, CoQ9, CoQ10).
Q2: Which type of HPLC column is best suited for CoQ8 separation?
A2: C18 and C8 columns are the most commonly used stationary phases for the separation of CoQ homologs.[1] C18 columns, with their longer alkyl chains, generally provide greater retention and resolution for highly hydrophobic molecules like quinones. However, C8 columns can also offer excellent separation and may be advantageous in reducing analysis time.[2] The choice between C18 and C8 will depend on the specific quinones in the sample mixture and the desired resolution and run time. For complex mixtures, a C18 column is often the preferred starting point.
Q3: What are the recommended mobile phases for separating CoQ8?
A3: Non-aqueous reversed-phase chromatography is frequently employed for the separation of hydrophobic compounds like CoQ homologs.[2] Typical mobile phases consist of binary or ternary mixtures of organic solvents. Common solvent systems include:
-
Methanol (B129727)/Isopropanol[3]
-
Acetonitrile/Isopropanol[2]
-
Isopropanol (B130326)/Methanol/Hexane[6]
The exact ratio of these solvents will need to be optimized to achieve the desired separation. Increasing the proportion of the stronger, less polar solvent (e.g., isopropanol, THF, hexane) will decrease retention times, while increasing the proportion of the weaker, more polar solvent (e.g., methanol, acetonitrile) will increase retention times and potentially improve the resolution between closely eluting peaks.
Q4: What detection methods are suitable for CoQ8 analysis?
A4: The most common detection methods for CoQ8 and other quinones are:
-
UV Detection: Coenzyme Q has a characteristic UV absorbance maximum at approximately 275 nm for the oxidized form (ubiquinone).[7][8] This is a robust and widely accessible detection method.
-
Electrochemical Detection (ECD): ECD is a highly sensitive and selective method for detecting both the oxidized (ubiquinone) and reduced (ubiquinol) forms of coenzymes.[7][9] This is particularly useful for researchers interested in the redox status of CoQ8.
-
Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity. It can provide structural confirmation and is capable of measuring both oxidized and reduced forms.
Q5: How can I prevent the oxidation of reduced CoQ8 (ubiquinol-8) during sample preparation and analysis?
A5: The reduced form of Coenzyme Q, ubiquinol, is highly susceptible to oxidation. To obtain an accurate measurement of the CoQ8 redox state, strict precautions must be taken:
-
Work quickly and at low temperatures: Perform sample extraction on ice and minimize the time between sample collection and analysis.[9]
-
Use antioxidants: The addition of an antioxidant to the extraction solvent can help prevent the oxidation of ubiquinol. Tert-butylhydroquinone (TBHQ) at a concentration of 20 µM has been shown to be effective.[10]
-
Deoxygenate solvents: Purging solvents with an inert gas like nitrogen can help to remove dissolved oxygen.
-
Protect from light: Work under dim light to prevent photochemical degradation.[6]
Troubleshooting Guides
Issue 1: Poor Resolution Between CoQ8 and Other Quinones
Symptoms:
-
Overlapping or co-eluting peaks for CoQ8 and adjacent homologs (e.g., CoQ7 or CoQ9) or other quinones.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Mobile phase is too strong (too much organic solvent). | Decrease the percentage of the stronger solvent (e.g., isopropanol, THF) or increase the percentage of the weaker solvent (e.g., methanol, acetonitrile). |
| Incorrect mobile phase composition. | Experiment with different solvent combinations. For example, a methanol/isopropanol mobile phase may offer different selectivity compared to an acetonitrile/isopropanol mobile phase.[3] |
| Inadequate column efficiency. | Ensure the column is in good condition. Consider using a column with a smaller particle size or a longer length to increase the number of theoretical plates. |
| Isocratic elution is insufficient. | Develop a gradient elution method, starting with a weaker mobile phase and gradually increasing the percentage of the stronger solvent. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Secondary interactions with the stationary phase. | Quinones can interact with active silanol (B1196071) groups on the silica (B1680970) backbone of the column. Use a well-endcapped column or add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase. However, be aware that TEA is not suitable for MS detection. |
| Column overload. | Reduce the amount of sample injected onto the column.[11] |
| Column contamination or degradation. | Flush the column with a strong solvent (e.g., 100% isopropanol). If the problem persists, the column may need to be replaced.[12] The use of a guard column is highly recommended to protect the analytical column.[13] |
| Extra-column dead volume. | Minimize the length and internal diameter of tubing between the injector, column, and detector.[14] |
Issue 3: Irreproducible Retention Times
Symptoms:
-
Retention times for CoQ8 and other analytes shift between injections.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is especially important when changing mobile phases or using gradient elution. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. Temperature changes can affect solvent viscosity and retention times. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, ensure the pump's proportioning valves are functioning correctly. |
| Pump malfunction. | Check for leaks in the pump and ensure the flow rate is stable and accurate. |
Data Presentation
Table 1: Relative Retention of Coenzyme Q Homologs on a C18 Column
This table illustrates the typical elution order and relative retention of CoQ homologs in reversed-phase HPLC. As the number of isoprenoid units increases, the hydrophobicity and retention time also increase.
| Coenzyme Q Homolog | Number of Isoprenoid Units | Relative Retention Time (approximate) |
| Coenzyme Q6 | 6 | 1.00 |
| Coenzyme Q7 | 7 | 1.43 |
| This compound | 8 | 2.04 |
| Coenzyme Q9 | 9 | 2.92 |
| Coenzyme Q10 | 10 | 4.17 |
Data is illustrative and based on the principle of separation by hydrophobicity. Actual retention times will vary depending on the specific HPLC conditions.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for CoQ8 Separation
This protocol provides a starting point for developing a method to separate CoQ8 from other CoQ homologs.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A starting point could be a binary mixture of Methanol and Isopropanol (e.g., 60:40 v/v). The ratio should be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10-20 µL.
3. Sample Preparation:
-
Dissolve the quinone standards or extracted samples in a suitable organic solvent, such as ethanol (B145695) or the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Method Optimization:
-
Adjust the ratio of the mobile phase solvents to achieve the desired resolution. Increasing the isopropanol content will decrease retention times, while decreasing it will increase retention times and may improve separation.
-
If co-elution is observed, consider trying a different mobile phase composition, such as acetonitrile/isopropanol.
Protocol 2: Sample Extraction from Bacterial Cells for CoQ8 Analysis
This protocol describes a general method for extracting quinones from bacterial cells.
1. Materials:
-
Bacterial cell pellet.
-
Methanol.
-
Centrifuge.
-
Nitrogen evaporator.
-
Ethanol for reconstitution.
2. Procedure:
-
To a known amount of bacterial cell pellet, add a mixture of methanol and hexane (e.g., 2:5 v/v).
-
Vortex vigorously for 5-10 minutes to ensure thorough extraction.
-
Centrifuge to separate the layers and pellet the cell debris.
-
Carefully transfer the upper hexane layer containing the quinones to a clean tube.
-
Repeat the hexane extraction on the remaining pellet and methanol layer two more times, pooling the hexane extracts.
-
Evaporate the pooled hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of ethanol.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.
Visualizations
Caption: A workflow diagram for optimizing HPLC separation of CoQ8.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Determination of coenzyme Q10 in human seminal plasma by high-performance liquid chromatography and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous detection of reduced and oxidized forms of coenzyme Q10 in human cerebral spinal fluid as a potential marker of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chromtech.com [chromtech.com]
Stability of Coenzyme Q8 during sample preparation and storage
This technical support center provides guidance on the stability of Coenzyme Q8 (CoQ8) during sample preparation and storage. Due to the limited availability of specific quantitative stability data for CoQ8, this document leverages the extensive research conducted on Coenzyme Q10 (CoQ10) as a close structural and functional analog. The principles and practices outlined for CoQ10 are highly applicable to CoQ8, but researchers should consider potential minor variations due to the difference in the length of the isoprenoid side chain.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound?
A1: The stability of Coenzyme Q, including CoQ8, is primarily affected by exposure to light, heat, and oxygen.[1][2][3] CoQ8 is a light-sensitive compound.[1] In its reduced form (ubiquinol), it is also highly susceptible to oxidation.
Q2: What is the recommended storage temperature for this compound?
A2: For long-term stability, this compound should be stored at -20°C.[1] One supplier suggests a stability of at least 3 months at this temperature.[1]
Q3: How should I handle this compound during sample preparation to minimize degradation?
A3: To minimize degradation, it is crucial to protect CoQ8 from light by using amber vials or by wrapping containers in aluminum foil.[4] Work should be conducted expeditiously and at low temperatures where possible. If working with the reduced form (ubiquinol-8), an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.
Q4: Which solvents are suitable for dissolving this compound?
A4: Coenzyme Q homologs are lipophilic and are soluble in nonpolar organic solvents such as hexane (B92381), ethanol, and dimethylformamide.[5][6] For analytical purposes, a mixture of methanol (B129727) and hexane is often used for extraction and as a mobile phase in chromatography.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of CoQ8 after extraction | Incomplete extraction from the sample matrix. | - Optimize the extraction solvent system. A common and effective method for CoQ10 from plasma involves a methanol:hexane solvent system.[7] - Ensure thorough homogenization of the sample. - Consider the use of surfactants to improve extraction efficiency from complex matrices. |
| Degradation during extraction. | - Perform the extraction process at a reduced temperature (e.g., on ice). - Protect the sample from light at all stages of the extraction process.[4] - For the reduced form, sparge solvents with an inert gas to remove dissolved oxygen. | |
| Inconsistent results in stability studies | Variability in storage conditions. | - Ensure all samples are stored under identical and controlled conditions (temperature, light exposure). - Use tightly sealed containers to prevent exposure to air and moisture. |
| Contamination with oxidizing agents. | - Use high-purity solvents and reagents. - Consider adding antioxidants, such as ascorbic acid or EDTA, to the sample formulation, as they have been shown to protect CoQ10.[8] | |
| Degradation of CoQ8 in solution during storage | Oxidation of the ubiquinol (B23937) form to the ubiquinone form. | - Store solutions under an inert atmosphere (nitrogen or argon). - Add an antioxidant to the solvent. |
| Photodegradation. | - Store solutions in amber vials or protect them from light.[4] | |
| Thermal degradation. | - Store solutions at low temperatures, such as -20°C or -80°C. |
Quantitative Data Summary
The following tables summarize stability data for Coenzyme Q10, which can be used as a reference for CoQ8.
Table 1: Thermal Stability of Coenzyme Q10
| Temperature | Time | Percent Degradation | Reference |
| 45°C | Not Specified | Significant Degradation | [8] |
| 55°C | Not Specified | Significant Degradation | [8] |
| >55°C | Not Specified | Becomes unstable and transforms | [2] |
Table 2: Photostability of Coenzyme Q10
| Light Condition | Time | Percent Degradation | Notes | Reference |
| UVC Radiation | Not Specified | Significant | Protection observed in nanocapsules | [9] |
| Artificial Sunlight | Not Specified | Significant | Esterified derivatives showed higher stability | [10] |
| Monochromatic Light (279 nm) | Not Specified | Rapid Degradation | Esterified derivatives were more stable | [10] |
Experimental Protocols
Protocol 1: General Sample Preparation for CoQ8 Analysis
This protocol is adapted from methods used for CoQ10 and is suitable for the extraction of CoQ8 from biological matrices for stability analysis.
Materials:
-
Homogenizer
-
Centrifuge
-
Amber glass tubes
-
Nitrogen gas stream evaporator
-
Methanol, HPLC grade
-
n-Hexane, HPLC grade
Procedure:
-
Homogenize the sample in a suitable buffer.
-
To a known volume of the homogenate, add a 2:5 volume of methanol followed by a 5:5 volume of n-hexane.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean amber tube.
-
Repeat the hexane extraction on the lower aqueous phase and combine the hexane extracts.
-
Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of the mobile phase for immediate analysis by HPLC.
Protocol 2: Accelerated Stability Study (Thermal)
This protocol outlines a method for assessing the thermal stability of CoQ8.
Materials:
-
CoQ8 standard
-
Temperature-controlled incubator or oven
-
Amber vials with screw caps
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a stock solution of CoQ8 in a suitable solvent (e.g., ethanol).
-
Aliquot the stock solution into several amber vials and seal tightly.
-
Place the vials in incubators set at different temperatures (e.g., 25°C, 40°C, 55°C, and 70°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each temperature.
-
Allow the vial to cool to room temperature.
-
Analyze the concentration of CoQ8 remaining in the sample by a validated HPLC method.
-
Calculate the percentage of degradation at each time point and temperature relative to the initial concentration.
Visualizations
Caption: Workflow for assessing CoQ8 stability.
Caption: Simplified CoQ8 degradation pathways.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. An Overview of Analytical Methods for Quantitative Determination of Coenzyme Q10 in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. article.imrpress.com [article.imrpress.com]
- 8. Stability and bioequivalence studies of two marketed formulations of coenzyme Q10 in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved photostability and cytotoxic effect of coenzyme Q10 by its association with vitamin E acetate in polymeric nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of photostability and phototoxicity of esterified derivatives of ubiquinol-10 and their application as prodrugs of reduced coenzyme Q10 for topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying the Coenzyme Q8 Redox Pool
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying the Coenzyme Q8 (CoQ8) redox pool.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental workflow for CoQ8 redox state analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of CoQ8 | Incomplete cell lysis/tissue homogenization: CoQ8 is lipid-soluble and located within membranes. | - Ensure thorough homogenization on ice. For tissues, use bead beaters or cryogenic grinding.[1] - For plasma samples, consider using surfactants (e.g., 3% Tween-20) to break up lipoprotein complexes that bind CoQ.[2][3] |
| Inefficient extraction: The choice of solvent is critical for the hydrophobic CoQ8. | - Use non-polar solvents like n-propanol or a methanol (B129727):hexane (B92381) mixture.[2][3][4][5] A single-step extraction with n-propanol followed by direct injection can be effective.[4][5] - For liquid-liquid extraction, a common method is homogenization in an ethanol:2-propanol mixture followed by extraction with hexane.[1] | |
| Artificially High Oxidized CoQ8 (Ubiquinone) to Reduced CoQ8 (Ubiquinol) Ratio | Oxidation during sample collection and preparation: The reduced form, ubiquinol (B23937), is highly susceptible to oxidation when exposed to air and higher temperatures.[1][4][6][7] | - Work quickly and keep samples on ice or dry ice at all times.[1][4] - Flash-freeze tissues in liquid nitrogen immediately after harvesting.[1] - For cultured cells, consider a "rapid fixation" protocol where the extraction solvent is added directly to the culture plate on ice.[4] - Add an antioxidant like Butylated Hydroxytoluene (BHT) to the homogenization and extraction solvents to prevent oxidation.[1][8] |
| Oxidation during storage: Improper storage can lead to the degradation of ubiquinol. | - Store extracts and tissues at -80°C until analysis.[1] - Limit the number of freeze-thaw cycles. | |
| Oxidation in the autosampler: Samples waiting for injection can oxidize over time.[7] | - Use a cooled autosampler (set to 4°C).[7] - Prepare samples in smaller batches to minimize wait times before injection.[7] | |
| Poor Chromatographic Peak Shape or Resolution | Inappropriate mobile phase: The mobile phase composition is key for separating the hydrophobic CoQ molecules. | - For HPLC-ECD, a mobile phase containing ethanol, methanol, 2-propanol, and lithium perchlorate (B79767) is effective.[8] - For LC-MS/MS, a mobile phase of methanol or 2-propanol/methanol with ammonium (B1175870) acetate (B1210297) is commonly used for better ionization.[1][9] |
| Column issues: A contaminated or degraded column can lead to poor separation. | - Use a C18 reversed-phase column suitable for lipid analysis.[1][8] - Regularly flush the column and use a guard column to extend its life. | |
| Inconsistent or Irreproducible Results | Variability in sample handling: Minor differences in timing or temperature can significantly alter the redox ratio.[4] | - Standardize the entire protocol from sample collection to extraction. Ensure all samples are treated identically. - Perform a "rapid fixation" by adding cold extraction solvent directly to cells on the plate to minimize handling time.[4] |
| Methodological differences: HPLC-ECD and LC-MS/MS can yield different absolute values, though trends are often consistent.[8] | - Be aware that results between different methods may not be directly interchangeable. HPLC-ECD is often considered the "gold standard" for redox status, while LC-MS/MS offers high sensitivity and specificity.[4][8] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in accurately measuring the CoQ8 redox pool?
A1: The most critical step is preventing the artificial oxidation of the reduced form, ubiquinol (CoQ8H2), during sample collection and preparation.[1][6][7] This requires rapid processing at low temperatures (on ice or dry ice) and the use of antioxidants in your extraction buffers.[1][8] For cell cultures, a rapid fixation protocol where cold extraction solvent is added directly to the plate is highly recommended.[4]
Q2: Which analytical method is better for CoQ8 redox analysis: HPLC-ECD or LC-MS/MS?
A2: Both methods have distinct advantages.
-
HPLC with Electrochemical Detection (HPLC-ECD) is considered the "gold standard" for determining the redox state because it directly measures the electrochemical properties of the oxidized and reduced forms.[4] It is often very sensitive and reproducible for this specific application.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher specificity and sensitivity for quantifying the absolute amounts of both forms.[6][10] It is excellent for complex biological matrices and can confirm the identity of the molecules by their mass-to-charge ratio.[1]
The choice depends on the specific research question and available equipment. Note that direct comparison of absolute values between the two methods can be challenging, as some studies have reported discrepancies.[8]
A3: Reduced CoQ8 standards are typically prepared by chemically reducing the commercially available oxidized form (ubiquinone).[1] A common method involves dissolving the oxidized CoQ8 standard in a non-polar solvent like hexane and then adding a reducing agent such as sodium borohydride.[7] This preparation should be done fresh daily due to the instability of the reduced form.[7]
Q4: My sample matrix is very complex (e.g., liver tissue). How can I avoid interference during analysis?
A4: Liver and other tissues can have overlapping peaks that interfere with CoQ analysis, particularly with UV detection.[4]
-
Chromatography Optimization: Adjusting the mobile phase composition or using a different column (e.g., one with a different C18 chemistry) can improve separation.
-
Extraction Cleanup: A liquid-liquid extraction, such as an ethanol/isopropanol homogenization followed by hexane extraction, can help remove interfering substances.[1]
-
Detection Method: Using a more selective detection method like electrochemical detection (ECD) or, ideally, tandem mass spectrometry (MS/MS) can eliminate issues of co-elution, as MS/MS is highly specific to the mass of your target analytes.[6]
Q5: Can I measure total CoQ8 first and then determine the redox state?
A5: Yes, this is a common approach, particularly with HPLC-UV methods. The sample is run twice: once to measure the baseline levels of oxidized and reduced CoQ8, and a second time after adding an oxidizing agent (like p-benzoquinone) to convert all the reduced CoQ8 into the oxidized form.[4] The amount of the reduced form can then be calculated by subtracting the initial oxidized amount from the total (post-oxidation) amount.[4]
Experimental Protocols
Protocol 1: Rapid Single-Step Extraction for Cultured Cells (Adapted for HPLC-UV/ECD)
This protocol is adapted from a method optimized for rapid fixation to preserve the in-vivo redox state.[4][5]
-
Place the cell culture plate (e.g., 10 cm plate) on ice and aspirate the medium.
-
Quickly wash the cells with 1 ml of ice-cold PBS. Aspirate the PBS.
-
Immediately add 500 µL of ice-cold n-propanol containing an antioxidant (e.g., 0.1 mg/mL BHT).
-
Scrape the cells into the propanol (B110389) and transfer the suspension to a 1.5 ml microcentrifuge tube.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant directly to an HPLC vial for immediate analysis.
-
Store any remaining extract at -80°C.
Protocol 2: Liquid-Liquid Extraction for Tissues (Adapted for LC-MS/MS)
This protocol is designed for robust extraction from complex tissue matrices.[1]
-
Weigh approximately 5-10 mg of flash-frozen tissue in a 2 ml homogenization tube containing ceramic beads.
-
Add 500 µL of a chilled homogenization solution (e.g., 95:5 ethanol:2-propanol) containing an internal standard (such as a deuterated CoQ analog) and an antioxidant (e.g., BHT).[1][11]
-
Homogenize the tissue using a cryo-homogenizer (e.g., Precellys-24) at 4°C.
-
Transfer the homogenate to a glass vial.
-
Add 1250 µL of chilled hexane and 250 µL of water.
-
Vortex for 30 seconds and centrifuge at 4,500 x g for 8 minutes at 4°C to separate the phases.
-
Carefully transfer the upper hexane layer (supernatant) to a clean glass vial.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a refrigerated vacuum concentrator at 4°C.[1]
-
Re-suspend the dried extract in an appropriate solvent for your LC-MS analysis (e.g., 200 µL of ethanol).
Visualizations
Caption: Workflow for CoQ8 Redox Pool Quantification.
Caption: Troubleshooting Logic for Artificial Oxidation.
References
- 1. Highly Sensitive and Selective Determination of Redox States of Coenzymes Q9 and Q10 in Mice Tissues: Application of Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.einstein.br [journal.einstein.br]
- 3. scielo.br [scielo.br]
- 4. Rapid HPLC method reveals dynamic shifts in coenzyme Q redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid HPLC method reveals dynamic shifts in coenzyme Q redox state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Reduced and Oxidized Coenzyme Q10 in Canine Plasma and Heart Tissue by HPLC-ECD: Comparison with LC-MS/MS Quantification [mdpi.com]
- 9. Rapid assessment of the coenzyme Q10 redox state using ultrahigh performance liquid chromatography tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Assay to measure oxidized and reduced forms of CoQ by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of Ubiquinone (Coenzyme Q₁₀) in Serum/Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (ESI-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Coenzyme Q8 Production in Recombinant E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Coenzyme Q8 (CoQ8) in recombinant Escherichia coli.
Troubleshooting Guide
This guide addresses common issues encountered during CoQ8 production experiments in a question-and-answer format.
Issue 1: Low or undetectable CoQ8 yield despite successful transformation with expression vectors.
-
Question: My E. coli strain is engineered with the necessary genes for CoQ8 production, but the yield is very low. What are the potential causes and how can I troubleshoot this?
-
Answer: Low CoQ8 yield can stem from several factors, ranging from suboptimal gene expression to metabolic bottlenecks. Here are some troubleshooting steps:
-
Verify Protein Expression: Confirm the expression of your heterologous proteins (e.g., Ubi enzymes) via SDS-PAGE and Western blot. Low expression levels could be due to issues with the expression vector, promoter strength, or codon usage.[1][2] Consider codon optimization for your E. coli expression host.
-
Check for Metabolic Competition: E. coli naturally produces menaquinone (MK), which competes with CoQ8 for common precursors from the shikimate and isoprenoid pathways.[3][4] Deleting genes in the menaquinone biosynthesis pathway, such as menA or menF, can redirect metabolic flux towards CoQ8 production.[4][5]
-
Assess Precursor Availability: The biosynthesis of CoQ8 requires two primary precursors: 4-hydroxybenzoate (B8730719) (4-HB) derived from the shikimate pathway, and octaprenyl diphosphate (B83284) from the non-mevalonate (MEP) pathway.[6][7][8] Supplementing the culture medium with precursors like para-hydroxybenzoic acid (pHBA) and pyruvate (B1213749) can significantly increase CoQ8 content.[4][5]
-
Optimize Fermentation Conditions: Environmental factors play a crucial role in metabolic output. Key parameters to optimize include:
-
Carbon Source: Glycerol (B35011) has been shown to be superior to glucose for CoQ8 production in some engineered strains.[4][9]
-
Aeration and Agitation: Higher agitation rates can improve oxygen supply and have been linked to increased CoQ8 content.[4]
-
Temperature and pH: The optimal temperature and pH for CoQ8 production may differ from the optimal conditions for biomass growth. Experiment with a range of temperatures (e.g., 30°C to 37°C) and pH levels (e.g., 6.5 to 7.2).[10][11]
-
-
Issue 2: Accumulation of intermediate metabolites instead of the final CoQ8 product.
-
Question: HPLC or LC-MS analysis of my cell extracts shows a buildup of CoQ8 biosynthetic intermediates, such as demethoxy-Q8 (DMQ8). What does this indicate and how can I resolve it?
-
Answer: The accumulation of intermediates like DMQ8 suggests a bottleneck in the later steps of the CoQ8 biosynthesis pathway.[8] This is often due to insufficient activity of one or more of the Ubi enzymes responsible for the modification of the benzoquinone ring.
-
Overexpress Rate-Limiting Enzymes: The hydroxylation and methylation steps are critical for the final conversion to CoQ8. Overexpression of the genes encoding the enzymes for these steps, such as ubiF, ubiG, ubiH, and ubiI, can help drive the reaction to completion.[8][12]
-
Enhance Ubi Complex Assembly: The Ubi enzymes are thought to form a multi-protein complex, and its stability can be crucial for efficient biosynthesis.[13][14] Co-expression of accessory proteins like UbiJ and UbiK may improve the assembly and function of this complex, thereby increasing the flux towards CoQ8.[6]
-
Issue 3: Inconsistent CoQ8 yields between different experimental batches.
-
Question: I am observing significant variability in CoQ8 production across different fermentation runs, even with the same strain and media. What could be causing this inconsistency?
-
Answer: Inconsistent yields often point to subtle variations in experimental conditions or the physiological state of the cells.
-
Standardize Inoculum Preparation: Ensure that the inoculum for each fermentation is prepared consistently, using fresh colonies and a standardized pre-culture protocol. The growth phase and cell density of the inoculum can impact the subsequent production phase.[1]
-
Monitor and Control Fermentation Parameters: Tightly control key fermentation parameters such as pH, dissolved oxygen (DO), and temperature.[11][15] Fluctuations in these parameters can significantly alter cellular metabolism.
-
Precursor Supplementation Timing: If you are supplementing with precursors, the timing and concentration of their addition can be critical. Add precursors at a consistent cell density or time point in the fermentation process.
-
Frequently Asked Questions (FAQs)
Q1: What are the key genes in E. coli that I should target for overexpression to enhance CoQ8 production?
A1: Several genes in the native E. coli CoQ8 biosynthetic pathway are excellent targets for overexpression. These include:
-
ubiA: Encodes 4-hydroxybenzoate octaprenyltransferase, which catalyzes the condensation of the benzoquinone ring precursor with the isoprenoid side chain.[8]
-
dxs: Encodes 1-deoxy-D-xylulose-5-phosphate synthase, a rate-limiting enzyme in the MEP pathway for isoprenoid precursor synthesis. Co-expression of dxs and ubiA has been shown to increase CoQ8 content.[4][5]
-
ubiJ and ubiK: These genes encode accessory factors that are important for the stability and function of the CoQ biosynthesis enzyme complex.[6]
-
Genes for ring modification: Overexpression of genes encoding hydroxylases and methyltransferases, such as ubiF, ubiG, ubiH, and ubiI, can help overcome bottlenecks in the final steps of the pathway.[8][12]
Q2: Is it better to express these genes from a single polycistronic vector or multiple individual vectors?
A2: A polycistronic vector, where multiple genes are expressed from a single promoter, can be a more straightforward approach for co-expressing several enzymes in a pathway. This ensures a more balanced expression of the different components. However, optimizing the relative expression levels of each gene might be more challenging. Using multiple vectors with different origins of replication and antibiotic resistance markers allows for more modularity in testing different gene combinations and expression levels.
Q3: What are the most effective metabolic engineering strategies to redirect precursor flux towards CoQ8?
A3: A multi-pronged approach is often the most effective:
-
Block Competing Pathways: Deleting genes in the menaquinone pathway (e.g., menA, menF) and the enterobactin (B1671361) biosynthesis pathway (e.g., entC) can increase the availability of chorismate, a common precursor for the benzoquinone ring of CoQ8.[3][4]
-
Enhance Precursor Supply: Overexpress key enzymes in the shikimate pathway (for 4-HB) and the MEP pathway (for the isoprenoid tail).[5]
-
Precursor Feeding: Supplement the culture medium with 4-hydroxybenzoic acid (pHBA) and a readily metabolizable carbon source like pyruvate to directly feed into the respective pathways.[4][5]
Q4: How do I extract and quantify CoQ8 from my E. coli cell culture?
A4: A common method for CoQ8 extraction and quantification is as follows:
-
Cell Harvesting: Harvest the E. coli cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet and lyse the cells. This can be done using methods like sonication or chemical lysis.
-
Extraction: Extract the lipids, including CoQ8, from the lysed cells using a solvent mixture, typically hexane (B92381) and isopropanol (B130326) or ethanol.[16]
-
Quantification: Analyze the extract using High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, or by Liquid Chromatography-Mass Spectrometry (LC-MS) for greater sensitivity and specificity.[6]
Quantitative Data Summary
The following tables summarize the quantitative impact of various strategies on CoQ8 production in recombinant E. coli.
Table 1: Effect of Metabolic Engineering Strategies on CoQ8 Yield
| Strategy | Strain Background | % Increase in CoQ8 Content | Reference |
| Deletion of menA | Wild-type E. coli | 81% | [4][5] |
| Co-expression of dxs-ubiA | ΔmenA | 125% | [4][5] |
| Supplementation with Pyruvate and pHBA | ΔmenA | 59% | [4][5] |
| Combined dxs-ubiA co-expression and precursor supplementation | ΔmenA | 180% | [4][5] |
| Deletion of entC and menF (in glycerol medium) | Wild-type E. coli | 18% | [4][9] |
Table 2: Influence of Carbon Source on Specific CoQ8 Content
| Carbon Source | Strain | % Increase Compared to Glucose | Reference |
| Glycerol | Wild-type E. coli | 126% | [4][9] |
| Glycerol | ΔentC-ΔmenF | 53% | [4][9] |
Experimental Protocols
Protocol 1: Gene Deletion using λ Red Recombineering
This protocol outlines the general steps for deleting a target gene (e.g., menA) from the E. coli chromosome.
-
Primer Design: Design primers to amplify a resistance cassette (e.g., kanamycin (B1662678) resistance) flanked by homology regions (typically 40-50 bp) corresponding to the upstream and downstream sequences of the target gene.
-
PCR Amplification: Amplify the resistance cassette using the designed primers and a suitable template plasmid.
-
Preparation of Electrocompetent Cells: Grow the recipient E. coli strain carrying the λ Red recombinase expression plasmid (e.g., pKD46) at 30°C in SOB medium to an OD600 of 0.4-0.6. Induce the expression of the recombinase by adding L-arabinose.
-
Electroporation: Wash the induced cells with ice-cold sterile water and 10% glycerol to make them electrocompetent. Electroporate the purified PCR product into the competent cells.
-
Selection and Verification: Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic to select for successful recombinants. Verify the gene deletion by colony PCR using primers flanking the target gene locus.
Protocol 2: Overexpression of CoQ8 Biosynthesis Genes
This protocol describes the overexpression of target genes (e.g., dxs and ubiA) from an expression vector.
-
Vector Construction: Clone the open reading frames of the target genes into a suitable expression vector under the control of an inducible promoter (e.g., T7 or araBAD).
-
Transformation: Transform the expression vector into the desired E. coli production strain (e.g., a ΔmenA mutant).
-
Culture and Induction: Grow the recombinant strain in a suitable medium (e.g., LB or a defined fermentation medium) to a mid-log phase (OD600 ≈ 0.6-0.8). Induce protein expression by adding the appropriate inducer (e.g., IPTG for the T7 promoter or L-arabinose for the araBAD promoter).
-
Cultivation for Production: Continue the cultivation under optimized conditions (temperature, aeration, etc.) for a defined period (e.g., 24-48 hours) to allow for CoQ8 accumulation.
-
Analysis: Harvest the cells and analyze the CoQ8 content as described in the FAQ section.
Visualizations
Caption: Simplified CoQ8 biosynthetic pathway in E. coli.
Caption: Troubleshooting workflow for low CoQ8 yield.
References
- 1. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. "Coenzyme Q production by metabolic engineered Escherichia coli strains" by Irene Martinez, Nataly Maturana et al. [dc.engconfintl.org]
- 4. researchgate.net [researchgate.net]
- 5. Improving this compound production in Escherichia coli employing multiple strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. ijert.org [ijert.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Coenzyme Q supplementation or over-expression of the yeast Coq8 putative kinase stabilizes multi-subunit Coq polypeptide complexes in yeast coq null mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coenzyme Q supplementation or over-expression of the yeast Coq8 putative kinase stabilizes multi-subunit Coq polypeptide complexes in yeast coq null mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase-driven rewiring in Escherichia coli enhances coenzyme Q10 biosynthesis via temporal and energetic coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotechrep.ir [biotechrep.ir]
Strategies to prevent Coenzyme Q8 degradation by light and temperature
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Coenzyme Q8 (CoQ8) caused by light and temperature. The following information is primarily based on studies of Coenzyme Q10 (CoQ10), a structurally similar compound, and should be considered as a strong proxy for CoQ8.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low CoQ8 concentration in samples. | Degradation due to improper storage or handling. | Review storage conditions. Ensure samples are protected from light and stored at recommended low temperatures (-20°C or below). Minimize exposure to ambient light and temperature during experimental procedures. Use amber-colored vials or wrap containers in aluminum foil. |
| High variability in experimental results. | Inconsistent sample handling leading to variable degradation. | Standardize all sample handling procedures. Ensure consistent timing for all steps, from sample preparation to analysis. Prepare samples in a dimly lit environment. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Optimize HPLC method to separate and identify potential degradation products. Review sample preparation and storage to identify and mitigate the cause of degradation. |
| Precipitation in CoQ8 stock solution. | Low solubility at storage temperature. | Gently warm the solution to room temperature and vortex to redissolve before use. For long-term storage, consider using a solvent in which CoQ8 has higher solubility at low temperatures, if compatible with the experimental design. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is sensitive to light, temperature, and oxygen.[1][2] Exposure to these factors can lead to oxidation and reduction of the quinone head group and degradation of the isoprenoid side chain.
Q2: What is the ideal temperature for storing this compound solutions?
A2: For long-term storage, it is recommended to store this compound solutions at -20°C or in an ultra-freezer.[3] Samples should be stored in a secure location with limited access and controlled temperature monitoring.[3]
Q3: How can I protect my this compound samples from light-induced degradation?
A3: Always store CoQ8 solutions in amber-colored vials or wrap containers with aluminum foil to prevent light exposure.[4] Conduct experimental procedures in a dimly lit environment whenever possible.
Q4: Are there any chemical stabilizers I can add to my CoQ8 solutions?
A4: Yes, antioxidants can help stabilize CoQ8. A combination of ascorbic acid (Vitamin C) and EDTA has been shown to offer good protection against both light and thermal degradation for CoQ10.[4][5] Phenolic antioxidants like BHA and BHT may also be used, but their concentration should be optimized as higher concentrations can sometimes accelerate degradation.[5]
Q5: How does pH affect the stability of this compound?
A5: Coenzyme Q10 is known to be unstable in basic conditions.[1] It is advisable to maintain the pH of your CoQ8 solutions in the neutral to slightly acidic range, depending on the experimental requirements.
Q6: Can I repeatedly freeze and thaw my this compound stock solution?
A6: It is best to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is highly recommended to maintain the integrity of the compound.
Quantitative Data on Coenzyme Q Stability
The following tables summarize quantitative data on the stability of Coenzyme Q10, which can be used as a reference for CoQ8.
Table 1: Thermal Degradation of Coenzyme Q10
| Temperature (°C) | Incubation Time (min) | Approximate Degradation (%) |
| 45 | Not specified | Significant degradation observed |
| 55 | Not specified | Significant degradation observed |
| 80 | 30 | ~6% |
(Data extrapolated from studies on CoQ10 and CoQ0)[4][5][6]
Table 2: Protective Effect of Antioxidants on Coenzyme Q10 Stability
| Antioxidant | Concentration | Condition | Protective Effect |
| Ascorbic Acid + EDTA | 5% + 0.1% | Light (600 lx, 25°C) | Better protection than phenolic antioxidants |
| Ascorbic Acid + EDTA | 5% + 0.1% | Heat (55°C) | Better protection than phenolic antioxidants |
| BHA, BHT, Propyl Gallate | 0.1% - 0.3% | Not specified | Higher concentrations accelerated degradation |
(Data from a study on CoQ10)[4][5]
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving and Aliquoting: Upon receiving this compound, immediately store it at -20°C or below, protected from light. Before extensive use, create smaller, single-use aliquots from the main stock to avoid repeated freeze-thaw cycles.
-
Solubilization: Dissolve CoQ8 in a suitable solvent (e.g., ethanol, n-hexane) in a dimly lit environment. Use amber-colored glassware or tubes.
-
Storage of Solutions: Store stock solutions at -20°C or below in tightly sealed, light-protected containers.
-
Working Solutions: Prepare working solutions fresh for each experiment whenever possible. If temporary storage is necessary, keep them on ice and protected from light.
Protocol 2: Assessment of Thermal Stability of this compound
-
Sample Preparation: Prepare multiple identical aliquots of CoQ8 solution in a suitable solvent.
-
Incubation: Place the aliquots in temperature-controlled environments (e.g., water baths or incubators) at various temperatures (e.g., 25°C, 37°C, 45°C, 55°C).[4] Include a control group stored at -20°C.
-
Time Points: At predetermined time points (e.g., 0, 1, 3, 6, 12, 24 hours), remove one aliquot from each temperature condition.
-
Analysis: Immediately analyze the concentration of CoQ8 in each aliquot using a validated HPLC-UV method.[7][8]
-
Data Analysis: Plot the concentration of CoQ8 as a function of time for each temperature to determine the degradation kinetics.
Protocol 3: Assessment of Photostability of this compound
-
Sample Preparation: Prepare multiple identical aliquots of CoQ8 solution in clear glass vials. Prepare a control set in amber vials or wrapped in aluminum foil.
-
Light Exposure: Place the vials in a photostability chamber with a controlled light source (e.g., UV or visible light lamp).[9] Place the control set in the same chamber but protected from light.
-
Time Points: At various time intervals, remove one aliquot from both the exposed and control groups.
-
Analysis: Analyze the CoQ8 concentration using a validated HPLC-UV method.[7][8]
-
Data Analysis: Compare the degradation rates between the light-exposed and control samples to determine the photosensitivity of CoQ8.
Visualizations
Caption: Factors contributing to this compound degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products [mdpi.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. Stability and bioequivalence studies of two marketed formulations of coenzyme Q10 in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Coenzyme Q8 Solubility: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues with Coenzyme Q8 (CoQ8) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge?
This compound (CoQ8), also known as Ubiquinone-8, is a vital, lipid-soluble molecule essential for cellular energy production.[1] It is a key component of the electron transport chain in the inner mitochondrial membrane, where it functions as an electron carrier.[2][3] Its structure consists of a quinone head group and a long isoprenoid tail containing eight repeating units.[4] This long, hydrophobic tail makes CoQ8 extremely insoluble in water and aqueous buffers, posing a significant challenge for in vitro experiments and formulation development.[5][6]
Q2: What is the primary role of CoQ8 in cellular metabolism?
CoQ8 is a mobile electron carrier in the mitochondrial electron transport chain (ETC).[7][8] It accepts electrons from Complex I and Complex II and transfers them to Complex III.[2][9] This process is crucial for generating the proton gradient that drives ATP synthesis, the cell's primary energy currency.[3][7][8] Due to its critical role in bioenergetics, it is highly concentrated in organs with high energy demands like the heart and liver.[8]
Q3: What happens if I try to dissolve CoQ8 directly in an aqueous buffer?
Due to its highly lipophilic nature (LogP ~14.4), CoQ8 will not dissolve in aqueous buffers and will likely precipitate or float on the surface.[5] To work with CoQ8 in an experimental setting that requires an aqueous medium, it must be formulated with solubilizing agents.
Troubleshooting Guide for CoQ8 Solubility
Problem: My this compound is precipitating out of my buffer solution.
This is the most common issue encountered and is expected due to the molecule's inherent insolubility. Below are strategies to overcome this, ranging from simple co-solvents to more complex micellar systems.
Solution 1: Using Organic Co-Solvents
For creating concentrated stock solutions, organic solvents are necessary. These stock solutions can then be diluted into the final aqueous buffer, though precipitation may still occur at higher final concentrations.
-
Recommended Solvents: Ethanol, DMSO, and isopropanol (B130326) are commonly used.[5][10] CoQ8 is also readily soluble in chloroform (B151607) and benzene, though these are less common in biological assays.[6]
-
Important Consideration: Be mindful of the final concentration of the organic solvent in your experimental buffer, as it can affect protein function, cell viability, or assay performance. Always run a vehicle control with the same final solvent concentration.
Solution 2: Detergent-Based Solubilization
Detergents are amphipathic molecules that can encapsulate hydrophobic compounds like CoQ8 into micelles, rendering them soluble in aqueous solutions.[11][12] This is a standard method for working with membrane-associated proteins and lipids.[13]
-
Mechanism: Above a specific concentration, known as the Critical Micelle Concentration (CMC), detergent monomers self-assemble into micelles.[11][14] The hydrophobic tails of the detergent molecules form the core of the micelle, creating a microenvironment where CoQ8 can be sequestered, while the hydrophilic heads face the aqueous buffer.[12]
-
Choosing a Detergent: The choice of detergent is critical. Non-ionic or zwitterionic detergents are generally preferred as they are milder and less likely to denature proteins.
-
Key Parameter - Critical Micelle Concentration (CMC): You must use the detergent at a concentration well above its CMC to ensure micelle formation.[14] The CMC is a key property of each detergent.[16]
Quantitative Data: Solubilization of Coenzyme Q Analogs
While specific quantitative solubility data for CoQ8 is sparse, data from its well-studied analog, Coenzyme Q10, provides valuable insights into effective solubilization strategies.
| Solubilizing Agent/System | Achieved Concentration (Approx.) | Buffer/Solvent System | Reference |
| Co-Solvents & Surfactants | |||
| 4% Labrasol / 2% Cremophor EL | 562 µg/mL | Aqueous Solution | [17] |
| 5% Labrasol | 91 µg/mL | Aqueous Solution | [17] |
| 5% Cremophor EL | 7.8 µg/mL | Aqueous Solution | [17] |
| Isopropyl Alcohol | 38.8 mg/mL | Pure Solvent | [10] |
| Labrasol | 36.9 mg/mL | Pure Solvent | [10] |
| Polymer-Based Systems | |||
| Poloxamer 188 (P188) | 13.73 µg/mL | Water (at 37°C) | [18] |
| Stevioside (B1681144) (Co-amorphous) | ~145 µg/mL (63x increase) | Water (at 25°C) | [19] |
Experimental Protocols
Protocol: Solubilization of CoQ8 Using Detergent Micelles
This protocol provides a general workflow for solubilizing CoQ8 using a non-ionic detergent like Dodecyl Maltoside (DDM).
Materials:
-
This compound powder
-
Dodecyl Maltoside (DDM) or other suitable detergent
-
Chloroform
-
Desired aqueous buffer (e.g., Tris-HCl, PBS)
-
Glass vials
-
Nitrogen gas source
-
Sonicator (bath or probe)
-
Rotary evaporator or vacuum centrifuge
Methodology:
-
Prepare CoQ8 Film: a. Weigh the desired amount of CoQ8 powder and dissolve it in a minimal volume of chloroform in a glass vial. b. Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial to create a thin lipid film on the bottom and sides. c. Place the vial under a high vacuum for at least 1 hour to remove any residual solvent.
-
Prepare Detergent Solution: a. Prepare your desired aqueous buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). b. Add the chosen detergent (e.g., DDM) to the buffer at a concentration at least 2-3 times its Critical Micelle Concentration (CMC). Note: The CMC for DDM is ~0.15 mM.
-
Hydration and Solubilization: a. Add the detergent-containing buffer to the vial with the dry CoQ8 film. The volume should correspond to your target final concentration. b. Vortex the mixture vigorously for 5-10 minutes. c. To aid solubilization, sonicate the mixture. Use a bath sonicator for 15-30 minutes or a probe sonicator with short bursts on ice to avoid overheating. d. The solution should turn from a cloudy suspension to a clear or slightly opalescent solution, indicating that the CoQ8 has been incorporated into detergent micelles.
-
Clarification (Optional): a. Centrifuge the solution at high speed (e.g., >100,000 x g for 30 minutes) to pellet any unsolubilized material. b. Carefully collect the supernatant, which contains the solubilized CoQ8.
Visualizations
Caption: Troubleshooting workflow for CoQ8 solubility issues.
Caption: Role of Coenzyme Q pool in the electron transport chain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. homework.study.com [homework.study.com]
- 3. The Roles of Coenzyme Q in Disease: Direct and Indirect Involvement in Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquinone 8 | C49H74O4 | CID 5283546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Endogenous Metabolite | 2394-68-5 | Invivochem [invivochem.com]
- 6. Biotin,D-Biotin,Vitamin H |Biotin 2%|Coenzyme Q10|Coenzyme Q10 Water Soluble|Tilmicosin--Hangzhou Kexing Biochem Co.,Ltd. [kexing-biochem.com]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. Biochemistry, Electron Transport Chain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 12. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Screening of detergents for solubilization, purification and crystallization of membrane proteins: a case study on succinate:ubiquinone oxidoreductase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Critical Micelle Concentration - Kibron [kibron.com]
- 15. researchgate.net [researchgate.net]
- 16. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation and characterization of coenzyme Q10-Eudragit solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Enhanced solubility and bioavailability of coenzyme Q10 via co-amorphous system using stevioside - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing auto-oxidation of ubiquinol-8 during analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the auto-oxidation of ubiquinol-8 (B1264034) during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is ubiquinol-8 and why is its auto-oxidation a concern?
Ubiquinol-8 is the reduced, active antioxidant form of coenzyme Q8. It plays a crucial role in cellular energy production within the mitochondrial electron transport chain and protects cellular membranes and lipoproteins from oxidative damage.[1][2][3][4] Auto-oxidation is the spontaneous conversion of the reduced ubiquinol (B23937) form to its oxidized ubiquinone form in the presence of atmospheric oxygen.[5] This is a significant issue in research and analysis because the two forms have different biological activities.[5] The oxidation of ubiquinol can lead to experimental artifacts, inaccurate quantification, and misinterpretation of its physiological roles.[5][6]
Q2: What are the primary factors that promote the auto-oxidation of ubiquinol-8?
The main factors that contribute to the auto-oxidation of ubiquinol-8 include:
-
Presence of Oxygen: Atmospheric oxygen is the primary driver of auto-oxidation.[5]
-
Exposure to Light: Light, especially UV radiation, can accelerate the degradation of ubiquinol.[5][7][8]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[7][9]
-
pH: The stability of ubiquinol can be pH-dependent, with significant oxidation observed in simulated gastric and intestinal fluids.[10]
Q3: How can I minimize ubiquinol-8 auto-oxidation during sample collection and handling?
To minimize auto-oxidation during sample collection and handling, it is recommended to:
-
Work quickly and minimize the sample's exposure to air.[5]
-
Protect samples from direct light by using amber tubes or wrapping them in foil.[8][11]
-
Maintain a low temperature by keeping samples on ice or refrigerating them.[5][11]
-
For blood samples, gently invert tubes after collection and avoid shaking to minimize mechanical stress.[8][11]
Q4: What are the recommended storage conditions for ubiquinol-8 samples?
Proper storage is critical to maintaining the integrity of ubiquinol-8. The stability of ubiquinol-8 under different temperature conditions is summarized below. For long-term storage, deep-freezing is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of ubiquinol-8.
Issue 1: High variability in replicate measurements of ubiquinol-8.
-
Possible Cause: Inconsistent sample handling leading to variable levels of auto-oxidation between replicates.
-
Troubleshooting Steps:
-
Standardize the entire sample preparation workflow, from collection to analysis.
-
Ensure all samples are processed for the same duration and under identical light and temperature conditions.
-
Prepare fresh working solutions for each batch of experiments.[5]
-
Consider preparing samples in smaller batches to minimize the time each sample is exposed to ambient conditions before analysis.[6]
-
Issue 2: Lower than expected concentrations of ubiquinol-8.
-
Possible Cause: Significant auto-oxidation of ubiquinol-8 to ubiquinone-8 during sample preparation or storage.
-
Troubleshooting Steps:
-
Review your sample handling and storage protocols against the recommended guidelines (see FAQs).
-
Incorporate antioxidants into your extraction solvents.
-
Use deoxygenated solvents by purging with nitrogen or argon gas before use.[5]
-
If using liquid-liquid extraction with hexane (B92381), be aware that this can result in significant oxidation; consider alternative extraction methods like protein precipitation with 1-propanol.[6]
-
Issue 3: Presence of unexpected peaks in chromatograms.
-
Possible Cause: Degradation of ubiquinol-8 into various byproducts.
-
Troubleshooting Steps:
-
Analyze a freshly prepared ubiquinol-8 standard to confirm its retention time.
-
If possible, use a mass spectrometer (LC-MS/MS) to identify the unknown peaks, which could be oxidation products.[12]
-
Evaluate the purity of your ubiquinol-8 standard, as it may contain impurities.
-
Quantitative Data Summary
Table 1: Stability of Coenzyme Q10 in Serum/Plasma under Different Storage Conditions
| Storage Condition | Duration | Stability |
| Ambient (15-25°C) | Not specified | Not Acceptable |
| Refrigerated (2-8°C) | 14 days | Stable |
| Frozen (-20°C) | 6 weeks | Stable |
| Deep Frozen (-70°C) | 6 weeks | Stable |
Data sourced from Cleveland HeartLab, Inc. and Laboratory Alliance of Central New York, LLC.[8][11]
Experimental Protocols
Protocol 1: Preparation of Ubiquinol Standard from Ubiquinone
This protocol describes the chemical reduction of a ubiquinone standard to ubiquinol for use as a reference in analytical methods.
-
Dissolve the oxidized CoQ10 (ubiquinone) stock solution in hexane in a screw-cap glass tube.
-
Add methanol (B129727) and a reducing agent such as sodium borohydride (B1222165) (NaBH₄).
-
Cap the tube and shake vigorously for approximately 3 minutes.
-
Allow the reaction to proceed in the dark for 5 minutes to ensure complete reduction.
-
Add water containing EDTA to the mixture and shake for 1 minute.
-
Centrifuge the tube to separate the layers.
-
Carefully transfer the upper hexane layer containing the freshly prepared ubiquinol to a clean glass tube. This solution should be used immediately.[6]
Protocol 2: Sample Preparation for HPLC Analysis
This protocol outlines a general procedure for extracting Coenzyme Q10 from biological samples for HPLC analysis.
-
For serum samples: Collect blood in a gel-barrier tube and allow it to clot for 30 minutes. Centrifuge for 10 minutes.[8][11]
-
Extraction:
-
Solvent Preparation: Use deoxygenated solvents (e.g., purged with nitrogen or argon) for all steps.[5]
-
Filtration: Filter the final extract through a 0.45 µm GMF filter before injection into the HPLC system.[13]
-
Analysis: Keep the sample set in a cooled autosampler (e.g., 4°C) for at least 30 minutes to equilibrate before injection. To avoid significant oxidation in the extracts, it is advisable to prepare no more than 12 samples per run.[6]
Visualizations
References
- 1. Ubiquinol for cellular energy production and antioxidant defense [nutraingredients.com]
- 2. researchgate.net [researchgate.net]
- 3. ie.reviveactive.com [ie.reviveactive.com]
- 4. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. » Laboratory Alliance of Central New York, LLC [laboratoryalliance.com]
- 9. The Cocrystal of Ubiquinol: Improved Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Instability of the Lipid-Soluble Antioxidant Ubiquinol: Part 1—Lab Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coenzyme Q10 - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 12. Analytical Method Development for Coq10 Determination in Human Plasma Using HPLC-UV and HPLC/MS/MS | Bentham Science [eurekaselect.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Coenzyme Q8 Extraction Efficiency with Surfactants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the surfactant-assisted extraction of Coenzyme Q8 (CoQ8). The information presented is designed to address specific issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems that may arise during the extraction of this compound using surfactants, offering potential causes and solutions in a straightforward question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low CoQ8 Yield | Inefficient cell lysis. | Optimize surfactant concentration. Different cell types (e.g., bacterial) may require different surfactant concentrations for optimal membrane disruption. Consider testing a range of concentrations (e.g., 1%, 3%, 5%) of your chosen surfactant.[1][2][3][4] |
| Incorrect surfactant choice. | The type of surfactant (anionic, cationic, or non-ionic) can significantly impact extraction efficiency. For lipids like CoQ8, non-ionic surfactants such as Tween-20 or Triton X-100 are often effective.[1][2][3][4] If using an ionic surfactant like SDS, be aware that it can sometimes lead to lower reproducibility.[4] | |
| Suboptimal extraction temperature. | Temperature can affect membrane fluidity and solvent efficiency. A lower temperature (e.g., 4°C) has been shown to improve the efficiency and reproducibility of Coenzyme Q10 extraction, a closely related compound.[1][2][3][4] | |
| Inadequate mixing/agitation. | Ensure thorough mixing of the sample with the solvent and surfactant to maximize the interaction and extraction. Mechanical shaking for a sufficient duration (e.g., one minute) is recommended.[2] | |
| Poor Reproducibility | Inconsistent sample handling. | Ensure all samples are treated identically throughout the extraction process. This includes consistent volumes, temperatures, and incubation times. |
| Choice of extraction tubes. | The material of the extraction tubes can influence recovery. Polypropylene (B1209903) tubes have been shown to provide better efficiency and reproducibility for Coenzyme Q10 extraction compared to glass tubes.[1][2][3][4] | |
| Emulsion formation. | Surfactants can sometimes promote the formation of emulsions, which can interfere with phase separation and lead to inconsistent results. If emulsions form, try gentle swirling instead of vigorous shaking, or consider centrifugation to break the emulsion. | |
| Sample Contamination | Carryover from previous samples. | Thoroughly clean all equipment between samples. Use fresh pipette tips and extraction tubes for each sample. |
| Impure solvents or reagents. | Use high-purity, chromatography-grade solvents and fresh reagents to avoid introducing contaminants that may interfere with downstream analysis. | |
| Difficulty with Downstream Analysis (e.g., HPLC) | Surfactant interference. | Some surfactants can interfere with chromatographic analysis. Ensure that the surfactant is removed during the sample clean-up and evaporation steps. If interference persists, consider using a different surfactant or an alternative clean-up protocol. |
| CoQ8 degradation. | CoQ8 is sensitive to light and high temperatures. Protect samples from light and avoid excessive heat during evaporation steps.[2] |
Frequently Asked Questions (FAQs)
Q1: Why should I use a surfactant for this compound extraction?
A1: this compound is a lipophilic molecule located within cellular membranes. Surfactants aid in its extraction by disrupting the lipid bilayer of the cell membrane, which allows for the release of intracellular components like CoQ8. They also help to solubilize the hydrophobic CoQ8 molecules in the extraction solvent by forming micelles, thereby increasing the overall extraction efficiency.[1]
Q2: What type of surfactant is best for CoQ8 extraction?
A2: While the optimal surfactant may depend on the specific cell type and experimental conditions, non-ionic surfactants like Tween-20 and Triton X-100 have been shown to be effective in enhancing the extraction of the closely related Coenzyme Q10.[1][2][3][4] Anionic surfactants like SDS can also be used, but may sometimes result in lower reproducibility.[4]
Q3: What is the optimal concentration of surfactant to use?
A3: The optimal surfactant concentration should be determined empirically for your specific application. A good starting point is to test a range of concentrations, for example, 1%, 3%, and 5%. For Coenzyme Q10 extraction from human plasma, a 3% concentration of Tween-20 was found to be optimal.[1][2][3]
Q4: Can surfactants interfere with my downstream analysis?
A4: Yes, it is possible for surfactants to interfere with downstream applications such as High-Performance Liquid Chromatography (HPLC). It is crucial to ensure that the surfactant is effectively removed from the sample during the evaporation and reconstitution steps of your protocol. If you suspect surfactant interference, you may need to optimize your sample clean-up procedure or select a different surfactant.
Q5: How does temperature affect surfactant-assisted extraction?
A5: Temperature can influence the fluidity of the cell membrane and the efficiency of the extraction solvent. Studies on Coenzyme Q10 have shown that performing the extraction at a lower temperature, such as 4°C, can improve both the efficiency and reproducibility of the extraction process.[1][2][3][4]
Data Presentation
The following table summarizes quantitative data from a study on the surfactant-assisted extraction of Coenzyme Q10, which can serve as a valuable reference for optimizing CoQ8 extraction.
Table 1: Effect of Different Surfactants on Coenzyme Q10 Extraction Efficiency
| Surfactant (at 3%) | Extraction Method | Temperature | Improvement in Efficiency | Coefficient of Variation (CV) |
| Tween-20 | Methanol:Hexane (B92381) | 4°C | 51.2% | 4.3% |
| Triton X-100 | Methanol:Hexane | 4°C | Data not specified, but showed better recovery than SDS | Not specified |
| SDS | Methanol:Hexane | 4°C | Lower efficiency and reproducibility | Not specified |
| Tween-20 | 1-Propanol | 4°C | Lower efficiency than Methanol:Hexane | Not specified |
Data adapted from a study on Coenzyme Q10 extraction by Ferreiro-Barros et al. (2012).[1][2][3][4]
Experimental Protocols
The following is a detailed methodology for the surfactant-assisted extraction of Coenzyme Q, adapted from a protocol optimized for Coenzyme Q10 that is applicable to CoQ8 extraction from biological samples.
Protocol: Surfactant-Assisted Coenzyme Q Extraction with Methanol:Hexane
Materials:
-
Biological sample (e.g., bacterial cell pellet, plasma)
-
Surfactant solution (e.g., 3% Tween-20 in water)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Polypropylene microcentrifuge tubes
-
Mechanical shaker/vortexer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To a polypropylene tube, add 700 µL of the sample.
-
Add 100 µL of the 3% Tween-20 solution.
-
Add 1400 µL of methanol.
-
Add 1500 µL of hexane.
-
Vortex or mechanically shake the tube for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 1750 x g for 10 minutes at 10°C.
-
Carefully transfer the supernatant (the upper hexane layer) to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. Avoid heating the sample.
-
Reconstitute the dried extract in an appropriate solvent for your downstream analysis (e.g., mobile phase for HPLC).
Mandatory Visualization
The following diagrams illustrate the logical workflow of the surfactant-assisted this compound extraction process and the mechanism of surfactant action.
References
- 1. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02072G [pubs.rsc.org]
- 2. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Calibrating Coenzyme Q8 measurements with internal standards
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals calibrating Coenzyme Q8 (CoQ8) and other coenzyme Q variant measurements using internal standards.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard (IS) for Coenzyme Q analysis?
A1: The most suitable internal standard is a stable isotope-labeled version of the analyte, such as deuterated CoQ10 (d6-CoQ10) or 13C-labeled CoQ10.[1][2][3] These standards co-elute with the target analyte and exhibit nearly identical chemical and physical properties during sample extraction, chromatography, and ionization, which allows them to effectively compensate for matrix effects and variations in instrument response.[3][4]
Q2: Can I use other Coenzyme Q variants as internal standards?
A2: Yes, other CoQ variants that are not naturally present in the sample can be used. For instance, CoQ9 is frequently used as an internal standard for CoQ10 analysis in human samples; however, it's not ideal because CoQ9 is also found endogenously in humans.[1][5] For studies involving non-human samples like yeast, other variants such as CoQ4 have been successfully employed as an internal standard.[6]
Q3: Which analytical platform is better for CoQ analysis: HPLC-UV/ECD or LC-MS/MS?
A3: Both high-performance liquid chromatography (HPLC) with ultraviolet (UV) or electrochemical detection (ED) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for CoQ quantification.[2][7] LC-MS/MS is generally preferred for its higher sensitivity and specificity, allowing for lower detection limits and more accurate quantification, especially in complex biological matrices.[1][2][8][9] HPLC-ECD is also highly sensitive and a robust alternative.[7]
Q4: How can I prevent the oxidation of the reduced form of CoQ (ubiquinol) during sample preparation?
A4: The reduced form of CoQ, ubiquinol (B23937), is highly susceptible to oxidation.[10] To maintain the native redox state, it is crucial to handle samples quickly at low temperatures.[5] Snap-freezing samples immediately after collection and adding antioxidants like butylated hydroxytoluene (BHT) during the extraction process are recommended practices.[2] A single-step protein precipitation with a lipophilic, water-soluble alcohol like 1-propanol (B7761284) can also facilitate rapid extraction and minimize oxidation.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase composition.- Column degradation or contamination. | - Optimize the mobile phase; for reverse-phase chromatography, methanol (B129727) with an ammonium (B1175870) formate (B1220265) buffer is commonly used.[10]- Use a guard column and ensure proper sample cleanup before injection. A C18 or C4 column is often suitable.[1] |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal ionization in the mass spectrometer.- Inefficient extraction from the sample matrix.- Low analyte concentration. | - For LC-MS/MS, operate the source in positive ion electrospray mode and optimize parameters like drying gas temperature and flow rate.[10]- Ensure complete protein precipitation and efficient liquid-liquid extraction; hexane (B92381) is commonly used to recover the lipid-soluble CoQ.[11]- Consider a sample concentration step or using a more sensitive instrument. |
| High Variability Between Replicates | - Inconsistent sample preparation.- Instability of the analyte or internal standard.- Matrix effects. | - Standardize the extraction procedure and ensure the internal standard is added to all samples and standards at the very beginning.- Keep samples and extracts at low temperatures (e.g., 4°C in the autosampler) and analyze them promptly.[10]- Use a stable isotope-labeled internal standard to compensate for matrix-induced signal suppression or enhancement.[3] |
| Internal Standard Signal is Absent or Very Low | - Degradation of the IS stock solution.- Error in adding the IS to the sample. | - Prepare fresh internal standard working solutions regularly and store stock solutions at -80°C.- Double-check pipetting and ensure the IS is added to every sample, calibrator, and quality control sample. |
| CoQ Redox Ratio (Ubiquinol/Ubiquinone) is Inconsistent | - Ex vivo oxidation of ubiquinol during sample handling and processing. | - Minimize the time between sample collection and extraction. Work on ice and pre-chill all solvents and tubes.- Add an antioxidant to the extraction solvent.[2]- Process samples rapidly to prevent artificial oxidation.[5][10] |
Experimental Protocols
Protocol 1: CoQ10 Quantification in Human Plasma by LC-MS/MS
This protocol is adapted from methods described for the analysis of CoQ10 in biological fluids.[1][10][11]
1. Materials and Reagents:
-
Human plasma (collected in EDTA tubes)
-
Coenzyme Q10 and d6-Coenzyme Q10 (internal standard)
-
1-Propanol
-
n-Hexane
-
Methanol (LC-MS grade)
-
Ammonium formate
-
C18 reverse-phase HPLC column (e.g., 30 mm x 2.1 mm, 3.5 µm)
2. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of d6-CoQ10 internal standard solution (in ethanol). Vortex briefly.
-
Add 400 µL of cold 1-propanol to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of n-hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Mobile Phase: Methanol with 5 mM ammonium formate.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive ion electrospray (ESI+).
-
MRM Transitions (example):
-
CoQ10: 880.9 > 197.2
-
d6-CoQ10: 887.0 > 203.1[8]
-
4. Calibration Curve:
-
Prepare a series of calibration standards by spiking known concentrations of CoQ10 into a surrogate matrix (e.g., stripped plasma or solvent).
-
Add a constant amount of d6-CoQ10 internal standard to each calibrator.
-
Process the calibrators using the same procedure as the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (CoQ10/d6-CoQ10) against the CoQ10 concentration.
Quantitative Data Summary
The following tables summarize typical validation parameters for CoQ10 quantification methods. These values can serve as a benchmark for researchers developing and validating their own assays.
Table 1: Performance Characteristics of LC-MS/MS Methods for CoQ10 Quantification
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 0 - 200 nM | CSF, Fibroblasts, Muscle | [1] |
| Lower Limit of Detection (LOD) | 2 nM | CSF, Fibroblasts, Muscle | [1] |
| Lower Limit of Quantitation (LLOQ) | 5 µg/L (Ubiquinol-10)10 µg/L (Ubiquinone-10) | Human Plasma | [10] |
| Intra-assay Precision (CV) | 3.4% - 3.6% | CSF, Fibroblasts, Muscle | [1] |
| Inter-assay Precision (CV) | 3.6% - 4.3% | CSF, Fibroblasts, Muscle | [1] |
| Recovery Rate | 93.1% | General | [2] |
Table 2: Reference Ranges for CoQ10 in Various Human Tissues
| Biological Sample | Reference Range | Reference |
| Cerebrospinal Fluid (CSF) | 5.7 - 8.7 nM | [1] |
| Fibroblasts | 57.0 - 121.6 pmol/mg | [1] |
| Muscle | 187.3 - 430.1 pmol/mg | [1] |
| Plasma/Serum | 0.5 - 1.7 µmol/L | [5] |
Visualizations
Caption: Workflow for CoQ8 quantification using an internal standard.
Caption: Logic of internal standard calibration for CoQ8 measurement.
References
- 1. Coenzyme Q10 quantification in muscle, fibroblasts and cerebrospinal fluid by liquid chromatography/tandem mass spectrometry using a novel deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coenzyme Q10 Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Coenzyme Q10: Is There a Clinical Role and a Case for Measurement? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coenzyme Q supplementation or over-expression of the yeast Coq8 putative kinase stabilizes multi-subunit Coq polypeptide complexes in yeast coq null mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive mass spectrometric assay for mitochondrial CoQ pool redox state in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of Ubiquinone (Coenzyme Q₁₀) in Serum/Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (ESI-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS/MS analysis of Coenzyme Q8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Coenzyme Q8 (CoQ8).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of CoQ8 in the mass spectrometer's ion source. This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1][2][3] Given that CoQ8 is a lipophilic molecule, it often co-extracts with other lipids, which are a common source of matrix effects.[4] Inaccurate quantification, poor reproducibility, and reduced sensitivity are all potential consequences of unaddressed matrix effects.
Q2: How can I determine if my CoQ8 analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed using several methods. The most common is the post-extraction spike method.[5] This involves comparing the signal response of CoQ8 spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process but does not contain the analyte) to the response of CoQ8 in a neat solvent. A significant difference between these two responses indicates the presence of matrix effects. A matrix factor (MF) can be calculated, where an MF of less than 1 suggests ion suppression, and an MF greater than 1 indicates ion enhancement.[5]
Q3: What is a stable isotope-labeled (SIL) internal standard, and why is it recommended for CoQ8 analysis?
A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, CoQ8) where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C instead of ¹²C, or deuterium (B1214612) instead of hydrogen).[2] SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte.[6] They co-elute with the analyte and experience the same matrix effects, thus providing a reliable way to correct for signal variations.[6] Using a SIL internal standard can significantly improve the accuracy and precision of CoQ8 quantification.[2] While a specific SIL for CoQ8 may be difficult to source, structurally similar analogs like CoQ9 or deuterated versions of other coenzymes can sometimes be used.[7]
Q4: What are the most common sample preparation techniques to reduce matrix effects for CoQ8?
A4: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting CoQ8. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like 1-propanol (B7761284) or acetonitrile (B52724) is added to the sample to precipitate proteins.[7][8]
-
Liquid-Liquid Extraction (LLE): This technique separates CoQ8 from the matrix based on its solubility in two immiscible liquids, such as hexane (B92381) and ethanol.[9]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away.[10][11] This method is often considered the most effective at reducing matrix effects.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload2. Inappropriate Mobile Phase pH3. Column Contamination | 1. Dilute the sample or inject a smaller volume.2. Adjust the mobile phase pH to ensure CoQ8 is in a single ionic state.3. Use a guard column and/or implement a more rigorous sample cleanup. |
| High Signal Variability Between Injections | 1. Inconsistent Sample Preparation2. Matrix Effects3. Autosampler Issues | 1. Ensure consistent and precise execution of the sample preparation protocol.2. Implement a more effective sample cleanup method (e.g., switch from PPT to SPE).3. Use a stable isotope-labeled internal standard.4. Check the autosampler for leaks or bubbles. |
| Low Signal Intensity or Complete Signal Loss | 1. Significant Ion Suppression2. Poor Extraction Recovery3. Analyte Degradation | 1. Optimize the chromatographic separation to separate CoQ8 from co-eluting interferences.2. Evaluate and optimize the sample preparation method for better recovery (see Data Presentation section).3. CoQ8, particularly its reduced form, can be unstable. Work quickly, keep samples cold, and consider adding an antioxidant like butylated hydroxytoluene (BHT) during sample preparation.[9] |
| Unexpected Peaks in the Chromatogram | 1. Contamination from Sample Collection Tubes or Solvents2. Carryover from Previous Injections3. Presence of Isobaric Interferences | 1. Run blank injections of your solvents and analyze extracts from empty collection tubes.2. Implement a robust needle wash protocol in your LC method.3. Optimize MS/MS parameters (e.g., select more specific transitions) to differentiate CoQ8 from interfering compounds. |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for CoQ8 Analysis
| Method | Typical Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 95 | 60 - 80 | Fast and simple | Prone to significant matrix effects due to co-precipitation of interfering compounds.[8][10] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 75 - 90 | Good for removing highly polar interferences | Can be labor-intensive and may have lower recovery than other methods.[12] |
| Solid-Phase Extraction (SPE) | 90 - 105 | 90 - 110 | Provides the cleanest extracts, leading to minimal matrix effects.[10] | More time-consuming and costly compared to PPT and LLE.[8] |
Note: The values presented are typical ranges and may vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma or serum, add 300 µL of cold 1-propanol containing the internal standard.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 15 seconds and inject into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the internal standard and CoQ8 into the mobile phase.
-
Set B (Post-Spiked Sample): Extract a blank matrix sample using your established protocol. Spike the internal standard and CoQ8 into the final extract.
-
Set C (Pre-Spiked Sample): Spike the internal standard and CoQ8 into a blank matrix sample before extraction.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. mdpi.com [mdpi.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. article.imrpress.com [article.imrpress.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Highly Sensitive and Selective Determination of Redox States of Coenzymes Q9 and Q10 in Mice Tissues: Application of Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bme.psu.edu [bme.psu.edu]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
Optimizing fermentation conditions for maximal Coenzyme Q8 production
Welcome to the technical support center for optimizing Coenzyme Q8 (CoQ8) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the fermentation process. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in maximizing your CoQ8 yield.
Frequently Asked Questions (FAQs)
Q1. What are the key precursors for this compound biosynthesis?
A1. The biosynthesis of this compound involves two primary precursors: a benzoquinone ring derived from 4-hydroxybenzoic acid (4-HB) and a polyisoprenoid tail.[1][2] In Escherichia coli, the octaprenyl tail is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) subunits.[3]
Q2. Which microorganisms are commonly used for CoQ8 production?
A2. Escherichia coli is a commonly used microorganism for CoQ8 production due to its well-understood genetics and fast growth.[4] Other microorganisms, such as Agrobacterium tumefaciens and various yeasts, are also utilized for the production of related coenzymes like CoQ10 and can be engineered for CoQ8 production.[4][5]
Q3. What are the main strategies to enhance CoQ8 production in E. coli?
A3. Key strategies include:
-
Metabolic Engineering: This involves blocking competing metabolic pathways, such as the menaquinone (Vitamin K2) biosynthesis pathway, by deleting genes like menA.[6] This can significantly increase the pool of precursors available for CoQ8 synthesis.[6]
-
Overexpression of Rate-Limiting Enzymes: Co-expression of genes like dxs (encoding 1-deoxy-D-xylulose-5-phosphate synthase) and ubiA (encoding 4-hydroxybenzoate (B8730719) octaprenyltransferase) can enhance the biosynthetic pathway.[6]
-
Precursor Supplementation: Adding precursors like pyruvate (B1213749) (PYR) and p-hydroxybenzoic acid (pHBA) to the fermentation medium can boost CoQ8 content.[6]
-
Optimization of Fermentation Conditions: Fine-tuning parameters such as temperature, pH, dissolved oxygen, and agitation speed is crucial for maximizing yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Biomass | Suboptimal growth medium. | - For E. coli, Luria-Bertani (LB) medium has been shown to be superior to M9 medium for CoQ10 production.[7] - Ensure all essential nutrients, including carbon and nitrogen sources, are not limiting. |
| Inappropriate fermentation conditions. | - Optimize temperature (e.g., 37°C for some recombinant E. coli strains).[7] - Adjust pH to maintain an optimal range (e.g., 7.0 ± 0.05).[8] - Ensure adequate aeration and agitation (e.g., higher agitation rates like 900 rpm have been shown to improve specific CoQ10 content).[7] | |
| Low Specific CoQ8 Content | Precursor limitation. | - Supplement the medium with precursors such as p-hydroxybenzoic acid (pHBA) and pyruvate.[6] - Be cautious with pHBA concentration, as high levels can inhibit growth.[7] |
| Competing metabolic pathways are active. | - Consider using a mutant strain with a blocked menaquinone synthesis pathway (e.g., a menA deletion mutant).[6] An 81% increase in CoQ8 content was observed in an E. coli ΔmenA strain.[6] | |
| Suboptimal expression of biosynthetic genes. | - Co-express rate-limiting genes such as dxs and ubiA.[6] | |
| Inconsistent Batch-to-Batch Yields | Variability in inoculum preparation. | - Standardize the age and density of the seed culture. |
| Fluctuations in fermentation parameters. | - Implement strict online monitoring and control of pH, dissolved oxygen, and temperature. | |
| Inconsistent addition of precursors or inducers. | - Develop a standardized feeding strategy for precursors and inducers based on the growth phase. | |
| Difficulty in CoQ8 Extraction and Quantification | Inefficient cell lysis. | - Employ robust cell disruption methods such as sonication or high-pressure homogenization. |
| CoQ8 degradation. | - Protect samples from light and heat during extraction and analysis. | |
| Inaccurate quantification. | - Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.[9][10] |
Data Presentation
Table 1: Impact of Metabolic Engineering Strategies on CoQ8 Production in E. coli
| Strain/Condition | Strategy | Increase in CoQ8 Content (%) | Reference |
| E. coli (ΔmenA) | Blocked menaquinone pathway | 81 | [6] |
| E. coli (ΔmenA) | Co-expression of dxs-ubiA | 125 | [6] |
| E. coli (ΔmenA) | Supplementation with PYR and pHBA | 59 | [6] |
| E. coli (ΔmenA) | Co-expression of dxs-ubiA + Supplementation with PYR and pHBA | 180 | [6] |
Table 2: Optimized Fermentation Parameters for Coenzyme Q Production
| Microorganism | Parameter | Optimal Value | Reference |
| Paracoccus denitrificans | Temperature | 32°C | [8] |
| Dissolved Oxygen (DO) | 30% air saturation | [8] | |
| pH | 7.0 ± 0.05 | [8] | |
| Geotrichum candidum | Dissolved Oxygen (DO) | 35-40% | [11] |
| Sugar Concentration | 2 g/L | [11] | |
| Cryptococcus luteolus | Initial pH | 6.5 | [12] |
Experimental Protocols
Protocol 1: Fermentation of Engineered E. coli for CoQ8 Production
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotics.
-
Incubate at 37°C with shaking at 200 rpm overnight.
-
-
Fermentation:
-
Transfer the overnight culture to a fermenter containing LB medium at a 1:100 dilution.
-
Control the fermentation parameters: temperature at 37°C, pH at 7.0 (controlled with NH4OH), and dissolved oxygen above 30% saturation (by adjusting agitation and aeration rates).
-
If applicable, induce gene expression at the mid-exponential phase (OD600 ≈ 0.6-0.8) with the appropriate inducer (e.g., IPTG).
-
If supplementing, add filter-sterilized p-hydroxybenzoic acid and sodium pyruvate to the desired final concentrations.
-
-
Harvesting:
-
Harvest the cells by centrifugation at the late stationary phase.
-
Wash the cell pellet with distilled water and store at -80°C until extraction.
-
Protocol 2: Extraction and Quantification of CoQ8
-
Extraction:
-
Resuspend the cell pellet in a known volume of phosphate-buffered saline (PBS).
-
Lyse the cells using sonication on ice.
-
Add a mixture of methanol (B129727) and petroleum ether (or hexane) to the lysate and vortex vigorously.
-
Centrifuge to separate the phases.
-
Collect the upper organic phase containing CoQ8.
-
Repeat the extraction from the aqueous phase.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
-
Quantification by HPLC:
-
Reconstitute the dried extract in a known volume of ethanol (B145695) or mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase typically consisting of a mixture of methanol and ethanol.[10]
-
Detect CoQ8 using a UV detector at 275 nm.[10]
-
Quantify the CoQ8 concentration by comparing the peak area to a standard curve prepared with pure CoQ8.
-
Visualizations
References
- 1. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The production of coenzyme Q10 in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of coenzyme Q10 production: mutagenesis induced by high hydrostatic pressure treatment and optimization of fermentation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving this compound production in Escherichia coli employing multiple strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijert.org [ijert.org]
- 9. article.imrpress.com [article.imrpress.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Optimization of Tank Fermentation Conditions for Coenzyme Q10 Production by White Geotrichum candidum [spkx.net.cn]
- 12. Optimum conditions of coenzyme Q10 production by fermentation process for Cryptococcus luteolus [xuebao.dlou.edu.cn]
Refinement of protocols for isolating Coenzyme Q8 biosynthetic enzymes
Welcome to the Technical Support Center for the Refinement of Protocols for Isolating Coenzyme Q8 (CoQ8) Biosynthetic Enzymes. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organisms produce it? A1: this compound (CoQ8), also known as Ubiquinone-8, is a vital lipid-soluble antioxidant and a key component of the electron transport chain in prokaryotes.[1][2] It is primarily synthesized by bacteria, such as Escherichia coli, where its biosynthetic pathway is extensively studied.[1][3]
Q2: What are the key enzymes in the E. coli CoQ8 biosynthetic pathway? A2: The biosynthesis of CoQ8 from the precursor 4-hydroxybenzoate (B8730719) (4-HB) involves a series of enzymes, often referred to as "Ubi" proteins. Key enzymes include UbiA (4-hydroxybenzoate octaprenyltransferase), UbiD/UbiX (decarboxylase), UbiI, UbiH, UbiF (hydroxylases), UbiG, UbiE (methyltransferases), and UbiB, UbiJ, and UbiK, which are thought to be accessory proteins or part of a larger biosynthetic complex.[1][3][4]
Q3: Why is isolating these enzymes challenging? A3: Many CoQ8 biosynthetic enzymes are membrane-associated, which presents significant challenges for expression, solubilization, and purification.[5][6] These proteins often have low natural abundance, tend to aggregate when removed from their native lipid environment, and require detergents for extraction, which can interfere with their stability and activity.[5][6]
Q4: What is the "CoQ synthome"? A4: In eukaryotes and likely in prokaryotes, the CoQ biosynthetic enzymes are believed to assemble into a large, multi-protein complex called the "CoQ synthome" or "Complex Q".[4][7][8] This complex is thought to enhance the efficiency of the pathway by channeling hydrophobic intermediates between enzymes.[4] The UbiJ and UbiK proteins in E. coli are thought to be involved in the stability and organization of this complex at the membrane.[1]
CoQ8 Biosynthetic Pathway
The diagram below illustrates the aerobic biosynthetic pathway of this compound in Escherichia coli, starting from the precursor 4-hydroxybenzoic acid (4-HB).
Caption: Aerobic CoQ8 biosynthetic pathway in E. coli.
Troubleshooting Guide
This section addresses specific issues you may encounter during the isolation and purification of CoQ8 biosynthetic enzymes.
| Problem / Question | Possible Causes | Suggested Solutions |
| Low or No Protein Expression | 1. Rare codons in the expressed gene are limiting translation in the E. coli host.[9] 2. High toxicity of the expressed protein to the host cells. 3. Inefficient promoter or inducer concentration.[9] | 1. Synthesize a codon-optimized gene for E. coli expression.[10] 2. Lower the induction temperature (e.g., 16-25°C) and use a lower concentration of the inducer (e.g., IPTG) to reduce the rate of protein synthesis.[9] 3. Switch to a different expression vector with a tightly regulated or weaker promoter. 4. Use a different E. coli expression strain (e.g., Rosetta™ strains that supply tRNAs for rare codons). |
| Protein is Insoluble (Inclusion Bodies) | 1. High expression levels and rate of synthesis lead to protein aggregation before proper folding can occur.[9] 2. The protein is a membrane protein that is not properly inserted into the E. coli membrane. 3. The lysis buffer is not optimal for maintaining solubility. | 1. Lower the expression temperature (16-20°C) and inducer concentration to slow down synthesis and facilitate correct folding.[9][11] 2. Co-express molecular chaperones to assist in folding.[10] 3. Use solubility-enhancing fusion tags (e.g., MBP, GST) that can be cleaved off after purification.[9] 4. For membrane proteins, attempt to isolate them directly from the membrane fraction rather than from inclusion bodies. 5. If purification from inclusion bodies is necessary, use a denaturant (e.g., urea, guanidine-HCl) to solubilize, followed by a refolding protocol. |
| Enzyme Has Low or No Activity | 1. Harsh purification conditions (e.g., wrong pH, high salt, presence of denaturing detergents) have caused irreversible denaturation.[6][12] 2. Absence of essential cofactors (e.g., FAD, SAM, metal ions). 3. The enzyme was degraded by proteases during lysis and purification. 4. Improper folding after purification. | 1. Ensure all buffers are at the optimal pH and ionic strength for your protein.[9] 2. Add protease inhibitor cocktails to the lysis buffer.[13] 3. Supplement buffers with known cofactors and stabilizing agents (e.g., glycerol (B35011), DTT).[6] 4. For membrane enzymes, ensure the chosen detergent maintains the protein's native conformation.[6] Screen a variety of detergents. |
| Difficulty Solubilizing a Membrane-Bound Enzyme | 1. The detergent used is not effective at extracting the protein from the lipid bilayer.[5] 2. The detergent concentration is too low (below its Critical Micelle Concentration, CMC) or too high (can lead to denaturation).[12] | 1. Screen a panel of detergents (non-ionic like DDM, Triton X-100; zwitterionic like LDAO, CHAPS) to find one that effectively solubilizes the target protein while preserving its activity.[6] 2. Optimize the detergent concentration. It must be above its CMC to form micelles that solubilize the protein.[12] 3. Maintain the detergent in all subsequent purification buffers to prevent aggregation. |
| Low Yield After Purification | 1. Protein loss due to non-specific binding to chromatography resins or filters.[14] 2. Inefficient elution from the affinity column. 3. Protein precipitation during buffer exchange or concentration steps. | 1. For affinity chromatography, ensure the elution buffer conditions (e.g., imidazole (B134444) concentration for His-tags) are optimized.[15] 2. Add a low concentration of non-ionic detergent or glycerol to buffers to prevent aggregation and non-specific binding. 3. Perform concentration steps slowly and at 4°C. Test different concentration cut-offs. |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during enzyme isolation.
Caption: A logical workflow for troubleshooting protein expression and purification.
Quantitative Data Summary
Metabolic engineering strategies in E. coli can significantly enhance the production of CoQ8. The following table summarizes the impact of different approaches on CoQ8 content.
| E. coli Strain / Condition | Modification / Supplement | Increase in CoQ8 Content (%) | Reference |
| Wild Type | Deletion of menA gene (blocking menaquinone pathway) | 81% | [16][17] |
| ΔmenA | Co-expression of dxs and ubiA genes | 125% | [16][17] |
| ΔmenA | Supplementation with pyruvate (B1213749) (PYR) and p-hydroxybenzoic acid (pHBA) | 59% | [16][17] |
| ΔmenA | Co-expression of dxs-ubiA + supplementation with PYR and pHBA | 180% | [16][17] |
| Overall | Combined strategies vs. Wild Type | ~406% | [16][17] |
Experimental Protocols
Below is a generalized, refined protocol for the expression and purification of a His-tagged CoQ8 biosynthetic enzyme from E. coli.
Recombinant Protein Expression
-
Transformation: Transform a suitable E. coli expression host (e.g., BL21(DE3)) with the expression vector containing the gene of interest. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.[18]
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking (220 rpm).
-
Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.1-0.5 mM to induce protein expression.[13]
-
Harvesting: Continue to incubate for 16-20 hours at 18°C with shaking. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[18] Discard the supernatant. The cell pellet can be stored at -80°C.
Cell Lysis and Solubilization
-
Resuspension: Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT). Add a protease inhibitor cocktail.
-
Lysis: Lyse the cells on ice using a sonicator (e.g., 5 minutes total "on" time with cycles of 30 seconds on, 30 seconds off).[18][19]
-
(For Membrane Proteins) Solubilization: Add a detergent (e.g., 1% DDM or Triton X-100) to the lysate. Incubate with gentle rotation for 1-2 hours at 4°C to solubilize membrane proteins.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30-45 minutes at 4°C to pellet cell debris and insoluble proteins.[18][19] Carefully collect the supernatant (clarified lysate).
Affinity Purification (His-Tag)
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer (containing the same concentration of detergent if used).
-
Binding: Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole , 10% glycerol, and detergent if applicable) to remove non-specifically bound proteins.[15]
-
Elution: Elute the target protein with 3-5 column volumes of Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole , 10% glycerol, and detergent if applicable).[13][15] Collect fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.
Buffer Exchange and Storage
-
Buffer Exchange: Pool the fractions containing the pure protein. Remove the high concentration of imidazole via dialysis or a desalting column, exchanging the protein into a suitable Storage Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).[13]
-
Concentration: If necessary, concentrate the protein using a centrifugal filter device with an appropriate molecular weight cut-off.
-
Storage: Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C. Enzyme stability can vary, so it is crucial to test activity after thawing.[20][21][22]
General Enzyme Isolation Workflow
Caption: A standard workflow for isolating a recombinant enzyme from E. coli.
References
- 1. researchgate.net [researchgate.net]
- 2. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. betalifesci.com [betalifesci.com]
- 6. scispace.com [scispace.com]
- 7. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 10. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 11. aragenbio.com [aragenbio.com]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improving this compound production in Escherichia coli employing multiple strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Expression, Isolation, and Purification of Soluble and Insoluble Biotinylated Proteins for Nerve Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with low abundance of Coenzyme Q8 in certain bacterial species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bacterial species that exhibit low abundance of Coenzyme Q8 (CoQ8).
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is this compound and what is its function in bacteria?
-
Which bacterial species are known to have low or no this compound?
-
What are the common causes of low CoQ8 levels in bacteria?
-
What are the observable phenotypes of low CoQ8 levels?
-
-
Troubleshooting Guide
-
Issue 1: Unexpectedly low CoQ8 levels in a wild-type bacterium.
-
Issue 2: Failure of a genetically engineered strain to overproduce CoQ8.
-
Issue 3: Poor growth or viability of a bacterial culture suspected to have low CoQ8.
-
-
Experimental Protocols
-
Protocol 1: Extraction of this compound from Bacterial Cells.
-
Protocol 2: Quantification of this compound by HPLC-UV.
-
Protocol 3: Metabolic Engineering Strategy to Enhance CoQ8 Production in E. coli.
-
-
Signaling Pathways and Workflows
-
This compound Biosynthesis Pathway in E. coli.
-
Troubleshooting Workflow for Low CoQ8 Levels.
-
Experimental Workflow for CoQ8 Quantification.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in bacteria?
A: this compound (CoQ8), also known as ubiquinone-8, is a lipid-soluble molecule that plays a crucial role in cellular respiration.[1][2] Its primary function is to act as an electron carrier in the electron transport chain, transferring electrons from complexes I and II to complex III.[2] This process is essential for generating a proton gradient across the cell membrane, which drives ATP synthesis. CoQ8 also functions as a potent antioxidant, protecting cellular components from damage by reactive oxygen species (ROS).[1]
Q2: Which bacterial species are known to have low or no this compound?
A: The presence and type of coenzyme Q can vary among bacterial species. While many bacteria, like Escherichia coli, predominantly synthesize CoQ8, some species naturally lack ubiquinones (B1209410) altogether. For example, Corynebacterium glutamicum, a Gram-positive bacterium, does not naturally synthesize any CoQ species.[3] Many strictly anaerobic bacteria also lack ubiquinone and instead utilize other quinones like menaquinone.
Q3: What are the common causes of low CoQ8 levels in bacteria?
A: Low CoQ8 levels can stem from several factors:
-
Genetic Mutations: Mutations in the ubi genes, which encode the enzymes for the CoQ8 biosynthesis pathway, are a primary cause of CoQ8 deficiency.[4] For instance, mutations in ubiA, ubiE, or ubiG can completely abolish CoQ8 synthesis.[5]
-
Environmental Conditions: The biosynthesis of CoQ8 can be influenced by environmental factors. For example, the aerobic biosynthesis pathway requires molecular oxygen for several hydroxylation steps.[5] In facultative anaerobes grown under strictly anaerobic conditions, CoQ8 levels can be significantly lower if the oxygen-independent pathway is not efficient or present.[5]
-
Nutrient Limitation: The building blocks for CoQ8, 4-hydroxybenzoate (B8730719) (4-HB) and the octaprenyl pyrophosphate tail, are derived from central metabolism. A lack of precursors, such as chorismate (for 4-HB) or isopentenyl pyrophosphate and dimethylallyl pyrophosphate (for the side chain), can limit CoQ8 synthesis.
-
Metabolic Burden: Overexpression of heterologous proteins can place a significant metabolic burden on the cell, potentially diverting resources away from essential pathways like CoQ8 biosynthesis.
Q4: What are the observable phenotypes of low CoQ8 levels?
A: Bacteria with low CoQ8 levels may exhibit a range of phenotypes, including:
-
Growth Defects: Slower growth rates, especially on non-fermentable carbon sources that rely on aerobic respiration.
-
Reduced Biomass Yield: Lower final cell densities in culture.
-
Increased Sensitivity to Oxidative Stress: Higher susceptibility to oxidizing agents like hydrogen peroxide.
-
Altered Colony Morphology: In some cases, CoQ8 deficiency can lead to the formation of small colony variants (SCVs).
Troubleshooting Guide
Issue 1: Unexpectedly low CoQ8 levels in a wild-type bacterium.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Growth Conditions | Optimize culture parameters such as aeration (ensure sufficient oxygen for aerobic biosynthesis), temperature, and pH. | Improved growth and restoration of normal CoQ8 levels. |
| Nutrient Limitation | Supplement the growth medium with precursors for CoQ8 biosynthesis, such as 4-hydroxybenzoic acid (pHBA) or pyruvate (B1213749).[6] | Increased CoQ8 production if precursor availability was the limiting factor. |
| Spontaneous Mutation | Sequence the ubi genes to check for any mutations that may have arisen. | Identification of mutations responsible for the low CoQ8 phenotype. |
| Incorrect Quantification | Review the CoQ8 extraction and quantification protocols for any errors. Run a known positive control. | Accurate and reproducible quantification of CoQ8 levels. |
Issue 2: Failure of a genetically engineered strain to overproduce CoQ8.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Gene Expression | Verify the expression of the overexpressed ubi genes using RT-qPCR or SDS-PAGE. Optimize codon usage for the host organism. | Confirmation of target gene expression, leading to increased enzyme levels. |
| Metabolic Bottlenecks | Co-express other genes in the pathway to alleviate potential bottlenecks. For example, co-expressing dxs (for the isoprenoid tail) and ubiA (for prenylation) can be effective.[6] | A synergistic increase in CoQ8 production. |
| Competing Metabolic Pathways | Knock out genes of competing pathways that drain precursors. For instance, deleting the menA gene to block menaquinone synthesis can redirect precursors to CoQ8.[6] | Increased flux towards CoQ8 biosynthesis. |
| Toxicity of Overproduction | Use inducible promoters to control the timing and level of gene expression. Lowering the induction temperature can also help. | Reduced metabolic burden and improved cell health, allowing for higher CoQ8 accumulation. |
Issue 3: Poor growth or viability of a bacterial culture suspected to have low CoQ8.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Impaired Respiration | Supplement the growth medium with a fermentable carbon source like glucose to allow for ATP generation via substrate-level phosphorylation. | Improved growth and viability, confirming a respiration-related defect. |
| Oxidative Stress | Add antioxidants, such as N-acetylcysteine or glutathione, to the culture medium. | Reduced oxidative stress and improved cell survival. |
| Confirmation of Low CoQ8 | Extract and quantify CoQ8 from the culture to confirm the deficiency. | Direct evidence of low CoQ8 levels, guiding further troubleshooting. |
Experimental Protocols
Protocol 1: Extraction of this compound from Bacterial Cells
This protocol is adapted from established methods for quinone extraction.
Materials:
-
Bacterial cell pellet
-
Petroleum ether (or hexane)
-
Deionized water
-
Centrifuge
-
Vortex mixer
-
Nitrogen gas stream or vacuum concentrator
Methodology:
-
Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with deionized water and centrifuge again.
-
Resuspend the pellet in 1 mL of methanol and vortex vigorously for 2 minutes to disrupt the cells.
-
Add 5 mL of petroleum ether to the cell suspension and vortex for 3 minutes to extract the lipids, including CoQ8.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper petroleum ether phase, which contains the CoQ8.
-
Repeat the extraction (steps 4-6) on the lower phase twice more and pool the petroleum ether fractions.
-
Evaporate the pooled petroleum ether to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., ethanol (B145695) or isopropanol) for HPLC analysis.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a general framework for CoQ8 quantification. Specific parameters may need to be optimized for your HPLC system.
Materials:
-
CoQ8 extract (from Protocol 1)
-
CoQ8 standard of known concentration
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of ethanol, methanol, and isopropanol)
Methodology:
-
Prepare a standard curve by making serial dilutions of the CoQ8 standard.
-
Set up the HPLC system with the C18 column and equilibrate with the mobile phase.
-
Set the UV detector to a wavelength of 275 nm.
-
Inject the CoQ8 standards and the extracted samples onto the HPLC column.
-
Record the chromatograms and determine the retention time and peak area for CoQ8 in both the standards and the samples.
-
Plot a standard curve of peak area versus concentration for the CoQ8 standards.
-
Use the standard curve to calculate the concentration of CoQ8 in the samples.
-
Normalize the CoQ8 concentration to the initial cell mass or cell number.
Quantitative Data Summary Table:
| Strain/Condition | CoQ8 Content (µg/g dry cell weight) | Reference/Notes |
| E. coli Wild-Type | Baseline | Varies with growth conditions |
| E. coli ΔmenA | ~1.8-fold increase | Blocks competing menaquinone pathway[6] |
| E. coli ΔmenA + dxs-ubiA overexpression | ~2.2-fold increase over ΔmenA | Enhances precursor supply and prenylation[6] |
| E. coli ΔmenA + precursor supplementation | ~1.6-fold increase over ΔmenA | Supplemented with pyruvate and pHBA[6] |
| E. coli ΔmenA + overexpression + supplementation | ~4-fold increase over wild-type | Combined strategy[6] |
Protocol 3: Metabolic Engineering Strategy to Enhance CoQ8 Production in E. coli
This protocol outlines a combined strategy for increasing CoQ8 levels in E. coli.[6]
Methodology:
-
Block Competing Pathway: Create a knockout of the menA gene in your E. coli strain of choice. This will prevent the synthesis of menaquinone, a competing product for the isoprenoid tail precursor.
-
Overexpress Key Biosynthetic Genes: Construct a plasmid for the co-expression of dxs and ubiA. The dxs gene product is involved in the synthesis of the isoprenoid precursor, and ubiA encodes the enzyme that attaches the isoprenoid tail to the 4-HB head group.
-
Precursor Supplementation: Grow the engineered E. coli strain in a suitable medium supplemented with precursors for CoQ8 biosynthesis. A common supplementation includes sodium pyruvate and 4-hydroxybenzoic acid (pHBA).
-
Culture and Induction: Culture the engineered strain under optimal growth conditions. If using an inducible expression system, add the inducer at the appropriate cell density to trigger the overexpression of dxs and ubiA.
-
Harvest and Quantification: Harvest the cells in the stationary phase and quantify the CoQ8 content using the protocols described above.
Signaling Pathways and Workflows
This compound Biosynthesis Pathway in E. coli
References
- 1. researchgate.net [researchgate.net]
- 2. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 3. Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ubiquinone Biosynthesis over the Entire O2 Range: Characterization of a Conserved O2-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving this compound production in Escherichia coli employing multiple strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Coenzyme Q8 and Coenzyme Q10: Functional Distinctions for Researchers and Drug Development Professionals
An in-depth examination of the functional variances between the prokaryotic Coenzyme Q8 and its eukaryotic counterpart, Coenzyme Q10, reveals critical differences in their biological roles, antioxidant capacities, and impact on cellular bioenergetics. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, to inform research and therapeutic development.
Coenzyme Q (CoQ), or ubiquinone, is a vital lipophilic molecule integral to cellular function, primarily known for its role in mitochondrial electron transport and as a potent antioxidant. The length of the isoprenoid tail of the CoQ molecule varies across species, with this compound (CoQ8) being predominant in prokaryotes like Escherichia coli, while Coenzyme Q10 (CoQ10) is the principal form in humans and other mammals. Understanding the functional nuances between these two homologs is crucial for researchers in microbiology, cellular biology, and for professionals in drug development targeting pathways involving these essential bioenergetic molecules.
Core Functional Differences: An Overview
Coenzyme Q's primary role is to act as an electron carrier in the electron transport chain (ETC), facilitating the production of ATP. In its reduced form, ubiquinol, it serves as a powerful antioxidant, protecting cellular membranes from oxidative damage. While both CoQ8 and CoQ10 perform these fundamental functions within their native organisms, the structural difference in their isoprenoid tails—eight isoprene (B109036) units for CoQ8 versus ten for CoQ10—influences their physicochemical properties and, consequently, their specific biological activities.
Quantitative Comparison of Functional Parameters
While direct comparative studies under identical conditions are limited, data from various sources allow for an inferential comparison of their performance in key cellular processes.
| Functional Parameter | This compound | Coenzyme Q10 | Key Findings |
| Primary Organism | Prokaryotes (e.g., E. coli) | Eukaryotes (e.g., humans) | CoQ8 is the native electron carrier in the respiratory chain of many bacteria.[1][2][3][4] CoQ10 is the essential electron carrier in the mitochondrial respiratory chain of mammals.[5][6][7] |
| Electron Transport Chain Efficiency | Efficient in bacterial respiratory chains. | Essential for mammalian mitochondrial respiration. | While direct kinetic comparisons are scarce, studies have shown that CoQ10 can functionally replace CoQ8 in the E. coli respiratory chain, suggesting a degree of interchangeability.[5] |
| Antioxidant Activity | Effective antioxidant in bacterial systems. | Potent antioxidant in mammalian cells, protecting against lipid peroxidation.[8] | The antioxidant efficacy of ubiquinols is largely independent of the isoprenoid chain length in homogenous solutions, but differences may arise in biological membranes due to varying lipophilicity and interaction with membrane components.[4] |
Experimental Protocols for Functional Assessment
Accurate comparison of CoQ8 and CoQ10 functionalities relies on robust experimental methodologies. Below are detailed protocols for assessing their antioxidant capacity and role in the electron transport chain.
In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. Prepare various concentrations of CoQ8 and CoQ10 in the same solvent.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the CoQ solution to the DPPH solution. Include a control with the solvent instead of the CoQ solution.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can then be determined.
Assessment of Electron Transport Chain Function: Oxygen Consumption Rate in E. coli
This protocol measures the rate of oxygen consumption in E. coli strains, which can be engineered to utilize either CoQ8 or CoQ10.
Methodology:
-
Bacterial Strains: Use a wild-type E. coli strain (producing CoQ8) and an engineered strain where the native ubiE gene (involved in CoQ8 biosynthesis) is replaced with a decaprenyl diphosphate (B83284) synthase gene to produce CoQ10.
-
Cell Culture: Grow the bacterial strains under controlled conditions (e.g., in minimal media with a specific carbon source) to a specific growth phase (e.g., mid-logarithmic phase).
-
Oxygen Consumption Measurement: Resuspend the bacterial cells in fresh medium to a defined optical density. Use a high-resolution respirometer (e.g., Oroboros Oxygraph) to measure the rate of oxygen consumption.
-
Data Analysis: The specific oxygen consumption rate is typically normalized to the cell density or protein concentration. This allows for a direct comparison of the respiratory efficiency of strains utilizing CoQ8 versus CoQ10.[9]
Signaling Pathways and Experimental Workflows
The functional roles of CoQ8 and CoQ10 are intrinsically linked to cellular metabolic and signaling pathways.
Caption: Generalized Electron Transport Chain involving Coenzyme Q.
The diagram above illustrates the central role of the Coenzyme Q pool (comprising either CoQ8 or CoQ10) in accepting electrons from Complex I and Complex II and transferring them to Complex III. This process is fundamental to the generation of a proton gradient that drives ATP synthesis.
Caption: Experimental workflow for DPPH antioxidant assay.
This workflow outlines the key steps in the DPPH assay, a common method for evaluating the in vitro antioxidant capacity of compounds like CoQ8 and CoQ10.
Conclusion and Future Directions
The fundamental difference between this compound and Coenzyme Q10 lies in their isoprenoid tail length, which dictates their prevalence in prokaryotes and eukaryotes, respectively. While both serve as essential components of the electron transport chain and as potent antioxidants, their subtle structural differences can lead to variations in their interaction with the lipid membrane and associated proteins, potentially affecting the kinetics and efficiency of these processes.
For researchers and drug development professionals, it is imperative to consider the specific CoQ homolog present in the target organism or system. While CoQ10's role in human health is extensively studied, particularly in the context of cardiovascular and neurodegenerative diseases, CoQ8 remains a critical component of bacterial physiology. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their functional performance, which could pave the way for novel therapeutic strategies targeting bacterial bioenergetics or for optimizing CoQ supplementation in various clinical applications.
References
- 1. Antioxidant role of cellular reduced coenzyme Q homologs and alpha-tocopherol in free radical-induced injury of hepatocytes isolated from rats fed diets with different vitamin E contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 3. Synthesis and antioxidant activities of Coenzyme Q analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Production of coenzyme Q10 by metabolically engineered Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 7. Electron transport chain - Wikipedia [en.wikipedia.org]
- 8. Coenzyme Q and Its Role in the Dietary Therapy against Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific rate of oxygen consumption (QO2) - Bacteria Escherichia coli - BNID 109374 [bionumbers.hms.harvard.edu]
Validating the Gatekeepers: A Comparative Guide to Confirming Gene Roles in the Coenzyme Q8 Pathway
For researchers, scientists, and drug development professionals, definitively linking a specific gene to the intricate Coenzyme Q8 (CoQ8) biosynthesis pathway is a critical step in understanding its function and potential as a therapeutic target. This guide provides a comparative overview of key experimental approaches for validating the role of specific genes in this essential metabolic route, supported by experimental data and detailed protocols.
Coenzyme Q (CoQ), a vital component of the electron transport chain, exists in various forms, with CoQ8 being prevalent in prokaryotes like Escherichia coli. The biosynthetic pathway is a multi-step process involving a suite of enzymes encoded by the ubi (in prokaryotes) or COQ (in eukaryotes) genes. Validating the precise function of each gene within this pathway is paramount for deciphering its contribution to cellular respiration and antioxidant defense.
Comparative Analysis of Gene Validation Experiments
The following table summarizes quantitative data from various studies that have successfully validated the function of key genes in the Coenzyme Q biosynthesis pathway. The primary methods employed include the analysis of knockout/knockdown models, heterologous complementation, and direct enzymatic assays.
| Gene | Organism/Model | Experimental Approach | Key Quantitative Finding | Reference |
| COQ2 | Saccharomyces cerevisiae (yeast) | Heterologous complementation of a coq2Δ null mutant with human COQ2. | Restoration of growth on non-fermentable carbon sources (glycerol) and partial restoration of CoQ6 biosynthesis.[1][2] | [1][2] |
| Human fibroblasts | Analysis of patient cells with COQ2 mutations. | Polyprenyl-pHB transferase activity was reduced to 33-45% of control levels.[2] | [2] | |
| COQ4 | Human fibroblasts | Analysis of patient-derived fibroblasts with COQ4 variants. | Significantly decreased cellular CoQ10 levels and accumulation of the intermediate 6-demethoxyubiquinone (DMQ).[3][4] | [3][4] |
| Saccharomyces cerevisiae | Complementation of a coq4Δ yeast mutant with human COQ4 cDNA. | Wild-type human COQ4 restored oxidative growth, whereas mutant versions failed to do so.[5] | [5] | |
| COQ5 | Saccharomyces cerevisiae | Heterologous complementation of coq5 point mutants with human COQ5. | Partial restoration of growth on respiratory medium and CoQ6 content.[6][7] | [6][7] |
| COQ6 | Saccharomyces cerevisiae | Bypass feeding of a coq6Δ mutant with substrate analogs. | Restoration of CoQ6 biosynthesis and respiration with 3,4-dihydroxybenzoic acid or vanillic acid.[8][9] | [8][9] |
| COQ7 | Saccharomyces cerevisiae | Heterologous complementation of a coq7Δ null mutant with E. coli ubiF. | Expression of ubiF from a multicopy vector restored growth and CoQ6 synthesis.[10][11] | [10][11] |
| COQ8 | Saccharomyces cerevisiae | Overexpression of COQ8 in various coq null mutants. | Restored steady-state levels of unstable Coq proteins and allowed for the accumulation of diagnostic CoQ intermediates.[12] | [12] |
| COQ9 | Saccharomyces cerevisiae | Heterologous complementation of a temperature-sensitive coq9 mutant with human COQ9. | Rescued growth on a non-fermentable carbon source and increased CoQ6 content.[13][14] | [13][14] |
Key Experimental Protocols
Below are detailed methodologies for cornerstone experiments used to validate gene function in the CoQ8 pathway.
Heterologous Complementation in Saccharomyces cerevisiae
This technique is a powerful tool for validating the function of a candidate gene by testing its ability to rescue a corresponding yeast mutant.
a. Yeast Strains and Growth Media:
-
Yeast Strains: Utilize a coq null mutant strain (e.g., coq2Δ, coq4Δ) from a public repository (e.g., EUROSCARF). A wild-type strain (e.g., W303) should be used as a positive control.
-
Growth Media:
-
YPD (Yeast Extract-Peptone-Dextrose): For routine growth and maintenance.
-
SD (Synthetic Dextrose) medium with appropriate supplements: For selection of transformants.
-
YPG (Yeast Extract-Peptone-Glycerol): A non-fermentable medium to assess respiratory growth.
-
b. Plasmid Construction:
-
Clone the full-length cDNA of the human homolog (e.g., hCOQ2) into a yeast expression vector (e.g., pRS416).
-
The vector should contain a selectable marker (e.g., URA3) and a suitable promoter (e.g., the constitutive GPD promoter).
c. Yeast Transformation:
-
Transform the coq null mutant and wild-type strains with the expression plasmid or an empty vector control using the lithium acetate/polyethylene glycol method.
-
Select for transformants on SD plates lacking the appropriate nutrient (e.g., uracil (B121893) for a URA3 plasmid).
d. Phenotypic Analysis:
-
Growth on Non-Fermentable Carbon Source:
-
Grow the transformed yeast strains in liquid SD medium to mid-log phase.
-
Perform serial dilutions and spot onto YPD and YPG plates.
-
Incubate the plates at 30°C for 2-5 days and document growth. Successful complementation will result in robust growth on YPG, similar to the wild-type strain.
-
-
Coenzyme Q Analysis:
-
Grow the transformed yeast strains in YPG medium.
-
Extract lipids from the yeast cells.
-
Analyze the CoQ content by High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.
-
Coenzyme Q Extraction and Quantification by HPLC
This protocol outlines a common method for measuring CoQ levels in cellular or tissue samples.
a. Sample Preparation:
-
Harvest cells or homogenize tissue samples in a suitable buffer.
-
Determine the protein concentration of the homogenate for normalization.
b. Lipid Extraction:
-
To a known amount of homogenate, add a mixture of methanol (B129727) and petroleum ether (or hexane).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the phases.
-
Carefully collect the upper organic phase containing the lipids.
-
Repeat the extraction of the lower aqueous phase with fresh organic solvent.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
c. HPLC Analysis:
-
Reconstitute the dried lipid extract in a small volume of the mobile phase (e.g., a mixture of ethanol, methanol, and an appropriate acid or salt).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the CoQ using an isocratic or gradient mobile phase.
-
Detect CoQ using a UV detector at approximately 275 nm or an electrochemical detector for higher sensitivity and the ability to measure both the oxidized and reduced forms.[15][16][17][18][19]
-
Quantify the CoQ peak by comparing its area to a standard curve generated with known concentrations of a CoQ standard.
Visualizing the Pathway and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the Coenzyme Q biosynthesis pathway and a typical experimental workflow for gene function validation.
References
- 1. Isolation and functional expression of human COQ2, a gene encoding a polyprenyl transferase involved in the synthesis of CoQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Missense mutation of the COQ2 gene causes defects of bioenergetics and de novo pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human COQ4 deficiency: delineating the clinical, metabolic and neuroimaging phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human COQ4 deficiency: delineating the clinical, metabolic and neuroimaging phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COQ4 Mutations Cause a Broad Spectrum of Mitochondrial Disorders Associated with CoQ10 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular characterization of the human COQ5 C-methyltransferase in coenzyme Q10 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Coq6 hydroxylase: unmasked and bypassed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coenzyme Q biosynthesis: Coq6 is required for the C5-hydroxylation reaction and substrate analogs rescue Coq6 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complementation of Saccharomyces cerevisiae coq7 Mutants by Mitochondrial Targeting of the Escherichia coli UbiF Polypeptide: TWO FUNCTIONS OF YEAST COQ7 POLYPEPTIDE IN COENZYME Q BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overexpression of the Coq8 Kinase in Saccharomyces cerevisiae coq Null Mutants Allows for Accumulation of Diagnostic Intermediates of the Coenzyme Q6 Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Arabidopsis thaliana Coq9 in the CoQ Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Human COQ9 Rescues a coq9 Yeast Mutant by Enhancing Coenzyme Q Biosynthesis from 4-Hydroxybenzoic Acid and Stabilizing the CoQ-Synthome [frontiersin.org]
- 15. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. akjournals.com [akjournals.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. article.imrpress.com [article.imrpress.com]
Coenzyme Q8 Versus Other Quinones in Bacterial Stress Response: A Comparative Guide
In the intricate world of bacterial physiology, the ability to adapt to stressful conditions is paramount for survival. Central to this stress response are quinones, a class of lipid-soluble molecules embedded in the cell membrane that are critical components of the electron transport chain. Among these, Coenzyme Q8 (CoQ8), a type of ubiquinone, plays a significant role, particularly under aerobic conditions. This guide provides a detailed comparison of CoQ8 and other bacterial quinones, such as menaquinone (MK) and demethylmenaquinone (B1232588) (DMK), in their roles during stress responses, supported by experimental data and detailed methodologies.
Functional Diversification of Bacterial Quinones in Stress Management
Bacteria synthesize different types of quinones, with their composition varying depending on the species and environmental conditions. In many bacteria, including the model organism Escherichia coli, ubiquinones (B1209410) like CoQ8 are the predominant quinones under aerobic conditions, while menaquinones are more prevalent during anaerobic respiration.[1][2] This differential expression is a key aspect of their distinct roles in managing cellular stress.
This compound (Ubiquinone-8): The Aerobic Stress Mitigator
CoQ8 is a crucial player in the aerobic respiratory chain, facilitating electron transfer and contributing to ATP synthesis.[3] Beyond its bioenergetic role, the reduced form of CoQ8, ubiquinol-8, is a potent antioxidant.[3] It effectively scavenges reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, which are byproducts of aerobic metabolism and can cause significant damage to cellular components.[4] Studies on E. coli mutants unable to synthesize ubiquinone have shown increased sensitivity to oxidative stress, highlighting the protective role of CoQ8.[4]
Menaquinone (Vitamin K2) and Demethylmenaquinone: Anaerobic Specialists with an Aerobic Dark Side
Menaquinones (MK) and their precursors, demethylmenaquinones (DMK), are characterized by a lower redox potential compared to ubiquinones.[2] This property makes them highly efficient electron carriers in anaerobic respiratory chains, where they transfer electrons to alternative acceptors like fumarate (B1241708) or nitrate.[2] However, under aerobic conditions, the presence of MK can be detrimental. Its lower redox potential makes it more prone to non-productive electron leakage, leading to increased ROS production and oxidative stress.[5][6][7] In E. coli, an inhibitory effect of MK on aerobic growth has been postulated, which is linked to heightened oxidative stress.[1][8]
Comparative Performance Under Stress: Experimental Evidence
The functional differences between CoQ8 and other quinones become evident when bacteria are subjected to various stress conditions. The following tables summarize quantitative data from studies on E. coli mutants with altered quinone pools.
Table 1: Aerobic Growth Rates of E. coli Quinone Mutants
| Strain | Relevant Genotype | Quinone(s) Present | Aerobic Growth Rate (h⁻¹) |
| Wild-type (MG1655) | - | UQ-8, DMK-8, MK-8 | ~0.65 |
| AV33 | ΔubiCA | DMK-8, MK-8 | ~0.35 |
| AV34 | ΔmenA | UQ-8 | ~0.60 |
| AV36 | ΔubiCA ΔmenA | DMK-8 | ~0.45 |
Data compiled from studies on E. coli K12 strains.[2][9][10] Strains lacking ubiquinone (AV33 and AV36) exhibit significantly reduced aerobic growth rates, demonstrating the importance of UQ-8 for efficient aerobic respiration.
Table 2: Reactive Oxygen Species (ROS) Levels in E. coli Quinone Mutants under Aerobic Conditions
| Strain | Quinone(s) Present | Relative Mean Fluorescence (CellROX Green) |
| Wild-type (MG1655) | UQ-8, DMK-8, MK-8 | Baseline |
| AV33 (ΔubiCA) | DMK-8, MK-8 | Significantly Increased |
| AV34 (ΔmenA) | UQ-8 | Similar to Wild-type |
Data from studies using CellROX Green to measure ROS levels.[8][9] The absence of ubiquinone and the presence of menaquinones under aerobic conditions lead to a notable increase in intracellular ROS.
Signaling Pathways Modulated by Quinone Pools
The redox state of the quinone pool serves as a crucial signal that is integrated into complex regulatory networks to modulate gene expression in response to changing environmental conditions.
The ArcA/B Two-Component System
The ArcA/B system is a global regulator that controls the transition between aerobic and anaerobic metabolism. The sensor kinase ArcB is regulated by the redox state of the quinone pool. Under anaerobic conditions, the reduced quinol pool activates ArcB's kinase activity, leading to the phosphorylation of the response regulator ArcA. Phosphorylated ArcA then represses genes involved in aerobic respiration and activates genes for fermentation pathways.[3][11][12][13] Conversely, under aerobic conditions, the oxidized ubiquinone pool inhibits ArcB autophosphorylation, thus inactivating the ArcA-mediated response.[11][12][13]
The Cpx Envelope Stress Response
The Cpx two-component system (CpxA-CpxR) monitors and maintains the integrity of the bacterial cell envelope.[14] While not directly sensing quinones, its activity is influenced by the metabolic status of the cell, which is linked to the respiratory chain and the quinone pool. Stresses that lead to misfolded envelope proteins, a potential consequence of oxidative damage exacerbated by certain quinone compositions, can activate the Cpx pathway.[8][15][16] The Cpx response, in turn, can regulate the expression of components of the electron transport chain, suggesting a feedback loop to mitigate stress.[14]
The QsrR Quinone-Sensing Repressor
In Gram-positive bacteria like Staphylococcus aureus, the transcriptional regulator QsrR directly senses quinones.[1][5][17][18] QsrR acts as a repressor for genes involved in quinone detoxification. In the absence of quinone stress, QsrR binds to DNA and represses the expression of its target genes. When quinone levels rise, these molecules can directly modify a cysteine residue in QsrR, leading to its dissociation from the DNA and the subsequent expression of detoxification genes.[1][5][18][19] This provides a direct mechanism for responding to quinone-induced stress.
References
- 1. Molecular mechanism of quinone signaling mediated through S-quinonization of a YodB family repressor QsrR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. All three quinone species play distinct roles in ensuring optimal growth under aerobic and fermentative conditions in E. coli K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ArcAB Two-Component System: Function in Metabolism, Redox Control, and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The MarR/DUF24-Family QsrR Repressor Senses Quinones and Oxidants by Thiol Switch Mechanisms in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. All three quinone species play distinct roles in ensuring optimal growth under aerobic and fermentative conditions in E. coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a quinone-sensitive redox switch in the ArcB sensor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of a quinone-sensitive redox switch in the ArcB sensor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The Cpx Stress Response Regulates Turnover of Respiratory Chain Proteins at the Inner Membrane of Escherichia coli [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. d-nb.info [d-nb.info]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
Cross-Species Complementation of Coenzyme Q8 Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the functional complementation of Coenzyme Q (CoQ) biosynthesis, with a specific focus on the COQ8 gene, across different species. Coenzyme Q is a vital component of the electron transport chain and a potent antioxidant. Deficiencies in its biosynthesis are linked to a range of human diseases. Understanding the functional conservation of the CoQ biosynthetic pathway across species is crucial for developing therapeutic strategies and for using model organisms to study these human conditions.
Functional Complementation of CoQ8 Homologs
Studies in model organisms, particularly the yeasts Saccharomyces cerevisiae and Schizosaccharomyces pombe, have been instrumental in elucidating the CoQ biosynthetic pathway. The COQ8 gene (also known as ABC1 in yeast) encodes a protein kinase-like protein that is essential for CoQ biosynthesis, although its precise molecular function is still under investigation. Importantly, homologs of COQ8 from humans (ADCK3/COQ8A and ADCK4/COQ8B) and plants (Arabidopsis thaliana COQ8) have been shown to rescue the CoQ-deficient phenotype of yeast coq8 mutants, demonstrating a remarkable degree of functional conservation across kingdoms.
Quantitative Comparison of CoQ Biosynthesis Rescue
The extent to which a heterologous COQ8 gene can restore CoQ production in a mutant yeast strain is a key measure of its functional equivalence. While many studies report qualitative rescue of growth on non-fermentable carbon sources, quantitative data on CoQ levels provides a more precise comparison.
| Host Organism | Mutant | Heterologous Gene | CoQ Form | CoQ Level (% of Wild-Type) | Growth Rescue on Non-fermentable Carbon Source | Reference |
| Saccharomyces cerevisiae | coq8Δ | Human ADCK3 (COQ8A) | CoQ6 | Partially Restored | Yes | [1][2] |
| Saccharomyces cerevisiae | coq8Δ | Human ADCK4 (COQ8B) | CoQ6 | Restored | Yes | |
| Schizosaccharomyces pombe | coq8Δ | Arabidopsis thaliana COQ8 | CoQ10 | Functionally Complemented | Yes | [3] |
| Schizosaccharomyces pombe | coq8Δ | Human COQ8A | CoQ10 | Functionally Complemented | Yes | [3] |
Experimental Methodologies
The following sections detail the typical experimental protocols used to assess the cross-species complementation of COQ8 genes.
Heterologous Gene Expression in Yeast
The expression of a foreign gene in a yeast mutant is the foundational step for complementation studies.
1. Vector Construction:
-
The coding sequence of the human or plant COQ8 homolog is amplified by PCR.
-
To ensure proper localization to the mitochondria, a yeast mitochondrial targeting sequence (MTS) is often fused to the N-terminus of the heterologous protein. For instance, the MTS of a native yeast mitochondrial protein can be added.[4]
-
The amplified gene is then cloned into a yeast expression vector, such as a pRS series plasmid, under the control of a suitable promoter (e.g., the constitutive GPD promoter or the inducible GAL1 promoter).[5][6]
-
The final construct is verified by DNA sequencing.
2. Yeast Transformation:
-
The lithium acetate (B1210297) method is a widely used and efficient technique for introducing plasmid DNA into Saccharomyces cerevisiae.[7]
-
Briefly, yeast cells are grown to mid-log phase and treated with a solution containing lithium acetate to make them competent for DNA uptake.
-
The cells are then incubated with the plasmid DNA, single-stranded carrier DNA (e.g., salmon sperm DNA), and polyethylene (B3416737) glycol (PEG), which facilitates DNA entry.
-
A heat shock step is applied to further enhance transformation efficiency.
-
Transformed cells are selected by plating on a medium lacking a specific nutrient that the plasmid's selectable marker gene provides (e.g., uracil (B121893) for a URA3 marker).
Quantification of Coenzyme Q by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of Coenzyme Q.
1. Lipid Extraction from Yeast:
-
Yeast cells are harvested by centrifugation and washed.
-
Total lipids, including CoQ, are extracted from the cell pellet. A common method involves mechanical disruption of the cells (e.g., with glass beads) in the presence of organic solvents such as a mixture of chloroform (B151607) and methanol.
-
An internal standard (e.g., a CoQ analog with a different side chain length not present in the host organism) is often added at the beginning of the extraction to account for sample loss during processing.
-
The lipid-containing organic phase is separated from the aqueous phase and cell debris by centrifugation.
-
The solvent is evaporated under a stream of nitrogen, and the lipid extract is resuspended in a suitable solvent for HPLC analysis.
2. HPLC Analysis:
-
The extracted lipids are separated on a reverse-phase C18 column.
-
The mobile phase typically consists of a mixture of alcohols (e.g., methanol, ethanol) and other organic solvents.
-
CoQ is detected by its UV absorbance, typically at a wavelength of 275 nm.
-
The concentration of CoQ in the sample is determined by comparing the peak area to a standard curve generated with known amounts of purified CoQ.
Visualizing the Pathway and Experimental Workflow
Coenzyme Q Biosynthesis Pathway
The biosynthesis of Coenzyme Q is a multi-step process that takes place in the mitochondria. The following diagram illustrates the key stages of the pathway in eukaryotes, highlighting the role of Coq8.
Caption: A simplified diagram of the Coenzyme Q biosynthetic pathway in eukaryotes.
Experimental Workflow for Cross-Species Complementation
The process of testing the functional complementation of a COQ8 gene from one species in a yeast mutant follows a structured workflow.
Caption: Workflow for assessing cross-species complementation of COQ8 genes in yeast.
References
- 1. Expression of the human atypical kinase ADCK3 rescues coenzyme Q biosynthesis and phosphorylation of Coq polypeptides in yeast coq8 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of the Human Atypical Kinase ADCK3 Rescues Coenzyme Q Biosynthesis and Phosphorylation of Coq Polypeptides in Yeast coq8 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PomBase [pombase.org]
- 4. Mutations in COQ8B (ADCK4) found in patients with steroid‐resistant nephrotic syndrome alter COQ8B function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of Yeast Recombinant Expression Vector Containing Human Epidermal Growth Factor (hEGF) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Identification of novel coenzyme Q10 biosynthetic proteins Coq11 and Coq12 in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of Coenzyme Q8 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Coenzyme Q (CoQ), a vital component of the electron transport chain, plays a crucial role in cellular energy production and acts as a potent lipid-soluble antioxidant. While Coenzyme Q10 (CoQ10) is the most well-known homolog in humans, a range of CoQ analogs exist, differing in the length of their isoprenoid side chain. This guide provides a comparative analysis of the antioxidant capacity of Coenzyme Q8 (CoQ8) and its analogs, supported by experimental data and detailed methodologies to aid in research and drug development.
Quantitative Comparison of Antioxidant Capacity
Direct quantitative comparisons of the antioxidant capacity of this compound with a full spectrum of its natural and synthetic analogs within a single study are limited in publicly available literature. However, by compiling data from various sources, we can infer relative antioxidant potential. The following table summarizes available information, primarily focusing on the widely studied CoQ10 and its potent synthetic analog, Idebenone. It is important to note that antioxidant efficacy can vary depending on the experimental model and the specific free radical being investigated.
| Compound | Assay | Metric | Result | Source |
| Idebenone | Various | Qualitative Comparison | More potent scavenger of free radicals than CoQ10.[1] | [1] |
| Idebenone | Various | Qualitative Comparison | Protects cellular membranes from lipid peroxidation, even in low oxygen conditions.[1] | [1] |
| Coenzyme Q10 | DPPH Radical Scavenging | Qualitative Comparison | A synthesized analog with a C-6 modification (Compound 8b) showed more potent inhibition than CoQ10.[2] | [2] |
| CoQ Analogs | Various | General Observation | Shorter isoprenoid side chains may lead to increased antioxidant efficiency. | |
| Idebenone | Various | General Observation | Exhibits greater stability compared to CoQ10.[1] | [1] |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (this compound and its analogs)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.
-
Preparation of Test Samples: Dissolve the test compounds (CoQ8 and analogs) and the positive control in the same solvent used for the DPPH solution to various concentrations.
-
Reaction Mixture: In a cuvette or a 96-well plate, mix a specific volume of the test sample solution with a specific volume of the DPPH solution. A typical ratio is 1:1 (v/v).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the test sample.
-
A_sample is the absorbance of the DPPH solution with the test sample.
-
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Lipid Peroxidation Assay (Malondialdehyde - MDA Measurement)
This assay quantifies the extent of lipid peroxidation by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.
Materials:
-
Tissue homogenate or cell lysate
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)
-
MDA standard solution
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize the tissue or lyse the cells in a suitable buffer containing BHT.
-
Precipitation of Proteins: Add TCA to the homogenate to precipitate proteins. Centrifuge to pellet the precipitated proteins.
-
Reaction with TBA: Collect the supernatant and add the TBA solution.
-
Incubation: Heat the mixture in a boiling water bath for a specific time (e.g., 60 minutes) to allow the MDA-TBA adduct to form.
-
Cooling and Measurement: Cool the samples and measure the absorbance of the resulting pink-colored solution at a specific wavelength (typically 532 nm).
-
Quantification: Determine the concentration of MDA in the samples by comparing the absorbance values to a standard curve prepared using a known concentration of MDA.
Signaling Pathway and Experimental Workflow
Nrf2 Signaling Pathway in Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. Coenzyme Q10 has been shown to activate this pathway, thereby upregulating the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). While specific data for CoQ8 is limited, it is plausible that it and other analogs also modulate this critical antioxidant pathway.
Caption: Nrf2 signaling pathway activation by CoQ8 and its analogs.
Experimental Workflow for Comparing Antioxidant Capacity
The following diagram illustrates a typical workflow for comparing the in vitro antioxidant capacity of this compound and its analogs.
Caption: Workflow for in vitro antioxidant capacity comparison.
Conclusion
While Coenzyme Q10 is the most extensively studied homolog, emerging evidence suggests that its analogs, particularly those with shorter isoprenoid chains like this compound and synthetic derivatives like Idebenone, may possess unique and potentially superior antioxidant properties. The enhanced bioavailability and stability of some analogs further underscore their therapeutic potential. However, a clear quantitative ranking of the antioxidant capacity of CoQ8 against a comprehensive panel of its analogs is not yet firmly established in the scientific literature. Further direct comparative studies employing standardized assays are crucial to fully elucidate the structure-activity relationship of these vital compounds and to guide the development of novel antioxidant-based therapies. The provided experimental protocols and workflow offer a framework for conducting such valuable research.
References
A Researcher's Guide to Validating Coenzyme Q8-Dependent Enzyme Activity Assays
For researchers and drug development professionals, accurate and reproducible measurement of enzyme activity is paramount. This guide provides a comparative overview of traditional and modern methods for validating the activity of Coenzyme Q8 (CoQ8)-dependent enzymes, crucial components in the biosynthesis of ubiquinone. We present detailed experimental protocols, comparative performance data, and visual workflows to aid in the selection and implementation of the most suitable assay for your research needs.
Method Comparison: Traditional vs. High-Throughput Assays
The selection of an enzyme activity assay often involves a trade-off between throughput, sensitivity, and cost. Here, we compare a traditional High-Performance Liquid Chromatography (HPLC)-based method with a modern, high-throughput fluorescence-based assay.
Table 1: Comparison of Assay Methodologies for CoQ8-Dependent Methyltransferases
| Feature | Traditional Method (HPLC-Based) | Alternative Method (Fluorescence-Based) |
| Principle | Chromatographic separation and quantification of the methylated product or consumed substrate. | Detection of the universal methyltransferase product S-Adenosylhomocysteine (SAH) using a competitive binding assay. |
| Throughput | Low to medium (serial sample processing). | High (compatible with 96- and 384-well plates).[1][2] |
| Sensitivity | High, dependent on the detector (e.g., UV, ECD, MS). | High, with detection limits in the low nanomolar range for SAH.[3] |
| Direct/Indirect | Direct measurement of a specific product. | Indirect, measures a common reaction product (SAH). |
| Labeling | No label required for substrate/product if they have a chromophore or are electroactive. | Requires fluorescently labeled tracer. |
| Cost | High initial equipment cost, moderate per-sample cost. | Moderate initial equipment cost (plate reader), lower per-sample cost at high throughput. |
| Complexity | Requires expertise in HPLC method development and operation. | Simpler workflow, amenable to automation. |
Experimental Protocols and Validation Data
Robust assay validation is critical for ensuring data quality. Below are detailed protocols for a representative CoQ8-dependent methyltransferase (e.g., UbiE) and the corresponding validation data.
Traditional Method: HPLC-Based Assay for UbiE Activity
This method quantifies the formation of a methylated CoQ8 precursor.
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM DTT, 100 µM S-adenosylmethionine (SAM), 50 µM of the demethyl-Q8 substrate, and 1 µg of purified UbiE enzyme in a total volume of 100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of ice-cold methanol.
-
Extraction: Add 400 µL of hexane (B92381), vortex vigorously for 1 minute, and centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
Sample Preparation: Transfer the upper hexane phase to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the lipid residue in 100 µL of the mobile phase (e.g., ethanol/methanol/2-propanol with a supporting electrolyte like lithium perchlorate).
-
HPLC Analysis: Inject 20 µL of the reconstituted sample onto a C18 reverse-phase column. Elute the product isocratically and detect it using UV (at ~275 nm) or electrochemical detection.
-
Quantification: Determine the concentration of the methylated product by comparing its peak area to a standard curve generated with a synthetic standard.
Validation Data (Representative):
Table 2: Validation Parameters for the HPLC-Based UbiE Assay
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9991 | ≥ 0.995 |
| Range | 0.5 - 50 µM | Covers expected concentrations |
| Limit of Detection (LOD) | 0.15 µM | 3.3 x (SD of response / slope) |
| Limit of Quantification (LOQ) | 0.5 µM | 10 x (SD of response / slope) |
| Intra-assay Precision (%CV) | 4.2% | < 15% |
| Inter-assay Precision (%CV) | 6.8% | < 15% |
| Accuracy (% Recovery) | 93 - 105% | 85 - 115% |
Note: Data are representative and based on typical performance of similar HPLC-based lipid quantification methods.[4][5]
Alternative Method: Fluorescence-Based SAH Detection Assay
This high-throughput method measures the activity of UbiE by quantifying the production of S-adenosylhomocysteine (SAH), a universal product of SAM-dependent methyltransferases.[3][6]
Experimental Protocol:
-
Enzyme Reaction: In a 384-well plate, add 5 µL of the UbiE enzyme and substrate mix (containing 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 100 mM NaCl, 0.01% Triton X-100, and 50 µM demethyl-Q8 substrate).
-
Initiate Reaction: Add 5 µL of S-adenosylmethionine (SAM) at a concentration twice the final desired concentration (e.g., 200 nM for a final concentration of 100 nM).
-
Incubation: Incubate the plate at 30°C for 60-120 minutes.
-
Reaction Termination & Detection: Add 5 µL of a Stop/Detection mix containing a specific SAH-binding RNA aptamer split into two fragments, one labeled with a FRET donor (e.g., Terbium) and the other with an acceptor. SAH binding induces the assembly of the aptamer, bringing the FRET pair into proximity.[3]
-
Signal Reading: After a 3-hour incubation at room temperature, read the time-resolved FRET (TR-FRET) signal on a compatible plate reader.
-
Quantification: Convert the TR-FRET ratio to the concentration of SAH produced using a standard curve generated with known SAH concentrations.[3][7]
Validation Data (Representative):
Table 3: Validation Parameters for the Fluorescence-Based UbiE Assay
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9985 | ≥ 0.995 |
| Range | 2 - 200 nM SAH | Covers expected concentrations |
| Limit of Detection (LOD) | 0.8 nM SAH | As per instrument specs |
| Limit of Quantification (LOQ) | 2.0 nM SAH | Signal > 10x background SD |
| Intra-assay Precision (%CV) | 5.5% | < 15% |
| Inter-assay Precision (%CV) | 8.1% | < 15% |
| Z'-factor | 0.78 | > 0.5 |
Note: Data are representative and based on the performance of the AptaFluor™ SAH Methyltransferase Assay.[3]
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Figure 1. Simplified this compound biosynthesis pathway in E. coli.
Figure 2. General workflow for enzyme assay validation.
Figure 3. Decision logic for selecting an appropriate assay method.
References
- 1. Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a generic methyltransferase enzymatic assay based on an SAH riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
A Structural Showdown: Unraveling the Enzymatic Machinery of Coenzyme Q8 Biosynthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Coenzyme Q8 (CoQ8), an essential component of the electron transport chain in Escherichia coli, plays a pivotal role in cellular respiration and protecting against oxidative stress. The intricate biosynthesis of this vital molecule is orchestrated by a series of highly specialized enzymes. This guide provides a comprehensive structural and functional comparison of the key enzymes involved in the CoQ8 biosynthetic pathway, offering valuable insights for researchers in drug development and molecular biology.
The this compound Biosynthetic Pathway: A Coordinated Effort
The synthesis of CoQ8 from the precursor chorismate involves a multi-step enzymatic cascade. The pathway is initiated by the conversion of chorismate to 4-hydroxybenzoate (B8730719) (4-HB), which then undergoes a series of modifications—prenylation, decarboxylation, hydroxylations, and methylations—to yield the final CoQ8 molecule. Each step is catalyzed by a specific "Ubi" enzyme, and their coordinated action ensures the efficient production of this crucial lipid-soluble antioxidant.
Figure 1. The this compound biosynthetic pathway in Escherichia coli.
Key Enzymes: A Structural and Functional Overview
The "Ubi" proteins constitute the core machinery for CoQ8 biosynthesis. While they all contribute to the final product, their structures, catalytic mechanisms, and substrate specificities are distinct.
UbiA: The Gatekeeper of Prenylation
UbiA is a membrane-bound prenyltransferase that catalyzes the first committed step in CoQ8 biosynthesis: the attachment of an octaprenyl tail to the 4-HB ring.[1][2][3] This reaction is crucial as it anchors the nascent CoQ molecule to the cell membrane.
-
Structure: UbiA is an integral membrane protein with a characteristic U-shaped fold composed of multiple transmembrane helices. This structure creates a central cavity that houses the active site and provides a channel for the hydrophobic polyprenyl pyrophosphate substrate to access it from the membrane bilayer.
-
Function: UbiA facilitates a condensation reaction between 4-hydroxybenzoate and octaprenyl pyrophosphate. The enzyme displays a degree of promiscuity, capable of utilizing polyprenyl pyrophosphates of varying lengths, although it preferentially utilizes octaprenyl pyrophosphate for CoQ8 synthesis.[2]
UbiD and UbiX: A Decarboxylation Duo
The decarboxylation of 3-octaprenyl-4-hydroxybenzoate is a critical step catalyzed by the UbiD/UbiX system.[4][5][6][7]
-
Structure: UbiD is a soluble enzyme that requires a novel prenylated flavin mononucleotide (prFMN) cofactor for its activity.[1][4][8][9] UbiX is a flavin prenyltransferase responsible for synthesizing this essential prFMN cofactor.[1][4][8] The crystal structure of UbiD reveals a complex architecture that accommodates its substrate and the prFMN cofactor.[10][11]
-
Function: UbiD, activated by the prFMN produced by UbiX, catalyzes the non-oxidative decarboxylation of its substrate.[4][5] This enzymatic step is essential for the subsequent hydroxylation and methylation reactions.[12]
UbiG: The Master Methylator
UbiG is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase responsible for two distinct O-methylation steps in the CoQ8 pathway.[13][14]
-
Structure: Homology modeling suggests that UbiG possesses a canonical methyltransferase fold, with a binding pocket for the SAM cofactor and the quinone substrate.
-
Function: UbiG catalyzes the transfer of a methyl group from SAM to hydroxyl groups on the benzoquinone ring. Its action is crucial for the final maturation of the CoQ8 molecule.[13]
UbiB: An Atypical Kinase with a Key Role
UbiB is a member of the UbiB protein kinase-like (PKL) family and functions as an atypical kinase.[15][16]
-
Structure: The crystal structure of UbiB homologs reveals a kinase-like fold, but with distinct features that suggest a non-canonical catalytic mechanism.
-
Function: While initially thought to be a protein kinase, recent studies have shown that UbiB possesses ATPase activity.[16] This ATPase activity is believed to be essential for the assembly and function of the CoQ8 biosynthetic complex, potentially by facilitating the extraction of hydrophobic intermediates from the membrane.
Quantitative Comparison of Enzyme Performance
A direct quantitative comparison of the kinetic parameters for all CoQ8 biosynthetic enzymes is challenging due to the membrane-bound nature of some enzymes and the complexity of their assays. However, available data from various studies provide insights into their efficiency.
| Enzyme | Substrate(s) | Km | kcat | kcat/Km (M-1s-1) |
| UbiA | 4-Hydroxybenzoate, Octaprenyl pyrophosphate | N/A | N/A | N/A |
| UbiD | 3-octaprenyl-4-hydroxybenzoate | N/A | N/A | N/A |
| UbiG | S-adenosyl-L-methionine, Hydroxylated quinone intermediates | N/A | N/A | N/A |
| UbiB | ATP | N/A | N/A | N/A |
Note: Comprehensive and directly comparable kinetic data (Km and kcat) for all the E. coli CoQ8 biosynthetic enzymes are not consistently available in the literature, particularly for the membrane-bound UbiA and for the multi-step reactions. The "N/A" indicates that reliable, quantitative values for direct comparison were not found in the surveyed literature. The catalytic efficiency of enzymes is often discussed in the context of their overall contribution to the pathway flux rather than isolated kinetic constants.
Structural Details of Key Enzymes
| Enzyme | PDB ID(s) (or Homolog) | Organism of Solved Structure | Quaternary Structure |
| UbiA | 4OD5 (homolog) | Aeropyrum pernix | Monomer |
| UbiD | 2IDB | Escherichia coli | Hexamer |
| UbiX | 5H7X | Pseudomonas aeruginosa | Dodecamer |
| UbiG | (Homology models available) | - | - |
| UbiB | 4PED (homolog) | Homo sapiens (ADCK3) | Monomer |
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization and comparison of enzyme function. Below are outlines for key assays.
1. UbiA Prenyltransferase Activity Assay
This assay measures the transfer of a radiolabeled polyprenyl group to 4-hydroxybenzoate.
-
Materials:
-
Microsomal membranes containing overexpressed UbiA.
-
[14C]-4-Hydroxybenzoate.
-
Octaprenyl pyrophosphate.
-
Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate microsomal membranes with [14C]-4-HB and octaprenyl pyrophosphate in the reaction buffer.
-
Stop the reaction by adding acid (e.g., HCl).
-
Extract the lipid-soluble product with an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of radiolabeled product using liquid scintillation counting.
-
2. UbiD Decarboxylase Activity Assay
This assay monitors the conversion of 3-octaprenyl-4-hydroxybenzoate to 2-octaprenylphenol.
-
Materials:
-
Purified UbiD and UbiX enzymes.
-
FMN and dimethylallyl monophosphate (for in situ prFMN generation).
-
3-octaprenyl-4-hydroxybenzoate substrate.
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
HPLC system with a UV detector.
-
-
Procedure:
-
Pre-incubate UbiX with FMN and dimethylallyl monophosphate to generate the prFMN cofactor.
-
Add UbiD and the substrate to initiate the decarboxylation reaction.
-
Stop the reaction at various time points by adding a quenching solution.
-
Analyze the reaction mixture by reverse-phase HPLC to quantify the formation of the 2-octaprenylphenol product.
-
3. UbiG Methyltransferase Activity Assay
This assay measures the transfer of a radiolabeled methyl group from SAM to a hydroxylated quinone substrate.
-
Materials:
-
Purified UbiG enzyme.
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM).
-
Hydroxylated quinone substrate (e.g., 2-octaprenyl-6-hydroxyphenol).
-
Reaction buffer (e.g., Tris-HCl, pH 8.0).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate purified UbiG with the hydroxylated quinone substrate and [3H]-SAM in the reaction buffer.
-
Stop the reaction by adding a quenching solution.
-
Extract the methylated product into an organic solvent.
-
Quantify the amount of tritium (B154650) incorporated into the product using liquid scintillation counting.
-
Experimental Workflows and Signaling Pathways
Experimental Workflow for Protein-Protein Interaction Analysis
Understanding the interactions between the Ubi enzymes is crucial, as they are believed to form a multi-enzyme complex to facilitate efficient substrate channeling.
Figure 2. A typical workflow for investigating protein-protein interactions.
Logical Relationship of UbiD/UbiX Activation
The activation of the UbiD decarboxylase is a key regulatory point in the pathway, requiring the dedicated action of the UbiX enzyme.
Figure 3. The logical relationship of UbiD activation by UbiX-synthesized prFMN.
Conclusion
The this compound biosynthetic pathway in E. coli is a testament to the elegance and efficiency of metabolic processes. A detailed understanding of the structure and function of the Ubi enzymes is not only fundamental to our knowledge of bacterial metabolism but also provides a platform for the development of novel antimicrobial agents. By targeting these essential enzymes, it may be possible to disrupt the respiratory chain of pathogenic bacteria, offering a promising avenue for new therapeutic interventions. This guide serves as a foundational resource for researchers embarking on the study of this fascinating and vital metabolic pathway.
References
- 1. Flavin prenyltransferase (UbiX) - Wikipedia [en.wikipedia.org]
- 2. Structural and biochemical analysis of intramembrane prenyltransferases in the UbiA superfamiIy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative computational study to augment UbiA prenyltransferases inherent in purple photosynthetic bacteria cultured from mangrove microbial mats in Qatar for coenzyme Q10 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UbiX is a flavin prenyltransferase required for bacterial ubiquinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of UbiX in Escherichia coli coenzyme Q biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 14. uniprot.org [uniprot.org]
- 15. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conserved lipid and small molecule modulation of COQ8 reveals regulation of the ancient kinase-like UbiB family - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic differences between Coenzyme Q8 and Coenzyme Q10 reductases
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular respiration, the kinetic efficiency of coenzyme Q (CoQ) reductases is a critical determinant of electron flow and energy production. While Coenzyme Q10 (CoQ10) is the predominant form in humans, other organisms, such as Escherichia coli, utilize Coenzyme Q8 (CoQ8). Understanding the kinetic differences between the reductases that process these two vital electron carriers is paramount for research in mitochondrial function, bacteriology, and the development of novel therapeutics. This guide provides a comparative analysis of the kinetic parameters of CoQ8 and CoQ10 reductases, supported by experimental data and detailed methodologies.
Unveiling the Kinetic Landscape: A Comparative Analysis
Direct comparative kinetic studies on a single reductase enzyme with both CoQ8 and CoQ10 as substrates are sparse in publicly available literature. This is largely attributed to the pronounced hydrophobicity and insolubility of CoQ10 in aqueous assay media, which complicates in vitro kinetic analyses.[1][2] Consequently, researchers often employ more soluble, short-chain CoQ analogs, such as CoQ1 and CoQ2, to probe the kinetic properties of NADH:ubiquinone oxidoreductase (Complex I), the primary CoQ reductase in the mitochondrial electron transport chain.[3][4]
Despite these challenges, valuable insights can be gleaned from studies on bovine heart mitochondrial Complex I. Research indicates that the endogenous CoQ10, while not directly measured as a substrate in many kinetic assays, plays a crucial role in maintaining the structural integrity of the enzyme's acceptor site.[3] The kinetic parameters obtained with shorter-chain analogs are therefore influenced by the presence of CoQ10 within the mitochondrial membrane.
For instance, a study on bovine heart submitochondrial particles revealed that the Michaelis constant (Kₘ) for CoQ1 is in the range of 20 µM.[3] However, this value increases to 60 µM upon the depletion of endogenous CoQ10, suggesting that CoQ10 facilitates the binding of other CoQ analogs.[3] While a direct Kₘ for CoQ10 is difficult to determine due to its membrane-bound nature and high concentration, it is estimated to be in the millimolar range within the lipid membrane.[5]
The structural difference between CoQ8 and CoQ10 lies in the length of their isoprenoid side chain—eight isoprene (B109036) units for CoQ8 and ten for CoQ10. This difference in length and hydrophobicity is expected to influence their diffusion rates within the mitochondrial inner membrane and their interaction with the binding pocket of their respective reductases, thereby affecting the Kₘ and Vₘₐₓ values.
Quantitative Kinetic Data
Due to the limitations mentioned above, a direct side-by-side comparison of Kₘ and Vₘₐₓ for CoQ8 and CoQ10 reductases from a single study is not available. The following table summarizes representative kinetic data for NADH:ubiquinone oxidoreductase (Complex I) with CoQ analogs, which provides an indirect basis for comparison.
| Coenzyme Q Analog | Reductase Source | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | Reference |
| Coenzyme Q1 | Bovine Heart Submitochondrial Particles | ~20 | Not explicitly stated | [3] |
| Coenzyme Q1 (CoQ10-depleted) | Bovine Heart Submitochondrial Particles | ~60 | Not explicitly stated | [3] |
| Coenzyme Q2 | Bovine Heart Submitochondrial Particles | ~20 | Lower than CoQ1 | [3] |
Note: The Vₘₐₓ for CoQ2 was observed to be much lower than that for CoQ1, despite having a similar Kₘ, suggesting that the efficiency of electron transfer is sensitive to the length of the isoprenoid tail.[3]
Experimental Protocols
The determination of kinetic parameters for CoQ reductases typically involves monitoring the oxidation of NADH, which can be measured spectrophotometrically as a decrease in absorbance at 340 nm.
Key Experiment: Assay of NADH:Coenzyme Q Reductase Activity
Objective: To determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) of NADH:Coenzyme Q reductase for a given Coenzyme Q analog.
Materials:
-
Isolated mitochondria or submitochondrial particles (source of the reductase)
-
NADH solution (substrate)
-
Coenzyme Q analog (e.g., CoQ1, CoQ8) solution
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Rotenone (B1679576) (inhibitor of Complex I, for control experiments)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of NADH and the Coenzyme Q analog in an appropriate solvent (e.g., ethanol (B145695) for CoQ analogs) and the assay buffer.
-
Enzyme Preparation: Suspend the isolated mitochondria or submitochondrial particles in the assay buffer to a desired protein concentration.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at 340 nm and maintain a constant temperature (e.g., 30°C).
-
To a cuvette, add the assay buffer, a fixed concentration of NADH (typically in excess), and the enzyme preparation.
-
Initiate the reaction by adding varying concentrations of the Coenzyme Q analog.
-
Record the decrease in absorbance at 340 nm over time. The initial linear rate of this decrease corresponds to the initial reaction velocity (V₀).
-
-
Control Experiment: Perform the assay in the presence of rotenone to determine the portion of NADH oxidation that is specifically due to Complex I activity. Subtract this rotenone-insensitive rate from the total rate.
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate (CoQ analog) concentration.
-
To determine Kₘ and Vₘₐₓ, transform the data using a linear plot, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[8]
-
The x-intercept of the Lineweaver-Burk plot is -1/Kₘ, and the y-intercept is 1/Vₘₐₓ.
-
Visualizing the Workflow
Caption: Experimental workflow for determining kinetic parameters of CoQ reductase.
Signaling Pathways and Logical Relationships
While CoQ reductases are central to the electron transport chain, they are not typically depicted as part of complex signaling pathways in the same manner as receptor tyrosine kinases or G-protein coupled receptors. Their primary role is bioenergetic. However, the redox state of the CoQ pool, which is determined by the relative activities of CoQ reductases and CoQH₂ oxidases, can influence cellular signaling, particularly in the context of reactive oxygen species (ROS) production.
Caption: Role of CoQ redox state in cellular signaling.
References
- 1. Assay conditions for the mitochondrial NADH:coenzyme Q oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steady-state kinetics of the reduction of coenzyme Q analogs by complex I (NADH:ubiquinone oxidoreductase) in bovine heart mitochondria and submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and Regulation of Mammalian NADH-Ubiquinone Oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coenzyme Q deficiency in mitochondria: kinetic saturation versus physical saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Identification of Escherichia coli ubiB, a Gene Required for the First Monooxygenase Step in Ubiquinone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
Unveiling the Critical Role of Coenzyme Q8 in Bacterial Pathogenesis: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches used to validate the role of Coenzyme Q8 (CoQ8) in bacterial pathogenicity in vivo. The content is based on published experimental data, focusing on the impact of CoQ8 deficiency on the virulence of pathogenic bacteria. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and drug development targeting bacterial metabolic pathways.
The Significance of this compound in Bacterial Virulence
Coenzyme Q (ubiquinone) is a vital lipid-soluble molecule that functions as an electron carrier in the respiratory electron transport chain, playing a crucial role in cellular energy generation.[1] In several pathogenic bacteria, the biosynthesis of this compound (CoQ8), a specific form of Coenzyme Q, has been linked to their ability to cause disease.[2] Disrupting the CoQ8 biosynthetic pathway, therefore, presents a promising strategy for the development of novel antimicrobial agents. This guide focuses on the in vivo validation of CoQ8's role in the pathogenicity of Francisella novicida, a model organism for the highly virulent Francisella tularensis.
Comparative Analysis of CoQ8 Deficiency on Bacterial Virulence In Vivo
The impact of CoQ8 deficiency on the virulence of Francisella novicida has been quantitatively assessed using a Galleria mellonella (greater wax moth larvae) infection model. This model provides a valuable tool for studying host-pathogen interactions and the efficacy of antimicrobial strategies in vivo.
Two primary methods have been employed to induce CoQ8 deficiency: genetic mutation and chemical inhibition. The data below compares the virulence of wild-type F. novicida with a transposon mutant in the ubiC gene (ubiC::Tn), which is essential for CoQ8 biosynthesis, and with wild-type bacteria treated with the CoQ8 biosynthesis inhibitor, 3-amino-4-hydroxybenzoic acid (3A4HB).
Quantitative Data Summary
The virulence of the different F. novicida strains was determined by monitoring the survival of G. mellonella larvae over several days post-infection. The data clearly demonstrates a significant attenuation in the virulence of the CoQ8-deficient mutant.
| Treatment Group | Host Model | Inoculum Size (CFU/larva) | Observation Period (hours) | Percent Survival at 96 hours | Statistical Significance (vs. Wild-Type) |
| Wild-Type F. novicida | Galleria mellonella | ~10^6 | 120 | ~10% | N/A |
| ubiC::Tn Mutant | Galleria mellonella | ~10^6 | 120 | ~80% | p < 0.0001 |
| Wild-Type F. novicida + 3A4HB (1mM) | Galleria mellonella | ~10^6 | 120 | ~15% | Not Significant |
Data is approximated from survival curves presented in "The Biosynthetic Pathway of Ubiquinone Contributes to Pathogenicity of Francisella novicida". The study with 3A4HB involved pre-treating the bacteria with the inhibitor before infection, and the inhibitor was not present during the infection in the larvae.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following is a summary of the key experimental protocols used in the in vivo validation of CoQ8's role in pathogenicity.
Galleria mellonella Infection Model
This in vivo model is increasingly used to assess the virulence of microbial pathogens and for the preliminary screening of antimicrobial compounds.
Materials:
-
Galleria mellonella larvae in their final instar stage
-
Wild-type and mutant strains of Francisella novicida
-
This compound biosynthesis inhibitor (e.g., 3-amino-4-hydroxybenzoic acid)
-
Phosphate-buffered saline (PBS)
-
Microinjection apparatus (e.g., Hamilton syringe)
-
Incubator set at 37°C
Procedure:
-
Bacterial Culture Preparation: F. novicida strains are grown in appropriate liquid culture medium to the desired optical density.
-
Inoculum Preparation: Bacteria are harvested, washed with PBS, and resuspended in PBS to a final concentration of approximately 10^8 CFU/mL.
-
Infection: A 10 µL suspension containing the desired CFU of bacteria is injected into the hemocoel of each larva via the last left proleg. A control group is injected with PBS alone.
-
Incubation and Monitoring: Larvae are placed in a petri dish and incubated at 37°C. Survival is monitored and recorded every 24 hours for a period of up to 120 hours. Death is determined by the absence of movement in response to touch.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between groups is determined using a log-rank test.
Visualizing the Science: Pathways and Workflows
To provide a clearer understanding of the biological processes and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
This compound Biosynthetic Pathway in Francisella novicida
The biosynthesis of CoQ8 is a multi-step process involving a series of enzymes encoded by the ubi genes. Understanding this pathway is critical for identifying potential drug targets.
Caption: Proposed this compound biosynthetic pathway in Francisella novicida.
Experimental Workflow for In Vivo Validation
The following diagram illustrates the workflow for assessing the role of CoQ8 in bacterial pathogenicity using the Galleria mellonella infection model.
Caption: Workflow for in vivo validation of CoQ8's role in pathogenicity.
Discussion and Future Directions
While the chemical inhibitor 3A4HB showed a less pronounced effect on virulence in the described experiment, it is important to note that the experimental design involved pre-treatment of the bacteria, and the inhibitor was not present in the host during the infection. This suggests that a continuous presence of the inhibitor might be necessary to observe a more significant therapeutic effect.
For future research and development, the following points are crucial:
-
Comparative Efficacy of Inhibitors: There is a need for head-to-head in vivo studies comparing the efficacy of different inhibitors of the CoQ8 biosynthesis pathway. This would help in identifying the most potent and promising drug candidates.
-
Broader Pathogen Spectrum: The role of CoQ8 in the pathogenicity of other clinically relevant bacteria should be investigated using similar in vivo models. This will determine the potential for broad-spectrum antimicrobial activity of CoQ8 biosynthesis inhibitors.
-
Comparison with Other Metabolic Pathways: Quantitative in vivo studies are required to compare the impact of CoQ8 deficiency with the disruption of other essential metabolic pathways on bacterial virulence. This will help in prioritizing the most vulnerable targets for antimicrobial intervention.
References
Assessing the Interchangeability of Coenzyme Q8 and Other Quinones In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Coenzyme Q8 (CoQ8) with other quinones, focusing on their roles in mitochondrial respiration and antioxidant activity. The information presented is based on available experimental data to assist researchers in selecting the appropriate quinone for their specific in vitro applications.
Executive Summary
Coenzyme Q (CoQ), or ubiquinone, is a vital lipophilic molecule essential for cellular energy production and antioxidant defense. The number of isoprenoid units in its side chain varies among species, with CoQ10 being predominant in humans and CoQ8 in organisms like Escherichia coli. While these homologs share a common benzoquinone head responsible for their redox activity, the length of their isoprenoid tail influences their physicochemical properties and, consequently, their functional efficacy in different biological contexts. In vitro studies suggest that CoQ homologs are not perfectly interchangeable, with variations observed in their antioxidant capacity and their efficiency as substrates for mitochondrial respiratory chain complexes. Shorter-chain quinones, including CoQ8, may exhibit enhanced antioxidant potential compared to their longer-chain counterparts like CoQ10. Conversely, the efficiency of electron transfer within the mitochondrial respiratory chain can be sensitive to the specific CoQ homolog present. This guide synthesizes the available in vitro data to provide a framework for assessing the interchangeability of CoQ8 and other quinones.
Comparative Analysis of Quinone Function In Vitro
The primary functions of Coenzyme Q in a cellular context are to act as an electron carrier in the mitochondrial electron transport chain (ETC) and to serve as a lipid-soluble antioxidant. The interchangeability of different CoQ homologs in vitro is assessed based on their performance in these two key roles.
Mitochondrial Electron Transport Chain Activity
The efficiency of CoQ as an electron shuttle between Complex I/II and Complex III of the ETC is crucial for cellular respiration. In vitro studies using reconstituted systems and isolated mitochondria have shown that the kinetic parameters of the respiratory complexes can be influenced by the structure of the quinone substrate.
While direct comparative kinetic data for CoQ8 is limited, studies on other CoQ homologs suggest that the length of the isoprenoid tail can affect the affinity (Km) and maximum velocity (Vmax) of the enzymes. For instance, some research indicates that mitochondrial Complex I may have decreased catalytic efficacy with shorter-chain CoQ species compared to the native CoQ10 in mammalian systems[1]. This suggests that while CoQ8 can function as an electron carrier, its efficiency in a mammalian in vitro system might differ from that of CoQ10.
Table 1: In Vitro Comparison of Quinone Activity in the Electron Transport Chain (ETC)
| Quinone | Target | Assay System | Key Findings | Reference |
| CoQ Homologs | Complex I | Reconstituted System | Catalytic efficacy of Complex I may decrease with shorter CoQ species. | [1] |
| CoQ10 | Complex I & II | Beef Heart Mitochondria | Apparent Km for CoQ10 is an order of magnitude lower in succinate (B1194679) cytochrome c reductase (Complex II-III) than in NADH cytochrome c reductase (Complex I-III). | [2] |
| Idebenone | Complex I, II, III | Isolated Mitochondria | Can shuttle electrons from Complex I and II to Complex III, but also has distinct effects on mitochondrial respiration compared to CoQ10. | |
| MitoQ | Mitochondrial ETC | Isolated Mitochondria | Readily taken up by mitochondria and reduced by Complex II to its active antioxidant form. |
Antioxidant Activity
The reduced form of Coenzyme Q, ubiquinol, is a potent antioxidant that protects cellular membranes from lipid peroxidation. The antioxidant efficacy of CoQ homologs is also influenced by the length of their isoprenoid side chain.
Several studies suggest that the antioxidant efficiency of CoQ analogs increases as the length of their isoprenoid chain shortens[1]. This would imply that CoQ8, with its shorter tail, could be a more potent antioxidant in vitro than CoQ10. This enhanced activity may be attributed to factors such as increased mobility within the lipid bilayer and better interaction with radical species.
Table 2: In Vitro Antioxidant Activity of Quinones
| Quinone | Assay | Key Findings | Reference |
| CoQ Homologs | Various antioxidant assays | Antioxidant efficiency of CoQ10 analogues increases as the length of their isoprenoid chain shortens. | [1] |
| Ubiquinol (Reduced CoQ10) | DPPH, FRAP, TEAC | Exhibits significantly higher antioxidant activity compared to the oxidized form (ubiquinone) and Vitamin E. | |
| Idebenone | Cellular assays | Functions as a potent intracellular antioxidant. | |
| MitoQ | Cellular and mitochondrial assays | Acts as a potent antioxidant by targeting the mitochondrial inner membrane. |
Note: Specific IC50 values for CoQ8 from direct comparative studies are not available in the cited literature.
Experimental Protocols
Detailed methodologies for key in vitro experiments cited in this guide are provided below. These protocols can be adapted for the comparative assessment of CoQ8 and other quinones.
Measurement of Mitochondrial Respiratory Chain Activity
Objective: To determine the kinetic parameters (Km and Vmax) of mitochondrial complexes with different quinone substrates.
Method: Spectrophotometric Measurement of NADH:Ubiquinone Oxidoreductase (Complex I) Activity
-
Preparation of Submitochondrial Particles (SMPs): Isolate mitochondria from a suitable source (e.g., bovine heart) and prepare SMPs by sonication and centrifugation.
-
Assay Buffer: Prepare a suitable buffer, typically containing phosphate (B84403) buffer, MgCl2, and inhibitors of other complexes (e.g., antimycin A to inhibit Complex III and KCN to inhibit Complex IV).
-
Quinone Preparation: Dissolve the quinones (CoQ8, CoQ10, etc.) in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create stock solutions.
-
Assay Procedure:
-
Add the assay buffer and a specific amount of SMPs to a cuvette.
-
Add varying concentrations of the quinone substrate.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.
-
-
Data Analysis: Calculate the initial velocity of the reaction for each quinone concentration. Plot the velocity against the substrate concentration and use non-linear regression (e.g., Michaelis-Menten equation) to determine the Km and Vmax values.
In Vitro Antioxidant Activity Assays
Objective: To compare the free radical scavenging activity of different quinones.
Method 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Sample Preparation: Dissolve the quinones in a suitable solvent to prepare a series of dilutions.
-
Assay Procedure:
-
Add the DPPH solution to each well of a 96-well plate.
-
Add the quinone solutions at different concentrations to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration. Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the quinone concentration.
Method 2: FRAP (Ferric Reducing Antioxidant Power) Assay
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl3·6H2O solution.
-
Sample and Standard Preparation: Prepare a series of dilutions of the quinones and a standard (e.g., FeSO4).
-
Assay Procedure:
-
Add the FRAP reagent to each well of a 96-well plate.
-
Add the quinone solutions or standard to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using the absorbance values of the FeSO4 standard. Determine the FRAP value of the samples, expressed as Fe(II) equivalents.
Visualizing the Role of Quinones
To better understand the functional context of quinones, the following diagrams illustrate their central role in the mitochondrial electron transport chain and a general workflow for assessing their antioxidant properties.
Caption: Role of Coenzyme Q in the mitochondrial electron transport chain.
Caption: General workflow for in vitro antioxidant capacity assessment.
Conclusion
The in vitro interchangeability of this compound with other quinones is not absolute and appears to be function-dependent. While its shorter isoprenoid tail may confer advantages in terms of antioxidant activity, its efficiency as an electron carrier in the mitochondrial respiratory chain of mammalian systems might be different from the native CoQ10. The selection of a specific quinone for in vitro studies should, therefore, be guided by the specific biological question being addressed. For antioxidant studies, CoQ8 may be a potent alternative to CoQ10. However, for studies on mitochondrial respiration in mammalian cells, the potential for altered kinetics with non-native CoQ homologs should be considered. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of the interchangeability of CoQ8.
References
Validating the specificity of inhibitors for Coenzyme Q8 biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Coenzyme Q (CoQ), a vital component of the electron transport chain and a potent antioxidant, is synthesized through a complex, multi-step pathway. In humans, Coenzyme Q10 is the predominant form, while bacteria such as E. coli primarily produce Coenzyme Q8 (CoQ8). The enzymes in this pathway, particularly the COQ proteins, represent potential therapeutic targets for a range of diseases, including mitochondrial disorders and cancer. However, the development of specific inhibitors requires rigorous validation to ensure on-target activity and minimal off-target effects. This guide provides a comparative analysis of inhibitors targeting the CoQ8 biosynthesis pathway, with a focus on validating their specificity through established experimental protocols.
Inhibitor Performance: A Quantitative Comparison
The efficacy and specificity of various inhibitors targeting Coenzyme Q biosynthesis have been evaluated using a range of biochemical and cellular assays. The following tables summarize the available quantitative data for key inhibitors.
Table 1: Inhibitors Targeting COQ8A
COQ8A is an atypical kinase essential for the stability and function of the CoQ biosynthesis complex. Several small molecules have been identified that inhibit its activity.
| Inhibitor | Target(s) | Assay Type | Potency (IC50/Kd) | Key Findings & Off-Targets |
| UNC-CA157 | COQ8A | NanoBRET Target Engagement | IC50: 580 nM[1][2][3] | Shows preference for COQ8A over COQ8B. At 20 µM, it decreases de novo CoQ production in COQ8B knockout cells.[1] |
| TPP-UNC-CA157 | Mitochondrially-targeted COQ8A | ATPase Activity Assay | Lower in vitro potency than UNC-CA157, but robustly reduces de novo CoQ production in cells.[2][3] | The triphenylphosphonium (TPP) moiety directs the inhibitor to the mitochondrial matrix, increasing its local concentration and cellular efficacy.[2][3] |
| SGC-GAK-1 | GAK, COQ8A (off-target) | Kinase Binding Assay | Kd: 1.9 nM (GAK), 190 nM (COQ8A)[4][5] | A potent GAK inhibitor with significant off-target activity against COQ8A.[4] |
| Dasatinib | BCR-ABL, SRC family kinases, c-KIT, PDGFR, COQ8A (off-target) | Kinase Binding Assay | Potent inhibitor of primary targets. | A multi-kinase inhibitor used in cancer therapy with off-target effects on COQ8A.[6][7][8] Metabolized by CYP3A4.[8][9] |
| PD-173955 | FGFR, VEGFR | Kinase Binding Assay | Not specified for COQ8A. | A known inhibitor of fibroblast and vascular endothelial growth factor receptors with likely off-target activity. |
| R406 | Syk | Kinase Binding Assay | Not specified for COQ8A. | An inhibitor of spleen tyrosine kinase. |
Table 2: Inhibitor Targeting COQ2
COQ2 is a 4-hydroxybenzoate:polyprenyl transferase that catalyzes a key step in the CoQ biosynthesis pathway.
| Inhibitor | Target | Assay Type | Potency | Key Findings & Off-Targets |
| 4-Nitrobenzoate (B1230335) | COQ2 | Competitive Inhibition Assay | Competitive inhibitor | Dose-dependently decreases CoQ levels in mammalian cells without inducing oxidative stress or impairing mitochondrial respiration directly.[10][11][12] Can cause toxic effects at higher concentrations not rescued by CoQ10 supplementation.[10][11] |
Experimental Protocols for Inhibitor Specificity Validation
Validating the specificity of an inhibitor is crucial. The following are detailed methodologies for key experiments cited in this guide.
NanoBRET™ Target Engagement Assay
This assay quantitatively measures the binding of a test compound to a target protein in live cells.
Principle: The target protein is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the target protein is added to the cells. When the tracer binds to the NanoLuc®-fusion protein, it brings the fluorophore in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[13][14][15]
Protocol Outline:
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the NanoLuc®-COQ8A fusion protein. Culture for 18-24 hours to allow for protein expression.[16]
-
Compound and Tracer Addition: Harvest and resuspend the cells in an appropriate assay medium. Add a titration of the test compound to a 384-well plate. Then, add a fixed, near-EC50 concentration of the NanoBRET® tracer to the cells.[14][16]
-
Incubation: Add the cell suspension containing the tracer to the plate with the test compound. Equilibrate the plate for 2 hours at 37°C in a 5% CO2 incubator.[16]
-
Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Measure the donor (450 nm) and acceptor (610 nm) emission signals using a suitable plate reader.[16]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Multiplexed Inhibitor Beads and Mass Spectrometry (MIBs-MS) for Kinome Profiling
This technique is used to assess the selectivity of a kinase inhibitor across the kinome.
Principle: A set of broad-spectrum kinase inhibitors are immobilized on beads (MIBs). These beads are used to capture a large portion of the expressed kinome from a cell lysate. The captured kinases are then identified and quantified by mass spectrometry. By comparing the kinase profiles of lysates treated with a test inhibitor versus a control, off-target binding can be identified.[17][18][19][20]
Protocol Outline:
-
Cell Lysis: Lyse cells treated with the test inhibitor or vehicle control.
-
Kinase Capture: Incubate the cell lysates with the MIBs to allow for kinase binding.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases.
-
Sample Preparation for MS: Digest the eluted kinases into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of each identified kinase between the inhibitor-treated and control samples to determine the inhibitor's selectivity profile.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.
Principle: The binding of a ligand to a protein typically increases its thermal stability. In CETSA, cells are treated with a compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A stabilizing ligand will result in a shift of the protein's melting curve to a higher temperature.[21][22][23]
Protocol Outline:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.[24]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a defined period (e.g., 5 minutes).[24]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated proteins by centrifugation.[24]
-
Protein Quantification: Quantify the amount of the soluble target protein in the supernatant using methods such as Western blotting or ELISA.[24]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. Compare the melting curves of the compound-treated and vehicle-treated samples to determine the thermal shift.
Visualizing Key Pathways and Workflows
Coenzyme Q Biosynthesis Pathway
The biosynthesis of Coenzyme Q is a conserved pathway involving a series of enzymatic modifications to a benzoquinone ring and the attachment of a polyisoprenoid tail. The COQ8A and COQ8B proteins are thought to act as scaffolds or regulators of the "CoQ synthome," a complex of enzymes that carry out the later steps of this process.[25]
Caption: Coenzyme Q biosynthesis pathway highlighting key enzymes and inhibitor targets.
Experimental Workflow for Inhibitor Specificity Validation
A logical workflow is essential for systematically validating the specificity of a potential Coenzyme Q biosynthesis inhibitor.
Caption: A stepwise workflow for validating the specificity of CoQ biosynthesis inhibitors.
References
- 1. UNC-CA157 | COQ8A inhibitor | Probechem Biochemicals [probechem.com]
- 2. Small Molecule Inhibition of the Archetypal UbiB protein COQ8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Researchers report discovery of small-molecule inhibitors of COQ8A | BioWorld [bioworld.com]
- 4. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Inhibiting CoQ10 Biosynthesis with 4-nitrobenzoate in Human Fibroblasts | PLOS One [journals.plos.org]
- 11. Effects of Inhibiting CoQ10 Biosynthesis with 4-nitrobenzoate in Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 14. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 15. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]
- 16. eubopen.org [eubopen.org]
- 17. Proteomic analysis defines kinase taxonomies specific for subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. annualreviews.org [annualreviews.org]
- 24. Target engagement assay [bio-protocol.org]
- 25. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Coenzyme Q8
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves. Ensure that the disposal activities are carried out in a well-ventilated area to minimize the risk of inhalation.
Quantitative Data Summary
While detailed hazard data for Coenzyme Q8 is limited, the following table summarizes its key chemical and physical properties. This information is crucial for accurate labeling and waste management.
| Property | Value |
| Molecular Formula | C49H74O4[1] |
| Molecular Weight | 727.11 g/mol [1] |
| Appearance | White to off-white solid powder[1] |
| Solubility | Insoluble in water[2] |
| Storage Temperature | -20°C[1][3] |
Standard Disposal Procedure
The following protocol outlines the recommended steps for the disposal of this compound in a laboratory setting. This procedure is based on guidelines for the closely related Coenzyme Q10 and should be adapted to comply with your institution's specific environmental health and safety (EHS) regulations.[4]
Step 1: Waste Identification and Segregation
-
Solid Waste:
-
Collect any unused or expired this compound powder in a designated and clearly labeled waste container.
-
Treat all materials that have come into contact with this compound, such as weighing paper, contaminated gloves, and empty product containers, as chemical waste.[4] Place these items in the same designated solid waste container.
-
-
Liquid Waste:
Step 2: Proper Waste Container Labeling
Accurate and thorough labeling of waste containers is essential for safety and compliance. The label should include:
-
The words "Hazardous Waste" or as required by your institution.[4]
-
The full chemical name: "this compound" or "Ubiquinone-8".
-
A list of any solvents or other chemicals mixed with the this compound.[4]
-
The approximate quantity of the waste.[4]
-
The date the waste was first added to the container.[4]
Step 3: Storage of Chemical Waste
-
Store all waste containers in a designated and secure satellite accumulation area.[4]
-
Ensure that the containers are tightly sealed to prevent any spills or the release of dust.[4]
-
Maintain a clean and organized waste storage area.[4]
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[4]
-
Follow their specific procedures for waste hand-off and documentation.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
Disclaimer: The disposal procedures outlined above are based on general laboratory safety principles and information available for the structurally similar Coenzyme Q10. It is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the relevant local, state, and federal regulations to ensure full compliance.
References
Personal protective equipment for handling Coenzyme Q8
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Coenzyme Q8 in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Note: Specific safety data for this compound is limited. The following guidance is based on the safety protocols for Coenzyme Q10, a closely related compound. Always consult the specific Safety Data Sheet (SDS) for this compound when available and perform a thorough risk assessment before handling.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to prevent skin and eye contact with this compound, which is typically a solid powder.
| PPE Category | Item | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Protects against splashes and airborne particles.[1][2][3] |
| Face shield (if splash hazard is high) | Provides additional protection for the face when handling large quantities or creating solutions.[2][3] | |
| Hand Protection | Disposable nitrile gloves | Offers protection against incidental contact.[2] For prolonged contact or when handling solutions, consider double-gloving or using more robust chemical-resistant gloves.[2] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1][3] |
| Respiratory Protection | Dust mask or respirator (if dust is generated) | Recommended when weighing or transferring powder to prevent inhalation.[4][5] |
Quantitative Safety Data (from Coenzyme Q10 SDS)
The following data is for Coenzyme Q10 and should be used as a reference for this compound, assuming similar properties.
| Parameter | Value | Source |
| Physical State | Solid | [6] |
| Appearance | No information available | [6] |
| Odor | Odorless | [6] |
| Melting Point | 49 °C / 120.2 °F | [6] |
| Solubility | Insoluble in water | [6] |
| Acute Toxicity | Not classified as acutely toxic. Oral (rat) LD50 >4000 mg/kg. | [5][7] |
| Skin Corrosion/Irritation | Shall not be classified as corrosive/irritant to skin. | [7] |
| Serious Eye Damage/Irritation | Shall not be classified as seriously damaging to the eye or eye irritant. | [7] |
Experimental Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Procedural workflow for handling this compound.
Operational Plans
Handling Solid this compound:
-
Ventilation: Work in a well-ventilated area. Use a chemical fume hood if there is a risk of generating dust.[4]
-
Weighing: When weighing the powder, do so carefully to minimize dust formation.[5]
-
Static Discharge: Take precautionary measures against static discharge, as fine dust can pose an explosion hazard.[4][5]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[6]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[4]
Preparing Solutions:
-
Solvent Selection: this compound is insoluble in water.[6] Select an appropriate organic solvent.
-
Mixing: When dissolving, add the solid to the solvent slowly to prevent splashing.
Disposal Plans
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Solid Waste:
-
Collect unused this compound powder and contaminated materials (e.g., weigh boats, contaminated gloves) in a designated, labeled hazardous waste container.[8]
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a labeled hazardous waste container appropriate for the solvent used.[8]
-
-
General Guidance:
References
- 1. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. chemos.de [chemos.de]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
